molecular formula C5H5NO4 B7900587 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Katalognummer: B7900587
Molekulargewicht: 143.10 g/mol
InChI-Schlüssel: NUJUMFRWMDHCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJUMFRWMDHCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a high-value pharmacophore in medicinal chemistry, serving as a bifunctional building block for peptidomimetics and macrocyclic drugs. Its structural integrity is defined by the precise positioning of the carboxylic acid at the C4 position and the hydroxymethyl group at C2.

The primary challenge in generating this scaffold via cyclodehydration (e.g., Robinson-Gabriel or serine-derived pathways) is the "Regioisomer Trap." Thermodynamic and kinetic factors often yield mixtures of the 2,4-disubstituted (desired) and 2,5-disubstituted (impurity) isomers. Standard 1H NMR is often insufficient to distinguish these due to overlapping chemical shifts of the ring protons.

This guide provides a Self-Validating Analytical System to unequivocally assign the structure, relying on the triangulation of HRMS, NMR (specifically HMBC), and X-ray crystallography.

The Analytical Hierarchy (Workflow)

The following workflow dictates the logical progression of experiments. If a step fails the "Validation Criteria," the process halts for re-synthesis or purification.

ElucidationWorkflow Start Crude Material HRMS Step 1: HRMS (Formula Confirmation) Start->HRMS IR Step 2: FT-IR (Functional Group Check) HRMS->IR Mass Matches NMR_1D Step 3: 1H & 13C NMR (Purity & Proton Count) IR->NMR_1D Groups Present NMR_2D Step 4: HMBC/HSQC (Regioisomer Differentiation) NMR_1D->NMR_2D Purity >95% NMR_2D->Start Isomer Mixture Detected XRD Step 5: Single Crystal XRD (Absolute Configuration) NMR_2D->XRD Connectivity Established

Figure 1: The logical hierarchy of structural elucidation. Step 4 (HMBC) is the critical decision gate for regioisomer assignment.

Detailed Elucidation Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before investing in NMR time, confirm the molecular formula


.
  • Method: ESI-TOF (Negative Mode preferred for Carboxylic Acids).

  • Target Mass:

    
     = 142.0146 (Calculated).
    
  • Validation: Error must be < 5 ppm.

Step 2: 1H and 13C NMR (The Foundation)

Solvent selection is critical. DMSO-d6 is mandatory.

  • Why? It suppresses the exchange of the -OH and -COOH protons, allowing them to be visualized as distinct peaks (often broad singlets), which aids in integration.

    
     often leads to missing exchangeable protons.
    
Expected 1H NMR Data (DMSO-d6, 400 MHz)
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
COOH 12.5 - 13.5Broad Singlet1HConfirms Acid
H-5 (Ring) 8.20 - 8.60Singlet1HCritical: Deshielded by adjacent O and N.
OH 5.0 - 5.8Triplet/Broad1HOften couples to CH2 if sample is dry.
CH2 4.40 - 4.60Doublet/Singlet2HMethylene adjacent to Heterocycle.
Step 3: The "Smoking Gun" – HMBC Analysis

This is the Self-Validating System . You must distinguish between the 2,4-isomer (Target) and 2,5-isomer (Impurity).

The Logic:

  • HMBC (Heteronuclear Multiple Bond Correlation) detects correlations over 2-3 bonds (

    
     and 
    
    
    
    ).[1][2]
  • We focus on the Ring Proton .

    • In the 2,4-isomer , the proton is at C5 .

    • In the 2,5-isomer , the proton is at C4 .

The Differentiation Matrix
Correlation SourceTarget (H at C5)Impurity (H at C4)
H-Ring to Carboxyl Carbon Observed (

)
Weak/Absent (

)*
H-Ring to C2 (Quaternary) Observed (

)
Observed (

)
H-Ring to C-ipso (Ring C)

to C4

to C5

*Note: In five-membered heterocycles,


 coupling (typically 6-10 Hz) is usually strong and visible in standard HMBC experiments (optimized for 8 Hz). 

coupling is often smaller and may be filtered out or appear very weak.

HMBC_Logic H5 H-5 (8.4 ppm) C4 C-4 (Ring) H5->C4 2-bond (J) COOH C=O (Acid) H5->COOH 3-bond (J) DEFINITIVE PROOF C2 C-2 (Ring) H5->C2 3-bond (J)

Figure 2: The definitive HMBC correlation pathway. The detection of the H5 -> COOH correlation confirms the carboxylic acid is 3 bonds away from the proton, placing the acid at C4.

Experimental Protocols

Protocol A: NMR Sample Preparation (Strict)
  • Drying: Dry the solid compound under high vacuum (< 1 mbar) at 40°C for 4 hours to remove trace water (which broadens exchangeable signals).

  • Solvent: Use DMSO-d6 (99.9% D) ampoules. Avoid stock bottles which absorb atmospheric water.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to ensure shimming accuracy.

Protocol B: HMBC Acquisition Parameters
  • Instrument: 400 MHz or higher (500/600 MHz preferred for resolution).

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with magnitude mode).

  • Long-range Delay (CNst13): Set to correspond to 8 Hz (approx 62.5 ms). This covers typical aromatic

    
     couplings.
    
  • Scans: Minimum 32 scans (heterocycles often have long relaxation times).

  • Relaxation Delay (D1): 2.0 seconds.

References

  • Pinto, D. C. G. A., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures.[3] In NMR Spectroscopy. IntechOpen. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC optimization logic). Link

  • PubChem. (2025). 2-Formyl-1,3-oxazole-4-carboxylic acid Compound Summary. (Used for analog spectral comparison). Link

  • Herrera, A., et al. (2006).[4] New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles.[4] Journal of Organic Chemistry, 71(8), 3026-3032.[4] (Differentiation of regioisomers). Link

  • Oxford Instruments. (2022). Distinguishing Regioisomers using Benchtop NMR Spectroscopy. (Application Note). Link

Sources

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1240607-91-3), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for carboxylic acids and amides, and is present in numerous biologically active natural products.[1][2][3] This document delves into the compound's chemical properties, outlines a robust synthetic and purification strategy, explores its versatile applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a bifunctional molecule featuring a stable aromatic oxazole ring substituted with a carboxylic acid at the 4-position and a hydroxymethyl group at the 2-position. These functional groups provide orthogonal handles for a wide array of chemical transformations, making it a highly valuable intermediate in multi-step syntheses.

Table 1: Physicochemical and Identity Data

PropertyValueSource
Chemical Name 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid-
CAS Number 1240607-91-3[4]
Molecular Formula C₅H₅NO₄-
Molecular Weight 143.09 g/mol -
Appearance Expected to be an off-white to brown solid[5]
Functional Groups Carboxylic Acid, Primary Alcohol, Oxazole[5]
Storage 2–8 °C, keep dry and protected from light[5]

The core of the molecule is the 1,3-oxazole ring, an aromatic heterocycle that confers metabolic stability. The carboxylic acid at C4 is acidic and serves as the primary site for amide coupling, esterification, or conversion to other functional groups.[5] The hydroxymethyl group at C2 provides a nucleophilic site for further derivatization and can enhance aqueous solubility, a critical parameter in drug development.[6]

The Strategic Importance of the Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This moiety is of profound importance in modern drug design for several key reasons:

  • Bioisosterism: The oxazole ring is frequently employed as a bioisostere for amide and ester functionalities. This substitution can improve metabolic stability by removing sites susceptible to enzymatic hydrolysis, enhance cell permeability, and modulate binding interactions with target proteins, without drastically altering the molecule's overall conformation.[7]

  • Privileged Scaffold: Oxazole derivatives are found in a wide range of natural products and synthetic compounds exhibiting diverse biological activities, including anti-biofilm, anticancer, antiviral, and anti-inflammatory properties.[1] Their proven therapeutic potential has established them as "privileged" structures in medicinal chemistry.

  • Synthetic Versatility: The oxazole ring is relatively stable and amenable to functionalization, allowing chemists to build molecular complexity and fine-tune pharmacological properties.

Our subject molecule, with its dual functionality, is perfectly positioned to serve as a launchpad for creating libraries of novel compounds for screening and lead optimization.

Synthesis and Purification Protocol

While multiple routes to substituted oxazoles exist, a modern and highly efficient approach involves the direct reaction of a carboxylic acid with an isocyanide derivative.[8][9] This methodology avoids the need to first convert the starting acid to a more reactive species like an acid chloride, thus broadening functional group tolerance.

Proposed Synthetic Pathway

A plausible and scalable synthesis starts from a protected serine derivative, which provides the core C2-C3 backbone with the required hydroxymethyl precursor.

Synthesis_Workflow A Protected Serine Ester B Formylation A->B C N-Formyl Serine Ester B->C D Dehydrative Cyclization (e.g., Burgess Reagent) C->D E Protected Oxazole Intermediate D->E F Ester Hydrolysis E->F G 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid F->G H Purification (Recrystallization/Chromatography) G->H I Final Product (Purity >97%) H->I

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

Objective: To synthesize 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Materials:

  • N-Formyl-L-serine methyl ester

  • Burgess reagent (Methyl N-(triethylammoniumsulphonyl)carbamate)

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Dehydrative Cyclization to form the Oxazole Ring

  • To a stirred solution of N-formyl-L-serine methyl ester (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add Burgess reagent (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: The Burgess reagent is a mild and effective dehydrating agent that facilitates the intramolecular cyclization of the N-formyl serine derivative to form the oxazoline, which then aromatizes to the oxazole.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 50% EtOAc in hexanes).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate, can be purified by silica gel column chromatography.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Causality: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl at 0 °C. A precipitate should form.

  • Extract the product into EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Step 3: Final Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid with high purity.[10]

  • Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LCMS analysis.[11][12]

Applications in Drug Discovery and Development

This molecule is not an end-product but a versatile starting point. Its value lies in the strategic combination of its functional groups, which allows for selective and sequential modifications.

Applications_Diagram cluster_0 Carboxylic Acid (C4) Modifications cluster_1 Hydroxymethyl (C2) Modifications Core 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid Amide Amide Coupling (HATU, etc.) Core->Amide R-NH₂ Ester Esterification Core->Ester R-OH Reduction Reduction to Alcohol Core->Reduction BH₃ Oxadiazole Conversion to 1,3,4-Oxadiazole Core->Oxadiazole Hydrazine, POCl₃ Oxidation Oxidation to Aldehyde/Acid Core->Oxidation PCC, DMP Ether Etherification Core->Ether NaH, R-X Esterification_HM Esterification Core->Esterification_HM Ac₂O, Pyridine

Caption: Chemical derivatization pathways for the title compound.

  • Scaffold for Bioactive Molecules: The carboxylic acid is an ideal handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of various amine-containing fragments to explore structure-activity relationships (SAR). For example, it can be used as a precursor in the synthesis of STING (Stimulator of Interferon Genes) agonists for immuno-oncology applications.[5][13]

  • Linker Chemistry: Both the acid and alcohol functionalities can be used to attach the oxazole core to other molecules, serving as a rigid, stable linker in constructs like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

  • Bioisostere Synthesis: The carboxylic acid can be chemically converted into other common bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, to modulate physicochemical properties like acidity, lipophilicity, and metabolic stability.[7][14]

  • Enhancing Solubility: The inherent polarity of the hydroxymethyl and carboxylic acid groups can improve the solubility of larger, more complex molecules it is incorporated into, which is a common challenge in drug development.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1240607-91-3 is not widely available, data from structurally similar oxazole-4-carboxylic acids can be used to infer its likely hazard profile.[15] The compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.

Table 2: GHS Hazard Information (Inferred)

Hazard ClassCategoryHazard StatementPrecautionary Codes
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationP261, P271, P304+P340

Source: Inferred from SDS for Oxazole-4-carboxylic acid.[15]

Handling Recommendations:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]

  • Avoid breathing dust. Use local exhaust ventilation to minimize exposure.

  • Wash hands thoroughly after handling.[15]

  • In case of accidental contact, follow standard first-aid procedures for chemical exposure to the skin or eyes.[16]

Storage:

  • Store in a tightly sealed container in a cool, dry place (2-8 °C).

  • Protect from light and moisture to prevent degradation.

Conclusion

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a high-value chemical building block with significant potential in the field of drug discovery. Its unique combination of a stable oxazole core with two versatile functional groups provides chemists with a powerful tool for synthesizing novel and complex molecules. Understanding its properties, synthesis, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics.

References

  • TCI Chemicals. (2025, November 26). Safety Data Sheet.
  • Fisher Scientific. (2010, October 26). Safety Data Sheet: Oxazole-4-carboxylic acid.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: Oxazole.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
  • ChemSynthesis. (2025, May 20). 2-methyl-1,3-oxazole-4-carboxylic acid.
  • SRIRAMCHEM. (n.d.). Oxazole-4-carboxylic acid.
  • Amerigo Scientific. (n.d.). 2-(Hydroxymethyl)-1,3-oxazole.
  • ChemicalBook. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.
  • ChemicalBook. (2025, January 27). Oxazole-4-carboxylic acid | 23012-13-7.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3-oxazole-4-carboxylic acid | CAS 23062-17-1.
  • BLD Pharm. (n.d.). 23012-13-7|Oxazole-4-carboxylic acid.
  • Potapovs, I., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109.
  • Fisher Scientific. (n.d.). 2-methyl-1,3-oxazole-4-carboxylic acid, Thermo Scientific.
  • Abdelfattah, M. S., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5576.
  • Al-Obaidi, A. S. M., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Applied and Industrial Sciences, 10(1), 544-554.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4.
  • ResearchGate. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Frontiers. (2022, February 14). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.
  • ResearchGate. (2020, August 8). What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole?
  • Sigma-Aldrich. (n.d.). 4-Oxazolecarboxylic acid 97 23012-13-7.
  • National Institutes of Health. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • PubChem. (n.d.). 2-Formyl-1,3-oxazole-4-carboxylic acid.
  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid.
  • ResearchGate. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • SciELO. (n.d.). 1H-[15][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the characterization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. As a key heterocyclic motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This document offers insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic interpretation and comparison with structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core 1,3-oxazole ring is an electron-deficient aromatic system. It is substituted at the 2-position with a hydroxymethyl group and at the 4-position with a carboxylic acid. This arrangement of a proton-donating carboxylic acid and a hydroxymethyl group on a heterocyclic scaffold suggests potential for interesting intermolecular interactions, which may be reflected in its spectroscopic behavior.

A comprehensive spectroscopic analysis is essential to confirm the integrity of the synthesized molecule. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the oxazole ring proton, the methylene protons of the hydroxymethyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronegativity of the heteroatoms in the oxazole ring and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in a polar aprotic solvent (e.g., DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (oxazole ring)8.2 - 8.5Singlet1H
-CH₂-OH4.6 - 4.9Singlet2H
-CH₂-OH5.0 - 5.5Broad Singlet1H
-COOH12.0 - 13.0Broad Singlet1H

Expert Interpretation:

  • Oxazole Ring Proton (H5): The proton at the C5 position of the oxazole ring is expected to be the most downfield of the non-acidic protons due to the deshielding effects of the adjacent oxygen and nitrogen atoms within the aromatic ring. Its appearance as a singlet is due to the absence of neighboring protons.

  • Hydroxymethyl Protons (-CH₂-OH): The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet in the range of 4.6 - 4.9 ppm. The adjacent hydroxyl proton typically does not cause splitting in aprotic solvents like DMSO-d₆ due to slow exchange.

  • Hydroxyl and Carboxylic Acid Protons (-OH and -COOH): The protons of the hydroxyl and carboxylic acid groups are acidic and will appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and the specific solvent used due to hydrogen bonding and proton exchange. The carboxylic acid proton is expected to be significantly more downfield than the hydroxyl proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in a polar aprotic solvent (e.g., DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)160 - 165
C2 (oxazole ring)158 - 162
C4 (oxazole ring)138 - 142
C5 (oxazole ring)125 - 130
-CH₂-OH55 - 60

Expert Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Oxazole Ring Carbons (C2, C4, C5): The carbons of the oxazole ring will resonate in the aromatic region. C2, being flanked by two heteroatoms, is expected to be the most downfield of the ring carbons. C4, attached to the electron-withdrawing carboxylic acid group, will also be significantly downfield. C5 will likely be the most upfield of the ring carbons.

  • Hydroxymethyl Carbon (-CH₂-OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached oxygen atom.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock tune Tune Probe lock->tune acquire Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate interpret Interpretation integrate->interpret

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is expected to be characterized by strong absorptions corresponding to the O-H, C=O, and C-O bonds, as well as vibrations from the oxazole ring.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
O-H (Hydroxymethyl)3200 - 3500Broad, Medium
C=O (Carboxylic Acid)1700 - 1730Strong, Sharp
C=N (Oxazole Ring)1630 - 1660Medium
C=C (Oxazole Ring)1550 - 1580Medium
C-O (Carboxylic Acid & Hydroxymethyl)1200 - 1350Strong

Expert Interpretation:

  • O-H Stretching: A very broad and strong absorption band is anticipated from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][2] Superimposed on this broad band, a medium-intensity broad peak for the hydroxymethyl O-H stretch is expected between 3200 and 3500 cm⁻¹.

  • C=O Stretching: A strong and sharp absorption peak between 1700 and 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.[1][3]

  • Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the 1550-1660 cm⁻¹ region.

  • C-O Stretching: Strong absorptions in the 1200-1350 cm⁻¹ range will correspond to the C-O stretching vibrations of both the carboxylic acid and the hydroxymethyl group.[1]

Experimental Protocol for IR Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Diagram of IR (ATR) Experimental Workflow

IR_ATR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire Sample Spectrum apply_pressure->acquire process_spectrum Process Spectrum (Background Correction) acquire->process_spectrum label_peaks Label Significant Peaks process_spectrum->label_peaks interpret Interpretation label_peaks->interpret

Caption: Workflow for IR (ATR) spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

For 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (Molecular Formula: C₅H₅NO₄, Molecular Weight: 159.02 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted m/z Values in ESI-MS

IonPredicted m/zIonization Mode
[M+H]⁺160.03Positive
[M-H]⁻158.01Negative
[M+Na]⁺182.01Positive

Expert Interpretation of Fragmentation (MS/MS):

  • Positive Ion Mode ([M+H]⁺ at m/z 160.03):

    • A primary fragmentation pathway would be the loss of water (H₂O, 18 Da) from the hydroxymethyl and carboxylic acid groups, leading to a fragment at m/z 142.02.

    • Decarboxylation (loss of CO₂, 44 Da) is a common fragmentation for carboxylic acids, which would result in a fragment at m/z 116.03.[4]

    • Loss of the hydroxymethyl group as formaldehyde (CH₂O, 30 Da) could also occur, yielding a fragment at m/z 130.02.

  • Negative Ion Mode ([M-H]⁻ at m/z 158.01):

    • The most prominent fragmentation in negative mode is often the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z 114.02.[4]

Experimental Protocol for Mass Spectrometry (ESI-MS)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) may be added to enhance ionization.

  • Instrument Setup:

    • The mass spectrometer should be calibrated using a standard calibration solution.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform MS/MS analysis by selecting the parent ion of interest (e.g., m/z 160.03) and applying collision-induced dissociation (CID) to generate fragment ions.

Diagram of MS (ESI) Experimental Workflow

MS_ESI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Suitable Solvent add_modifier Add Ionization Modifier (optional) dissolve->add_modifier infuse Infuse into ESI Source add_modifier->infuse optimize Optimize Source Parameters infuse->optimize acquire_full_scan Acquire Full Scan Mass Spectrum optimize->acquire_full_scan acquire_msms Acquire MS/MS Spectrum acquire_full_scan->acquire_msms analyze_parent Analyze Parent Ion (Molecular Weight) acquire_msms->analyze_parent analyze_fragments Analyze Fragment Ions (Structural Information) analyze_parent->analyze_fragments interpret Interpretation analyze_fragments->interpret

Caption: Workflow for MS (ESI) analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The provided protocols and interpretive insights serve as a valuable resource for scientists engaged in the synthesis and application of novel oxazole derivatives in drug discovery and development.

References

  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 148-154.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Master Organic Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

Sources

Physical and chemical properties of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS: 1240607-91-3 for the acid; 2411241-55-7 for the Na salt) represents a high-value scaffold in fragment-based drug discovery (FBDD). Distinguished by its bifunctional nature, this molecule combines a polar, electron-withdrawing oxazole core with two distinct reactive handles: a C4-carboxylic acid and a C2-hydroxymethyl group.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and reactivity logic. It is designed for medicinal chemists requiring a robust understanding of this building block for the synthesis of bioactive peptidomimetics, anti-infectives, and heterocyclic libraries.

Physicochemical Profile

The physical properties of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid are dominated by the electron-poor nature of the 1,3-oxazole ring and the capacity for intermolecular hydrogen bonding provided by the hydroxymethyl and carboxyl groups.

Table 1: Key Physical & Chemical Constants
PropertyValue / DescriptionNote
IUPAC Name 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid
Molecular Formula C₅H₅NO₄
Molecular Weight 143.10 g/mol
CAS Number 1240607-91-3Acid form
Appearance Off-white to pale yellow crystalline solidTypical for oxazole acids
Melting Point 155–160 °C (Decomposes)Predicted based on analog Oxazole-4-COOH (141–144 °C) and H-bonding effects.
pKa (COOH) ~3.2 – 3.5Acidified by the electron-withdrawing oxazole ring.
pKa (OH) ~13.5Typical primary alcohol.
LogP -0.6 to -0.2Highly polar; water-soluble at neutral pH.
TPSA 87.6 ŲHigh polarity suggests limited passive membrane permeability without derivatization.
Solubility DMSO, Methanol, Water (as salt)Limited solubility in non-polar solvents (DCM, Hexane).

Structural & Electronic Analysis

The 1,3-oxazole ring is a


-excessive heterocycle, yet the presence of the nitrogen atom renders the C2 and C4 positions susceptible to nucleophilic attack under specific conditions. However, in this derivative, the ring is stabilized by the carboxyl group at C4.
  • C2-Position (Hydroxymethyl): The methylene bridge isolates the hydroxyl group from the aromatic system, maintaining its character as a primary alcohol. It serves as a "polar anchor" in protein binding pockets.

  • C4-Position (Carboxyl): Conjugated with the oxazole double bond, this acid is more acidic than benzoic acid due to the inductive effect of the ring oxygen and nitrogen.

  • C5-Position (Proton): The proton at C5 is the most diagnostic NMR feature, typically appearing as a singlet in the

    
     8.2–8.6 ppm range. It is relatively acidic and can be deprotonated by strong bases (e.g., LiTMP) for metallation, though the C4-carboxylate complicates this.
    

Synthetic Methodology

While direct isolation of the acid is possible, the most robust synthetic route involves the Hantzsch Oxazole Synthesis to form the ester, followed by controlled hydrolysis. This approach avoids the handling of unstable intermediates.

Core Synthesis Protocol: The Modified Hantzsch Cyclization

Reaction Logic: The synthesis relies on the condensation of a


-haloketone (ethyl bromopyruvate) with a primary amide (glycolamide). The reaction proceeds via an initial N-alkylation followed by cyclodehydration.

Step-by-Step Methodology:

  • Reagents:

    • Ethyl bromopyruvate (1.0 equiv)

    • Glycolamide (2-hydroxyacetamide) (1.1 equiv)

    • Solvent: Ethanol or DMF (anhydrous)

    • Base: NaHCO₃ or CaCO₃ (to neutralize HBr generated)

  • Procedure (Ester Formation):

    • Dissolve glycolamide in ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Heat the mixture to reflux (70–80 °C) for 4–6 hours.

    • Mechanism:[1] The amide nitrogen attacks the ketone of the pyruvate, followed by cyclization of the amide oxygen onto the alkyl bromide carbon (or vice versa depending on conditions, but the Hantzsch outcome is consistent).

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over MgSO₄. Purify via flash chromatography (Hex/EtOAc) to isolate Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.

  • Hydrolysis to Acid:

    • Dissolve the ester in THF/Water (3:1).

    • Add LiOH (1.5 equiv) at 0 °C. Stir at ambient temperature for 2 hours.

    • Critical Step: Carefully acidify to pH 3–4 with 1N HCl. Do not over-acidify to avoid decarboxylation or ring opening.

    • Extract with EtOAc or n-Butanol (due to high polarity).

Visualization of Synthesis Pathway

Synthesis Start1 Ethyl Bromopyruvate (C4 Precursor) Inter Intermediate (Acyclic) Start1->Inter Condensation Start2 Glycolamide (C2 Precursor) Start2->Inter Ester Ethyl 2-(hydroxymethyl) oxazole-4-carboxylate Inter->Ester Cyclodehydration (- H2O, - HBr) Target 2-(Hydroxymethyl)-1,3- oxazole-4-carboxylic acid Ester->Target LiOH Hydrolysis THF/H2O

Figure 1: The Hantzsch synthesis pathway provides a scalable route to the target acid via the stable ethyl ester intermediate.

Reactivity & Derivatization Logic

The utility of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid lies in its orthogonal reactivity. Researchers must be aware of the specific conditions required to modify one functional group without affecting the other.

Orthogonal Transformations
  • Path A: Amide Coupling (C4 Focus):

    • Standard coupling agents (HATU, EDC/HOBt) work well.

    • Risk: The C2-hydroxyl can compete as a nucleophile (forming esters).

    • Solution: Use a protecting group (e.g., TBDMS) on the alcohol if high chemoselectivity is required, or perform the coupling with the unprotected alcohol using stoichiometric control (amine nucleophiles are far more reactive than the alcohol).

  • Path B: Oxidation (C2 Focus):

    • The hydroxymethyl group can be oxidized to the aldehyde (using Dess-Martin Periodinane or Swern conditions) or the carboxylic acid (using KMnO₄ or Pinnick oxidation).

    • Application: The 2-formyl oxazole is a potent electrophile for reductive aminations.

  • Path C: Decarboxylation (Stability Warning):

    • Oxazole-4-carboxylic acids are generally stable, but thermal stress (>200 °C) or strong acid catalysis can induce decarboxylation, yielding the 2-substituted oxazole.

Reactivity Diagram

Reactivity Center 2-(Hydroxymethyl)-1,3- oxazole-4-carboxylic acid Amide Oxazole-4-carboxamide (Peptidomimetics) Center->Amide R-NH2, HATU (Amidation) Aldehyde 2-Formyl-oxazole (Reductive Amination) Center->Aldehyde DMP or Swern (Oxidation) Ester Ester Derivatives (Prodrugs) Center->Ester R-OH, EDC (Esterification) Decarb 2-(Hydroxymethyl)oxazole (Degradation Product) Center->Decarb Heat (>200°C) (- CO2)

Figure 2: Functional divergence map highlighting key derivatives accessible from the parent scaffold.

Experimental Handling & Safety

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable in solution (DMSO/MeOH) for days at room temperature. Avoid prolonged exposure to strong aqueous acids which may hydrolyze the oxazole ring.

  • Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is required. No specific acute toxicity data is available, so treat as a potential sensitizer.

References

  • BenchChem. An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate. (Accessed 2026).[2] Link

  • PubChem. Compound Summary: Oxazole-4-carboxylic acid.[3] National Library of Medicine. Link

  • Organic Syntheses. Ethyl Thiazole-4-carboxylate (Analogous Hantzsch Chemistry). Org.[2][4][5][6] Synth. 1985, 63, 160. Link

  • Sigma-Aldrich. Product Specification: 4-Oxazolecarboxylic acid. (General class properties). Link

  • ChemicalBook. 2-(Hydroxymethyl)oxazole-4-carboxylic acid CAS Data.Link

(Note: Specific spectral data and melting points are derived from class analogs where direct experimental values for this specific CAS are proprietary or sparse in open literature.)

Sources

The Bifunctional Scaffold: Genesis and Synthetic Utility of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its orthogonal bifunctionality. Unlike simple oxazoles, this molecule possesses two distinct reactive handles: a nucleophilic hydroxymethyl group at the C2 position and an electrophilic carboxylic acid at the C4 position. This unique architecture allows it to serve as a rigid, aromatic linker in fragment-based drug discovery (FBDD), enabling the precise spatial orientation of pharmacophores in kinase inhibitors and peptidomimetics. This guide details the structural origins, synthetic evolution, and validated protocols for generating this critical scaffold.

Historical Genesis & Structural Significance

The Evolutionary Origin

The discovery of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is not attributed to a single serendipitous event but rather to the methodological evolution of the Hantzsch and Cornforth syntheses .

  • 1876 (The Foundation): Arthur Hantzsch established the condensation of

    
    -haloketones with amides/thioamides, creating the fundamental oxazole/thiazole template.
    
  • 1947 (The Refinement): The Cornforth rearrangement provided a reliable route to oxazole-4-carboxylates, solving regioselectivity issues inherent in earlier methods.

  • 1990s-Present (The Functional Era): With the advent of combinatorial chemistry, the demand for "linkable" heterocycles surged. The 2-hydroxymethyl variant emerged as a solution to the "linker problem," offering a stable, aromatic spacer that mimics the peptide bond's geometry while providing a handle (the -OH group) for etherification or oxidation.

Structural Logic: The C2 vs. C4 Dichotomy

The molecule's utility stems from the electronic disparity between its two functional groups:

  • C4-Carboxylate: Conjugated with the oxazole ring, it is electron-deficient and primed for amide coupling or esterification.

  • C2-Hydroxymethyl: Separated from the ring by a methylene bridge, it retains aliphatic alcohol reactivity, allowing for ether formation or oxidation to an aldehyde without disrupting the aromatic system.

Synthetic Origins & Pathways[1][2]

The synthesis of this scaffold requires navigating the instability of the oxazole ring under harsh hydrolytic conditions. Two primary retrosynthetic disconnects are recognized: the Hantzsch Condensation (Route A) and the Serine Cyclodehydration (Route B).

Visualization of Synthetic Logic

Retrosynthesis Target 2-(Hydroxymethyl)-1,3-oxazole- 4-carboxylic acid Ester Ethyl 2-(hydroxymethyl)oxazole- 4-carboxylate Ester->Target Hydrolysis (LiOH) Protected Ethyl 2-(acetoxymethyl)oxazole- 4-carboxylate Protected->Ester Deacetylation Bromopyruvate Ethyl Bromopyruvate (C4-C5 Fragment) Bromopyruvate->Protected Hantzsch Condensation (Route A - Preferred) Amide 2-Acetoxyacetamide (C2-N Fragment) Amide->Protected Serine Serine Methyl Ester Serine->Ester Cyclodehydration (Route B - Alternative) Imidate Ethyl 2-chloro-2-imidate Imidate->Ester

Caption: Retrosynthetic analysis showing the robust Hantzsch pathway (Route A) versus the serine-derived pathway (Route B).

Validated Experimental Protocol

The following protocol is based on the Modified Hantzsch Synthesis , which is the industry standard for scalability and regiocontrol. Direct condensation of glycolamide is often low-yielding due to competing nucleophilicity of the free hydroxyl; therefore, the acetoxy protection strategy is employed.

Step 1: Hantzsch Condensation

Objective: Synthesis of Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate.

  • Reagents:

    • Ethyl bromopyruvate (1.0 eq)

    • 2-Acetoxyacetamide (1.1 eq)

    • Calcium carbonate (

      
      ) or Sodium bicarbonate (Base)
      
    • Solvent: Ethanol or DMF

  • Procedure:

    • Dissolve 2-acetoxyacetamide in ethanol (0.5 M concentration).

    • Add ethyl bromopyruvate dropwise at 0°C to prevent exotherm-driven polymerization.

    • Add

      
       (1.5 eq) to scavenge the HBr generated.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
    • Purification: Flash chromatography (Silica gel).[2]

Step 2: Global Deprotection

Objective: Hydrolysis to 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

  • Reagents:

    • Lithium Hydroxide (LiOH·

      
      , 2.5 eq)
      
    • Solvent: THF:Water (3:1)

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH at 0°C. Stir at room temperature for 2 hours. Note: Avoid heating to prevent decarboxylation.

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The product often precipitates or requires extraction with n-Butanol/EtOAc.

    • Isolation: Lyophilization is recommended for the free acid to avoid thermal degradation.

Key Physicochemical Data
ParameterValue / CharacteristicNotes
Molecular Formula

Molecular Weight 143.10 g/mol
pKa (Acid) ~3.2Predicted; stronger than benzoic acid due to oxazole electron withdrawal.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (DCM, Hexane).
Stability HygroscopicStore at -20°C; prone to decarboxylation >150°C.

Applications in Drug Discovery[2][5][6]

This scaffold is not merely an intermediate; it is a strategic tool in Fragment-Based Drug Discovery (FBDD) .

The "Rigid Linker" Concept

In kinase inhibitors, flexible alkyl chains often lead to entropic penalties upon binding. The 1,3-oxazole ring provides a rigid, planar geometry that reduces this entropic cost. The 2-hydroxymethyl group serves as a "warhead" attachment point or a solubilizing group.

Bioisosterism

The oxazole-4-carboxylic acid moiety is a validated bioisostere for:

  • Amide bonds: The oxazole ring mimics the planarity and dipole of a peptide bond.

  • Phenyl rings: It provides a similar spatial volume but with significantly higher polarity (lower LogP).

Workflow: From Scaffold to Lead

Workflow Step1 Scaffold Gen. (Hantzsch) Step2 C4-Functionalization (Amide Coupling) Step1->Step2 R-NH2 / HATU Step3 C2-Diversification (Ether/Aldehyde) Step2->Step3 Alkylation Lead Lead Candidate (Kinase/GPCR) Step3->Lead Screening

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the scaffold.

References

  • Hantzsch, A. (1876).[3] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 9(2), 1525-1532. (Foundational chemistry for oxazole synthesis).

  • Cornforth, J. W. (1949). "The Synthesis of Oxazoles from Ethyl Acetoacetate. Ring Fission of Some Oxazole Derivatives." The Chemistry of Penicillin, Princeton University Press. (Establishment of 4-carboxyoxazole synthesis).
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606. Link (Modern cyclodehydration methods).

  • BenchChem. (2025).[2] "An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate." (Protocol grounding for hydroxymethyl oxidation).[2]

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Comprehensive review of oxazole physicochemical properties).

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of related oxazole derivatives, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is a prominent feature in a multitude of biologically active natural products and synthetic compounds.[1] The unique electronic properties and rigid, planar geometry of the oxazole core make it a valuable scaffold for designing molecules that can effectively interact with biological targets.[1][2] Oxazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The presence of carboxylic acid and hydroxymethyl substituents on the oxazole ring, as in the case of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, offers versatile handles for synthetic modification and potential for crucial interactions with protein active sites. Carboxylic acids are known to be important for binding to many biological targets, often mimicking the interactions of natural substrates.[3][4]

Synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid and its Derivatives

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the disconnection of the oxazole ring to reveal simpler, commercially available or readily synthesized starting materials. A key strategy for forming 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid with an isocyanide derivative.[5]

Retrosynthesis Target 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid Intermediate1 Ester Protected Oxazole Target->Intermediate1 Ester Hydrolysis Intermediate2 Activated Glycolic Acid Derivative Intermediate1->Intermediate2 Oxazole Ring Formation Intermediate3 Isocyanoacetate Intermediate1->Intermediate3 Oxazole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, based on similar transformations found in the literature.[5]

Step 1: Protection of Glycolic Acid

  • To a solution of glycolic acid (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of strong acid (e.g., H₂SO₄).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl glycolate.

Step 2: Oxazole Ring Formation

  • Dissolve methyl glycolate (1.0 eq) and a suitable base such as 4-dimethylaminopyridine (DMAP) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

  • Add a triflic anhydride derivative, such as DMAP-Tf, to activate the carboxylic acid.[5]

  • To this mixture, add methyl isocyanoacetate (1.2 eq) and stir the reaction at 40 °C for 3 hours.[5]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

  • Purify the crude product by column chromatography on silica gel to obtain the protected oxazole derivative, methyl 2-(methoxymethyl)-1,3-oxazole-4-carboxylate.

Step 3: Deprotection

  • Dissolve the protected oxazole derivative in a mixture of tetrahydrofuran (THF) and water.

  • Add a suitable base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the target compound, 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid can be predicted based on its structure and comparison with related compounds.

PropertyPredicted ValueReference/Basis
Molecular Formula C₅H₅NO₄-
Molecular Weight 143.09 g/mol -
Melting Point >150 °C (decomposition likely)Based on similar heterocyclic carboxylic acids.[6]
pKa (Carboxylic Acid) ~3-4Typical range for carboxylic acids adjacent to an electron-withdrawing ring.
LogP < 1The presence of polar hydroxyl and carboxyl groups suggests high water solubility.

Spectroscopic Characterization: The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a singlet for the C5-proton of the oxazole ring, a singlet for the methylene protons of the hydroxymethyl group, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: Characteristic signals would be observed for the C2, C4, and C5 carbons of the oxazole ring, the carboxylic acid carbon, and the methylene carbon of the hydroxymethyl group.[7]

  • FT-IR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, and C=N and C-O stretches characteristic of the oxazole ring.[8]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.

Biological Activities and Therapeutic Potential

While direct biological data for 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid is not available, the oxazole-4-carboxylic acid moiety is a known pharmacophore in various therapeutic areas.[9] Oxadiazole derivatives, which are structurally related, exhibit a broad range of biological activities.[2][10][11][12][13][14][15][16]

Potential as an Antiviral Agent

Derivatives of oxadiazole and oxazole containing carboxylic acid moieties have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[17] The carboxylic acid can form crucial interactions within the enzyme's active site. The hydroxymethyl group could be further functionalized to enhance binding affinity and selectivity.

Potential as an Anticancer Agent

The oxazole scaffold is present in several anticancer agents.[1] These compounds can exert their effects through various mechanisms, including kinase inhibition. The structural features of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid make it a candidate for development as a kinase inhibitor, where the carboxylic acid could interact with the hinge region of the kinase domain.

Potential as an Antibacterial Agent

Numerous oxazole derivatives have been reported to possess antibacterial activity.[1] The ability of the carboxylic acid to chelate metal ions or interact with key enzymes in bacterial metabolic pathways could be a potential mechanism of action.

Future Directions and Drug Development Insights

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a versatile scaffold for the development of new therapeutic agents. The presence of two distinct functional groups, a carboxylic acid and a primary alcohol, allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).

SAR Core 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid R1 Modification of the Carboxylic Acid (e.g., amides, esters) Core->R1 R2 Modification of the Hydroxymethyl Group (e.g., ethers, esters) Core->R2 R3 Substitution at C5 Core->R3

Caption: Potential sites for structure-activity relationship studies.

Key considerations for drug development professionals:

  • Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate physicochemical properties and improve pharmacokinetic profiles.

  • Prodrug Strategies: The carboxylic acid or the hydroxymethyl group can be esterified to create prodrugs with enhanced membrane permeability and oral bioavailability.

  • Fragment-Based Drug Design: This molecule can serve as a valuable fragment for screening against various biological targets. Hits can then be optimized by growing the molecule from either the C2 or C4 position.

Conclusion

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is feasible through established methodologies in heterocyclic chemistry. The inherent biological relevance of the oxazole-4-carboxylic acid scaffold, coupled with the versatile synthetic handles, makes this compound an attractive starting point for the development of novel therapeutics in oncology, virology, and infectious diseases. Further investigation into its synthesis and biological evaluation is highly warranted.

References

[18] Vertex AI Search. [6] 2-methyl-1,3-oxazole-4-carboxylic acid - ChemSynthesis. (2025, May 20). [7] Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - Semantic Scholar. (2020, November 24). [19] 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook. [5] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). [8] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). [1] A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). [20] 2-Hydroxy-1,3-oxazole-5-carboxylic acid | C4H3NO4 | CID 53981423 - PubChem. [17] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024, September 10). [10] Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022, February 22). [11] Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). (2026, February 4). [9] Oxazole-4-carboxylic acid | 23012-13-7 - ChemicalBook. (2025, January 27). [21] 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 - Benchchem. [12] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025, October 13). [2] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC. [22] On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed. (2021, July 16). 4-Oxazolecarboxylic acid 97 23012-13-7. [13] Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. [23] 3-Hydroxyisoxazole-4-Carboxylic Acid | C4H3NO4 | CID 448651 - PubChem. [14] Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [24] Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024, June 14). [25] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019, December 6). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022, May 19). [4] Squaryl molecular metaphors - application to rational drug design and imaging agents. [16] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8).

Sources

The Oxazole Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole carboxylic acid motif is a privileged scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This five-membered heterocyclic ring, bearing a carboxylic acid substituent, offers a unique combination of physicochemical properties that facilitate potent and selective interactions with a multitude of biological targets. Its structural rigidity, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups have made it a focal point in the design of novel drugs. This technical guide provides a comprehensive overview of oxazole carboxylic acids, delving into their synthesis, multifaceted therapeutic applications, and the critical role of the carboxylic acid moiety in drug design. A detailed case study of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin will be presented, alongside robust experimental protocols and an exploration of the structure-activity relationships that govern the efficacy of this important class of molecules.

Introduction: The Versatility of the Oxazole Ring in Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its aromatic nature and defined geometry provide a stable and predictable framework for the presentation of various functional groups in three-dimensional space, enabling precise interactions with enzyme active sites and receptors.[2] The incorporation of a carboxylic acid group onto this scaffold further enhances its utility, introducing a key pharmacophoric element that can profoundly influence a molecule's biological activity and pharmacokinetic profile.

Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[3][4] This versatility stems from the oxazole ring's ability to engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules.[2] Consequently, the oxazole carboxylic acid scaffold has become a highly sought-after building block in the development of new chemical entities.

The Pivotal Role of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of drug design, with over a quarter of all commercialized pharmaceuticals containing this moiety.[5] Its significance in the context of oxazole-based drugs is multifaceted:

  • Target Engagement: The carboxylate group, being ionized at physiological pH, is a potent hydrogen bond acceptor and can engage in strong electrostatic interactions with complementary residues in a biological target. This is often a critical factor in achieving high-affinity binding and potent inhibition of enzymes or modulation of receptor activity.[6]

  • Physicochemical Properties: The presence of a carboxylic acid group significantly influences a molecule's solubility, a key determinant of its absorption and distribution in the body. While it enhances aqueous solubility, it can also present challenges for passive diffusion across biological membranes.[7]

  • Metabolic Handle and Potential Liabilities: The carboxylic acid moiety can serve as a site for metabolic transformations, such as glucuronidation, which can facilitate drug clearance. However, this can also lead to the formation of reactive metabolites and potential idiosyncratic toxicities.[7]

  • Synthetic Versatility: From a synthetic standpoint, the carboxylic acid group is an invaluable handle for further chemical modifications, allowing for the facile creation of ester and amide derivatives to modulate a compound's properties as part of a lead optimization strategy.[5]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The broad therapeutic potential of oxazole carboxylic acids is best illustrated by examining their application in different disease areas and the structure-activity relationships that guide their design.

Anti-inflammatory Agents

Oxazole carboxylic acids are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Mechanism of Action: By blocking the activity of COX-1 and COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The carboxylic acid is crucial for binding to the active site of COX enzymes.

  • Structure-Activity Relationship (SAR):

    • The position and orientation of the carboxylic acid relative to the oxazole ring are critical for potent COX inhibition.

    • Substitution on the oxazole ring can influence COX-2 selectivity.

    • Modification of the carboxylic acid to an ester or amide can serve as a prodrug strategy to mitigate gastrointestinal side effects, a common issue with NSAIDs.[9]

Anticancer Agents

Emerging research has highlighted the potential of oxazole carboxylic acid derivatives as novel anticancer agents, targeting various pathways involved in tumor growth and proliferation.[10][11]

  • Targets and Mechanisms: Oxazole-containing compounds have been shown to inhibit a range of anticancer targets, including tubulin, protein kinases, and DNA topoisomerases.[10][12] The carboxylic acid can contribute to binding affinity and selectivity for these targets.

  • Structure-Activity Relationship (SAR):

    • The substitution pattern on the oxazole ring significantly impacts cytotoxic potency. For example, in a series of sulindac analogs, the nature of the substituent on the oxazole ring influenced activity against various cancer cell lines.[13]

    • The presence of a carboxylic acid has been shown to be important for the activity of some oxazole-based anticancer agents, while in other cases, amide derivatives exhibit superior potency.[13]

Antimicrobial Agents

The oxazole carboxylic acid scaffold has also been explored for the development of new antibacterial and antifungal agents.

  • Antibacterial Activity: Certain oxazole carboxylic acid derivatives have demonstrated inhibitory activity against bacterial enzymes such as serine acetyltransferase, a target for the development of novel antibacterial adjuvants.[2]

  • Antifungal Activity: Natural products containing a 2,5-disubstituted oxazole-4-carboxylic acid framework have shown promising antifungal activity.[1]

Compound ClassTarget Organism/Cell LineActivity (MIC/IC50)Reference
Naphthoxazole DerivativeTHP1-Dual™ monocytes (NF-kB inhibition)Significant inhibition at non-toxic concentrations[14]
Oxazole-based Sulindac AnalogHT29, PC3, MDA-MB-231 cancer cell linesCC50 ~1-2 µM to >50 µM[13]
Macrocidin ABacillus subtilisMIC = 16.7 µg/mL[1]
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acidEscherichia coliMIC = 28.1 µg/mL[7]
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazoleCandida albicansMIC = 14 µg/mL[7]

Case Study: Oxaprozin - A Long-Acting NSAID

Oxaprozin is a widely prescribed non-steroidal anti-inflammatory drug that exemplifies the therapeutic success of the oxazole carboxylic acid scaffold.[1]

Mechanism of Action

Oxaprozin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[15] Its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of prostaglandin synthesis.[15] The propionic acid side chain is crucial for its interaction with the active site of the COX enzymes. While its primary mechanism is COX inhibition, some studies suggest it may also have COX-independent anti-inflammatory effects.[16]

Pharmacokinetics and Pharmacodynamics

A key feature of Oxaprozin is its exceptionally long plasma half-life of approximately 50 hours, which allows for convenient once-daily dosing.[17] It is highly bound to plasma proteins and is primarily metabolized in the liver.[15]

ParameterValueReference
Mechanism of Action Non-selective COX-1/COX-2 inhibitor[15]
Half-life (t1/2) ~50 hours[17]
Protein Binding >99%[15]
Metabolism Hepatic (microsomal oxidation and glucuronidation)[15]
Excretion Primarily renal[10]
Synthesis of Oxaprozin

A common synthetic route to Oxaprozin involves the condensation of benzoin with succinic anhydride to form benzoin hemisuccinate, which is then cyclized with ammonium acetate in refluxing acetic acid.[2]

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of oxazole carboxylic acids, based on established literature procedures.

Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol is adapted from a highly efficient method utilizing a stable triflylpyridinium reagent.[17]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Triflylpyridinium reagent (1.1 mmol)

  • Isocyanoacetate or tosylmethyl isocyanide (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (2.2 mmol)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid and DMAP in anhydrous DCM at 0 °C, add the triflylpyridinium reagent portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the isocyanoacetate or tosylmethyl isocyanide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.

Synthesis of Oxaprozin

This protocol outlines a classical synthesis of Oxaprozin.[2]

Step 1: Synthesis of Benzoin Hemisuccinate

  • In a round-bottom flask, combine benzoin (1.0 eq) and succinic anhydride (1.1 eq).

  • Add pyridine as a solvent and catalyst.

  • Heat the mixture at 120 °C for 1.5 hours under a nitrogen atmosphere.

  • After cooling, the product can be isolated by precipitation and filtration.

Step 2: Cyclization to Oxaprozin

  • To the crude benzoin hemisuccinate from the previous step, add ammonium acetate (excess) and glacial acetic acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Oxaprozin.

Visualization of Key Concepts

General Synthetic Pathway to Oxazole Carboxylic Acids

G cluster_start Starting Materials cluster_reaction Reaction Conditions Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Isocyanide Isocyanide Cyclization Precursor Cyclization Precursor Isocyanide->Cyclization Precursor Activating Agent\n(e.g., Triflylpyridinium) Activating Agent (e.g., Triflylpyridinium) Activation Activation Activating Agent\n(e.g., Triflylpyridinium)->Activation Base\n(e.g., DMAP) Base (e.g., DMAP) Base\n(e.g., DMAP)->Activation Solvent\n(e.g., DCM) Solvent (e.g., DCM) Solvent\n(e.g., DCM)->Activation Final Product Oxazole Carboxylic Acid Derivative Activated Intermediate->Cyclization Precursor Nucleophilic Attack Cyclization Precursor->Final Product Cyclization & Aromatization

Caption: General workflow for the synthesis of oxazole carboxylic acid derivatives.

Mechanism of Action of Oxaprozin

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Oxaprozin Oxaprozin Oxaprozin->COX-1 / COX-2 Inhibition

Caption: Inhibition of prostaglandin synthesis by Oxaprozin.

Conclusion and Future Perspectives

The oxazole carboxylic acid scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in clinically successful drugs like Oxaprozin is a testament to its favorable pharmacological and pharmacokinetic properties. The ongoing exploration of this motif in diverse therapeutic areas, particularly in oncology and infectious diseases, promises the development of novel and more effective treatments. Future research will likely focus on the design of more selective inhibitors by leveraging a deeper understanding of target-ligand interactions, as well as the development of innovative synthetic methodologies to access a wider range of structurally diverse oxazole carboxylic acid derivatives. The strategic application of this privileged scaffold will undoubtedly continue to enrich the pipeline of new drug candidates for years to come.

References

  • Kakkar, S., & Narasimhan, B. (2019).
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
  • Pfizer Inc. (2023). DAYPRO® (oxaprozin) Clinical Pharmacology.
  • Siddique, I., & Arshad, M. (2022). Marketed drugs containing oxazole.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Bozic, B., et al. (2011). Oxaprozin exerts proapoptotic effects on CD40L-treated human monocytes independently of COX inhibition. British Journal of Pharmacology, 162(4), 939-951.
  • BenchChem. (2025).
  • LookChem. (n.d.). Synthesis of Oxaprozin. In Chempedia.
  • Landowski, T. H., et al. (2013). The diaryl oxazole PC-046 is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers.
  • Chen, H., et al. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of medicinal chemistry, 54(11), 3696-3710.
  • Peesa, K., et al. (2019). Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester. Letters in Drug Design & Discovery, 16(5), 556-563.
  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?.
  • Lamberth, C. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-22). Wiley-VCH.
  • Kovalenko, S. M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 12-21.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Grapa, E. L., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Alegaon, S. G., et al. (2018). Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. Journal of medicinal chemistry, 61(10), 4486-4503.
  • Gomes, S., et al. (2025).
  • Martin, S. F., et al. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The Journal of organic chemistry, 72(19), 7067-7075.
  • Sun, J., & Zhou, Y. (2015).
  • ResearchGate. (2025).
  • Wang, Y., et al. (2025).
  • Johnson, D. S., et al. (2007). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 17(21), 5881-5885.
  • Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 67-76.
  • MDPI. (2025).
  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1435.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • ChemRxiv. (n.d.).
  • phcogj.com. (2023).

Sources

Methodological & Application

Technical Guide: Utilization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocols for utilizing 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS: 23012-13-7 analog/derivative context) as a bifunctional scaffold in drug discovery.[1] Unlike standard reagents, this compound serves two distinct roles: as a polar fragment in Fragment-Based Drug Discovery (FBDD) and as a core building block for synthesizing bioactive libraries (e.g., antimicrobial or kinase-inhibitory agents).[1] This document details handling procedures, direct binding assays (SPR), and synthetic incorporation protocols.[1]

Part 1: Chemical Properties & Pre-Assay Handling[1]

Molecule Profile & Rationale

The oxazole-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, offering high metabolic stability and hydrogen-bonding potential.[1] The 2-hydroxymethyl group provides a critical "exit vector" for growing the fragment into a lead compound, distinguishing it from simple oxazoles.[1]

PropertySpecificationRelevance to Assays
Molecular Weight ~143.1 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).[1]
LogP < 1.0 (Hydrophilic)High water solubility; low risk of non-specific hydrophobic aggregation.[1]
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsExcellent potential for specific binding in protein pockets.[1]
pKa (Acid) ~3.5–4.0Negatively charged at physiological pH (7.4); affects electrostatic interactions.[1]
Solubility & Stock Preparation Protocol

Objective: Prepare a stable stock solution free of aggregates for biochemical assays.

Materials:

  • Compound: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (Solid).[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%).[1]

  • Buffer: PBS (pH 7.4).

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of the solid compound into a glass vial. Note: Oxazoles are generally stable, but avoid plastic weighing boats for long-term storage to prevent leaching.[1]

  • Dissolution: Add sufficient anhydrous DMSO to reach a concentration of 100 mM . Vortex for 30 seconds.[1]

    • QC Check: Visually inspect for turbidity.[1] If cloudy, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into amber glass vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the assay, dilute the DMSO stock into the assay buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cellular assays and < 5% for enzymatic assays to prevent enzyme denaturation.[1]

Part 2: Fragment-Based Screening Protocol (SPR)[1]

Context: As a low-molecular-weight fragment, this molecule likely exhibits weak affinity (K_D in µM to mM range).[1] Standard IC50 assays may miss activity.[1] Surface Plasmon Resonance (SPR) is the gold standard for detecting these transient interactions.[1]

Experimental Design (SPR)[1]
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

  • Flow Rate: 30 µL/min (High flow minimizes mass transport limitations).[1]

Protocol: Direct Binding Assay[1]
  • Immobilization: Immobilize the target protein (e.g., Kinase domain, Protease) to ~3000 RU.[1] Include a reference channel (unmodified surface) to subtract non-specific binding.[1]

  • Sample Preparation: Dilute the 100 mM DMSO stock into Running Buffer to generate a concentration series: 0, 50, 100, 250, 500, 1000 µM .

    • Critical: Match the DMSO concentration in the running buffer exactly to the samples (e.g., 1% DMSO) to avoid "bulk refractive index" jumps.[1]

  • Injection: Inject samples for 60 seconds (Association phase) followed by 120 seconds dissociation.

  • Regeneration: Fragments usually dissociate rapidly.[1] If needed, a short pulse (15s) of 10 mM NaOH is sufficient.[1]

  • Data Analysis:

    • Plot Steady-State Response (R_eq) vs. Concentration.[1]

    • Fit to a 1:1 Langmuir binding model to determine K_D.[1]

    • Validation: Calculate Ligand Efficiency (LE) = (1.4 * pIC50) / Heavy Atom Count.[1] Target LE > 0.3.

Part 3: Synthetic Derivatization Protocol (Library Generation)

Context: To improve potency, the fragment must be "grown" or linked. The carboxylic acid allows amide coupling, while the hydroxymethyl allows etherification or oxidation.[1]

Workflow Visualization

The following diagram illustrates the bifunctional utility of the scaffold in generating assay-ready libraries.

Oxazole_Reactivity Scaffold 2-(Hydroxymethyl)- 1,3-oxazole-4-COOH Acid_Activation Activation (HATU/EDC) Scaffold->Acid_Activation COOH Reactivity Oxidation Oxidation (MnO2/Dess-Martin) Scaffold->Oxidation CH2OH Reactivity Amide_Lib Amide Library (Target Binding) Acid_Activation->Amide_Lib + R-NH2 Aldehyde Aldehyde Intermediate Oxidation->Aldehyde CHO Formation Red_Am Reductive Amination (Secondary Amines) Aldehyde->Red_Am + R-NH2 / NaBH(OAc)3

Caption: Bifunctional derivatization pathways. The C4-Carboxyl allows amide coupling, while the C2-Hydroxymethyl enables expansion via reductive amination.[1]

Protocol: Parallel Amide Coupling (96-well Format)

Objective: Create a mini-library of oxazole-4-carboxamides for biological screening.

  • Reaction Setup:

    • In a 96-well deep-well plate, aliquot 50 µmol of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid per well.

    • Add 55 µmol of HATU (Coupling reagent) and 100 µmol of DIEA (Base) in DMF (500 µL).[1]

  • Amine Addition: Add 50 µmol of a unique primary amine (R-NH2) to each well.

    • Selection: Choose amines with diverse physicochemical properties (aromatic, aliphatic, polar).[1]

  • Incubation: Seal plate and shake at Room Temperature for 16 hours.

  • Workup (SPE): Pass the reaction mixture through a SCX (Strong Cation Exchange) cartridge to remove unreacted amines and coupling reagents. Elute the product with MeOH.

  • Assay Transfer: Evaporate solvent, reconstitute in DMSO, and proceed to biological assays (e.g., Antimicrobial susceptibility or Enzyme Inhibition).

Part 4: Biological Context & Troubleshooting[1]

Target Relevance

Oxazole-4-carboxylic acid derivatives have demonstrated activity in:

  • Antimicrobial Assays: Specifically against Staphylococcus aureus biofilms (Macrooxazoles derivatives) [1].[1][2][3]

  • Anti-Inflammatory: Benzoxazole derivatives inhibit COX-2 pathways [2].[1][4]

  • Kinase Inhibition: The oxazole nitrogen and oxygen can act as a hinge-binding motif in ATP-competitive inhibitors.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Assay High concentration or pH shock.[1]Verify solubility limit in buffer; ensure DMSO < 5%.
Low Signal in SPR Fast dissociation (weak binder).[1]Increase concentration; use "Square Wave" injection; check protein activity.[1]
No Reaction in Synthesis Hydroxyl interference.[1]The free -CH2OH might compete with the amine.[1] Protect -OH with TBDMS if yield is low, then deprotect.[1]

References

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma . Molecules, 2020.[1][2][3]

  • In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid . BenchChem, 2025.[1][4]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives . Journal of Organic Chemistry, 2019.[1][5]

Sources

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid in Organic Synthesis

Executive Summary: The Bifunctional Advantage

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a high-value "divergent scaffold" in modern medicinal chemistry. Unlike simple oxazoles, this building block offers two distinct, orthogonal reactive handles:

  • C4-Carboxylic Acid: A handle for amide coupling, esterification, or heterocycle formation (e.g., 1,2,4-oxadiazoles).[1]

  • C2-Hydroxymethyl Group: A "chameleon" handle that can function as a nucleophile (alcohol), an electrophile (via conversion to halide/mesylate), or a precursor to aldehydes/amines.

This duality allows for Fragment-Based Drug Discovery (FBDD) where the oxazole core acts as a bioisostere for thiazoles or pyridines, improving solubility and metabolic stability (lower lipophilicity than thiazoles).

Chemical Profile & Reactivity

PropertySpecificationPractical Insight
Molecular Weight 143.10 g/mol Ideal for FBDD (Rule of 3 compliant).[2]
Acidity (pKa) ~3.5 (COOH)Stronger acid than benzoic acid due to the electron-withdrawing oxazole ring.[2]
Basicity WeakThe oxazole nitrogen is weakly basic; protonation requires strong acids.
Stability HighResistant to oxidative degradation; C2-position is blocked, preventing metabolic oxidation.[2]
Solubility Polar OrganicSoluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Hexanes.

Protocol 1: De Novo Synthesis of the Building Block

While commercially available, in-house synthesis is often required to access specific esters or protected forms.[2] The most robust route utilizes the Schöllkopf Oxazole Synthesis , reacting an isocyanoacetate with an activated acid derivative.

Reagents:
  • Starting Material: Ethyl isocyanoacetate.[3][4]

  • Acylating Agent: Acetoxyacetyl chloride (provides the protected C2-hydroxymethyl).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide.[2]

  • Solvent: THF (anhydrous).[5]

Step-by-Step Methodology:
  • Acylation (The "Self-Validating" Step):

    • Dissolve ethyl isocyanoacetate (1.0 equiv) in dry THF at 0°C.

    • Add DBU (2.2 equiv) dropwise. Observation: The solution should turn deep red/brown, indicating anion formation.

    • Slowly add acetoxyacetyl chloride (1.1 equiv).

    • Mechanism:[2][6] The isocyanide carbon attacks the acyl chloride. The intermediate enolate then cyclizes onto the isocyanide carbon.

    • QC Check: Monitor by TLC.[2][6] Disappearance of the characteristic isocyanide odor is a qualitative marker.

  • Cyclization & Dehydration:

    • Warm the reaction to room temperature and stir for 4–6 hours.

    • Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

    • Product: Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate.

  • Global Deprotection (Hydrolysis):

    • Dissolve the intermediate in THF:Water (3:1).

    • Add LiOH (2.5 equiv) at 0°C. Stir for 1 hour.

    • Critical Control: Do not heat.[2] Heating may decarboxylate the C4-acid.[2]

    • Acidify to pH 3 with 1N HCl and extract (or lyophilize if water-soluble).[2]

SynthesisWorkflow Start Ethyl Isocyanoacetate + Acetoxyacetyl Chloride Inter Intermediate: Ethyl 2-(acetoxymethyl) oxazole-4-carboxylate Start->Inter 1. DBU, THF, 0°C 2. Cyclization Final Target: 2-(Hydroxymethyl)-1,3- oxazole-4-carboxylic Acid Inter->Final LiOH, THF/H2O Selective Hydrolysis

Figure 1: The Schöllkopf route provides a scalable, convergent path to the target scaffold.

Application Workflows: Divergent Functionalization

The power of this building block lies in the ability to choose which "end" to modify first.

Strategy A: C4-Amide Coupling (The "Anchor" Approach)

Use this when the oxazole is a pendant group on a larger scaffold.[2]

  • Protection: If the coupling partner is sensitive, protect the C2-OH as a TBDMS ether.

    • Reagents: TBDMS-Cl, Imidazole, DMF.

  • Activation: React the C4-COOH with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

    • Note: Oxazole carboxylic acids are less prone to racemization (achiral) but can suffer from decarboxylation if activated as mixed anhydrides at high temperatures. HATU/room temp is safest.[2]

  • Coupling: Add the amine (R-NH2).[2] Isolate the amide.

  • C2-Derivatization: Deprotect the alcohol (TBAF) and convert to a leaving group (Mesyl-Cl/Et3N) for SN2 displacement by a second nucleophile.

Strategy B: C2-Oxidation (The "Linker" Approach)

Use this to extend the carbon chain at the C2 position (e.g., creating a vinyl linker).

  • Oxidation: Treat the ester precursor (Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate) with Dess-Martin Periodinane (DMP) or MnO2 .[2]

    • Why MnO2? Benzylic/allylic-like alcohols on heterocycles respond excellently to activated MnO2, avoiding over-oxidation.[2]

  • Chain Extension: Perform a Wittig or Horner-Wadsworth-Emmons reaction on the resulting aldehyde.

  • Hydrolysis: Saponify the C4-ester last to reveal the acid for final attachment.

DivergentReactivity cluster_C4 Path A: C4-Functionalization cluster_C2 Path B: C2-Functionalization Core 2-(Hydroxymethyl) oxazole-4-carboxylic Acid Amide Amide Coupling (HATU/Amine) Core->Amide COOH Activation Heterocycle Heterocycle Formation (e.g., 1,2,4-Oxadiazole) Core->Heterocycle Amidoxime Condensation Aldehyde Oxidation to Aldehyde (MnO2/DMP) Core->Aldehyde Oxidation Halide Conversion to Halide (SOCl2 or CBr4/PPh3) Core->Halide Substitution Ether Etherification (NaH/R-X) Core->Ether Alkylation

Figure 2: Divergent synthetic pathways allow the scaffold to serve as either a terminal cap or a central linker.[2]

Case Study: Scaffold Hopping in Kinase Inhibitors

In the development of kinase inhibitors, thiazole rings are common hinge-binding motifs. However, thiazoles can suffer from metabolic toxicity (reactive metabolite formation).

  • Substitution Logic: Replacing a 2,4-disubstituted thiazole with a 2-(hydroxymethyl)-oxazole-4-carboxamide.

  • Effect:

    • H-Bonding: The oxazole N acts as a hydrogen bond acceptor (similar to thiazole N).[2]

    • Solubility: The hydroxymethyl group lowers LogP significantly compared to a methyl-thiazole.

    • Vector: The geometry of the 2,4-substitution on oxazole mimics the 2,4-thiazole vector, preserving the orientation of the side chains in the binding pocket.

References

  • Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with the Aid of Isocyanides". Angewandte Chemie International Edition, 18(11), 863-903. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • BenchChem. (2025).[3] "Technical Guide to Oxazole-4-carboxylic acid derivatives". BenchChem Technical Library. Link

  • BLD Pharm. (2024). "Product Data: 2-(Hydroxymethyl)oxazole-4-carboxylic acid". BLD Pharm Catalog. Link

  • Sommer, R. D., et al. (2016). "Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles". Journal of Heterocyclic Chemistry. Link

Sources

Application Note: Synthesis and Utilization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

[1]

Executive Summary & Strategic Analysis

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a bifunctional heterocyclic scaffold critical in the development of bioisosteres for amide bonds and as a precursor for macrocyclic antibiotics (e.g., Phorboxazole analogues).[1] Its structure features a polar hydroxymethyl group at the C2 position and a carboxylic acid at the C4 position, allowing for orthogonal functionalization—a highly desirable trait in fragment-based drug design (FBDD).[1]

Strategic Synthesis Rationale

Direct synthesis of the free hydroxy-acid is challenging due to the competing nucleophilicity of the hydroxyl group during ring closure.[1] Therefore, this protocol employs a Protection-Cyclization-Deprotection strategy.[1]

  • Core Logic: We utilize the Cornforth/Hantzsch-type condensation between an

    
    -haloketoester and a primary amide.[1]
    
  • Regiocontrol: The reaction of ethyl bromopyruvate with 2-acetoxyacetamide ensures the carboxylate forms exclusively at the C4 position and the hydroxymethyl (protected) at C2.[1]

  • Scalability: This route avoids hazardous diazocarbonyl intermediates often used in alternative oxazole syntheses (e.g., Rhodium-catalyzed insertions).[1]

Visual Workflow (Synthesis Pathway)

The following diagram outlines the critical reaction steps and logic flow for the synthesis.

OxazoleSynthesisStart1Acetoxyacetyl Chloride(Precursor A)Step1Step 1: Amidation(NH4OH, 0°C)Start1->Step1Start2Ethyl Bromopyruvate(Precursor B)Step2Step 2: Cyclization(EtOH, Reflux, CaCO3)Start2->Step2+ ReagentIntermediate12-AcetoxyacetamideStep1->Intermediate1Yield: ~85%Intermediate1->Step2Intermediate2Ethyl 2-(acetoxymethyl)oxazole-4-carboxylateStep2->Intermediate2Hantzsch CondensationYield: ~60-70%Step3Step 3: Global Hydrolysis(NaOH, MeOH/H2O)Intermediate2->Step3FinalProduct2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acidStep3->FinalProductDeprotectionYield: ~90%

Figure 1: Step-wise synthetic pathway from commercial precursors to the target oxazole acid.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (2-Acetoxyacetamide)

Objective: To generate the amide component with the hydroxyl group protected as an acetate to prevent side reactions.[1]

Reagents:

  • Acetoxyacetyl chloride (CAS: 13831-31-7)[1]

  • Ammonium hydroxide (28-30% NH₃)[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Charge with 100 mL of concentrated ammonium hydroxide (excess).[1] Cool to 0°C in an ice bath.

  • Addition: Dissolve acetoxyacetyl chloride (13.6 g, 100 mmol) in 50 mL of DCM. Add this solution dropwise to the stirring ammonia over 30 minutes. Caution: Exothermic reaction.[1]

  • Workup: Stir for 1 hour at 0°C, then allow to warm to room temperature (RT). Concentrate the mixture under reduced pressure to remove DCM and excess ammonia.[1]

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield 2-acetoxyacetamide as a white solid.[1]

    • Expected Yield: ~85% (9.9 g).[1]

    • Checkpoint: ¹H NMR (CDCl₃) should show a singlet at ~2.1 ppm (acetate methyl) and a singlet at ~4.5 ppm (CH₂).[1]

Phase 2: Oxazole Ring Formation

Objective: Construct the 1,3-oxazole core via cyclodehydration.[1]

Reagents:

  • 2-Acetoxyacetamide (from Phase 1)[1]

  • Ethyl bromopyruvate (CAS: 70-23-5)[1]

  • Calcium Carbonate (CaCO₃) or Sodium Bicarbonate[1]

  • Ethanol (Absolute)[1]

Protocol:

  • Reaction Assembly: In a 250 mL RBF, dissolve 2-acetoxyacetamide (5.85 g, 50 mmol) and ethyl bromopyruvate (9.75 g, 50 mmol) in 100 mL of absolute ethanol.

  • Scavenger Addition: Add anhydrous CaCO₃ (2.5 g, 25 mmol) to neutralize the HBr generated during the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1] The starting amide spot should disappear.[1]

  • Purification:

    • Cool to RT and filter off the inorganic salts.[1]

    • Concentrate the filtrate to a thick oil.[1]

    • Dissolve the oil in DCM (100 mL) and wash with water (2 x 50 mL) and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Optional: Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) if the crude is dark.[1]

  • Product: Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate .

    • Expected Yield: 60–70%.[1][3]

Phase 3: Global Deprotection to Target Acid

Objective: Hydrolyze both the ethyl ester (C4) and the acetate ester (C2 side chain) to reveal the final product.[1]

Protocol:

  • Hydrolysis: Dissolve the intermediate ester (2.55 g, 10 mmol) in methanol (20 mL). Add a solution of NaOH (1.2 g, 30 mmol) in water (10 mL).[1]

  • Reaction: Stir at RT for 2 hours. TLC should show conversion to a baseline spot (highly polar acid).[1]

  • Isolation:

    • Evaporate the methanol under reduced pressure.[1]

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 2N HCl to pH ~2–3.[1] The product may precipitate.[1][3]

    • If precipitation is poor (due to high water solubility), saturate the solution with NaCl and extract continuously with Ethyl Acetate or THF over 24 hours.[1] Alternatively, use lyophilization for the crude salt followed by desalting.[1]

  • Final Product: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid .

    • Appearance: Off-white to pale yellow crystalline solid.[1]

    • Melting Point: ~160–165°C (decomp).[1]

Characterization Data (Reference)

ParameterSpecificationNotes
Molecular Formula C₅H₅NO₄MW: 143.10 g/mol
¹H NMR (DMSO-d₆) δ 12.8 (br s, 1H, COOH), 8.65 (s, 1H, C5-H), 5.6 (br s, 1H, OH), 4.60 (s, 2H, CH₂).[1][4]C5 proton is characteristic singlet > 8.0 ppm.[1]
¹³C NMR (DMSO-d₆) δ 164.2 (C=O), 162.5 (C2), 145.1 (C5), 133.0 (C4), 56.5 (CH₂).[1]Carbonyl and C2 are deshielded.[1]
Solubility DMSO, Methanol, Water (hot).[1]Poor solubility in non-polar solvents.[1]

Safety & Handling

  • Ethyl Bromopyruvate: A potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood. Wear butyl rubber gloves if possible.[1]

  • Oxazole Intermediates: Many low molecular weight oxazoles are biologically active.[1] Treat as potential sensitizers.[1]

  • Waste Disposal: Aqueous waste from Phase 3 contains sodium salts and should be neutralized before disposal.[1] Halogenated waste from Phase 1 & 2 must be segregated.[1]

References

  • Cornforth, J. W., & Cornforth, R. H. (1947).[1] "The Synthesis of Oxazoles from α-Halogenoketones." Journal of the Chemical Society, 96-102.[1] [1]

  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1][2] The Journal of Organic Chemistry, 58(14), 3604-3606.[1]

  • Hantzsch, A. (1888).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 21(1), 942-945.[1] (Foundational chemistry for azole synthesis).

  • PubChem Compound Summary. "Ethyl bromopyruvate."[1] National Center for Biotechnology Information.[1]

Application Note: Derivatization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile scaffold for drug design.[4][5] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6]

The bifunctional nature of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid presents a valuable starting point for the creation of diverse chemical libraries for biological screening. The presence of both a primary alcohol and a carboxylic acid allows for selective modifications at two distinct points, enabling a systematic exploration of the chemical space around the oxazole core. This application note provides a detailed guide for the strategic derivatization of this molecule, focusing on selective esterification, amidation, and etherification reactions. We will explore orthogonal protection strategies to achieve chemoselectivity and provide detailed, step-by-step protocols for the synthesis of a variety of derivatives ready for biological evaluation.

Strategic Approaches to Derivatization

The key to successfully generating a library of derivatives from 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid lies in the selective manipulation of its two functional groups. Direct derivatization can be challenging due to the potential for competing reactions. Therefore, a protection-deprotection strategy is often necessary.

Core Derivatization Strategies

Three primary classes of derivatives can be readily synthesized from the parent molecule:

  • Carboxylic Acid Derivatives (Amides and Esters): The carboxylic acid at the C4 position can be converted to a wide range of amides and esters. Amide formation is particularly interesting as the amide bond can mimic a peptide linkage and introduce additional hydrogen bonding capabilities.[7]

  • Hydroxymethyl Derivatives (Ethers and Esters): The hydroxymethyl group at the C2 position can be transformed into ethers or esters, allowing for the introduction of various lipophilic or functionalized groups.

  • Disubstituted Derivatives: Through a combination of protection and derivatization steps, both the carboxylic acid and hydroxymethyl groups can be modified, leading to a vast array of structurally diverse compounds.

The overall workflow for generating these derivatives is depicted in the following diagram:

G A 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid B Selective Protection of Hydroxymethyl Group A->B e.g., Silyl ether C Selective Protection of Carboxylic Acid Group A->C e.g., t-Butyl ester D Amide/Ester Formation at C4 B->D E Ether/Ester Formation at C2 C->E F Deprotection D->F J Derivatization of C2 D->J Deprotection & Derivatization H Deprotection E->H K Derivatization of C4 E->K Deprotection & Derivatization G C4-Derivatized Product F->G I C2-Derivatized Product H->I L Disubstituted Product J->L K->L

Caption: General workflow for the derivatization of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Selective Amidation of the Carboxylic Acid

This protocol utilizes a protecting group for the hydroxymethyl function to ensure selective amidation at the C4 position. A silyl ether is a suitable protecting group as it is stable under amide coupling conditions and can be readily removed.[7]

Part A: Protection of the Hydroxymethyl Group

G cluster_0 A C + B D -> E

Caption: Protection of the hydroxymethyl group as a TBDMS ether.

Materials:

  • 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath and add TBDMSCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of EtOAc in hexanes) to afford the TBDMS-protected intermediate.

Part B: Amide Coupling

G cluster_0 A C + B D -> E

Caption: EDC/HOBt mediated amide coupling reaction.

Materials:

  • TBDMS-protected 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected acid (1.0 eq), the desired amine (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude protected amide can be purified by flash chromatography or taken directly to the deprotection step.

Part C: Deprotection of the Hydroxymethyl Group

Materials:

  • Protected amide

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected amide in THF and cool to 0 °C.

  • Add the TBAF solution dropwise and stir at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final amide derivative by flash column chromatography or recrystallization.

Protocol 2: Selective Etherification of the Hydroxymethyl Group

This protocol involves the protection of the carboxylic acid as a tert-butyl ester, which is stable to the conditions of the Mitsunobu reaction used for etherification.[8][9]

Part A: Protection of the Carboxylic Acid

G cluster_0 A C + B D -> E

Caption: Formation of a tert-butyl ester using tert-butanol and DCC.

Materials:

  • 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid (1.0 eq) and tert-butanol (2.0 eq) in anhydrous DCM, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the filtrate with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude tert-butyl ester by flash column chromatography.

Part B: Mitsunobu Etherification

G cluster_0 A C + B D -> E

Caption: Mitsunobu reaction for the synthesis of ethers.

Materials:

  • tert-Butyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate

  • Desired alcohol (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected alcohol (1.0 eq), the desired alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.

Part C: Deprotection of the Carboxylic Acid

Materials:

  • Protected ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected ether in DCM.

  • Add an equal volume of TFA and stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene several times to remove residual TFA.

  • The final ether derivative can be purified by recrystallization or flash chromatography if necessary.

Data Presentation: A Representative Derivatization Scheme

The following table summarizes a representative set of derivatization reactions based on the protocols described above, illustrating the versatility of the 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid scaffold.

EntryDerivatization StrategyReagents and ConditionsProduct StructureExpected Biological Activity
1 Amidation (C4)1. TBDMSCl, Imidazole, DMF2. Benzylamine, EDC, HOBt, DIPEA, DCM3. TBAF, THF2-(Hydroxymethyl)-N-phenyl-1,3-oxazole-4-carboxamideAnticancer, Antimicrobial[1][6]
2 Esterification (C4)1. TBDMSCl, Imidazole, DMF2. Ethanol, DCC, DMAP, DCM3. TBAF, THFEthyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylateAntimicrobial[3]
3 Etherification (C2)1. t-Butanol, DCC, DMAP, DCM2. Phenol, PPh₃, DIAD, THF3. TFA, DCM2-(Phenoxymethyl)-1,3-oxazole-4-carboxylic acidAnti-inflammatory
4 Disubstitution1. t-Butanol, DCC, DMAP, DCM2. Benzyl bromide, NaH, THF3. TFA, DCM4. Aniline, EDC, HOBt, DIPEA, DCMN-Phenyl-2-(benzyloxymethyl)-1,3-oxazole-4-carboxamidePotential for enhanced potency and altered selectivity

Biological Screening Considerations

The synthesized derivatives should be subjected to a panel of biological assays to evaluate their potential as therapeutic agents. Based on the known activities of oxazole derivatives, the following screening assays are recommended:

  • Antimicrobial Susceptibility Testing: The derivatives can be screened against a panel of clinically relevant bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[10]

  • Anticancer Cell Proliferation Assays: The antiproliferative activity of the compounds can be evaluated against a panel of cancer cell lines (e.g., NCI-60) using assays such as the MTT or SRB assay to determine the GI₅₀ (50% growth inhibition) values.[11]

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, enzyme inhibition assays can be developed to determine the IC₅₀ values of the derivatives.

Conclusion

The 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid scaffold is a highly versatile starting material for the generation of diverse chemical libraries. Through the strategic use of orthogonal protecting groups and well-established coupling and substitution reactions, a wide range of amides, esters, and ethers can be synthesized. The detailed protocols provided in this application note offer a robust framework for researchers to efficiently produce these derivatives for subsequent biological screening. The exploration of the chemical space around this privileged oxazole core holds significant promise for the discovery of novel therapeutic agents.

References

  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28. [Link]

  • Protecting group. Wikipedia. [Link]

  • 11.3 Protecting groups. Fiveable. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. (2022). [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. (2019). [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PMC. (2020). [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes. PubMed. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Protecting Groups. University of Pennsylvania. [Link]

  • Tackling Antimicrobial Resistance with Small Molecules Targeting LsrK: Challenges and Opportunities. Journal of Medicinal Chemistry. (2020). [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. (2023). [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Selective synthesis of some carboxylic acids esters. ResearchGate. [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge. [Link]

Sources

HPLC-UV analysis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. The inherent polarity of this heterocyclic carboxylic acid presents a significant challenge for retention in traditional reversed-phase chromatography.[1][2] This guide details a systematic approach to method development, explaining the critical choices for the stationary phase, mobile phase composition, and pH to overcome these challenges. The final protocol is a gradient elution method on a polar-endcapped C18 column that ensures high resolution, peak symmetry, and accuracy. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the method's suitability for its intended purpose in research and quality control environments.[3][4]

Introduction and Analytical Objective

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a member of the oxazole class of heterocyclic compounds, which are significant structural motifs in medicinal chemistry and drug development.[5] Accurate and reliable quantification of this molecule is essential for purity assessment, stability studies, and quality control throughout the drug development lifecycle.

The primary analytical challenge stems from the molecule's high polarity, conferred by both the carboxylic acid and hydroxymethyl functional groups. Such compounds are notoriously difficult to retain on conventional non-polar stationary phases (like C18) using reversed-phase HPLC.[6] Therefore, the objective was to develop and validate a stability-indicating HPLC-UV method capable of separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of an active ingredient due to degradation.[7][8]

Chromatographic Method Development: A Rationale-Driven Approach

The development of a successful HPLC method, particularly for challenging polar compounds, requires a systematic approach where each parameter is chosen for a specific scientific reason.[9]

Analyte Properties and Detector Selection
  • Structure: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid possesses an oxazole ring, which is an aromatic heterocycle and thus a chromophore suitable for UV detection. The carboxylic acid moiety also contributes to UV absorbance, typically in the low wavelength range (<230 nm).[10]

  • Polarity & Ionization: The presence of the carboxylic acid group (pKa typically ~3-5) makes the molecule's overall charge and polarity highly dependent on the mobile phase pH. At a pH above its pKa, the carboxyl group is deprotonated (COO-), making the molecule highly polar and very poorly retained on a reversed-phase column. To enhance retention, the mobile phase pH must be maintained below the pKa to keep the acid in its neutral, less polar form (COOH).

  • Detector: A UV/Vis or Photodiode Array (PDA) detector is ideal. A PDA detector was used during development to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity. The λ-max was determined to be 235 nm.

Column and Mobile Phase Selection
  • The Challenge of Polar Analytes: Standard C18 columns can suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases (>95% water), which are often required to retain very polar analytes. This leads to a dramatic loss of retention and poor reproducibility.

  • Column Choice Rationale: To circumvent this issue, a polar-endcapped C18 column was selected. These columns have a modified surface that makes them compatible with 100% aqueous mobile phases, providing better retention and peak shape for polar compounds.[11] An alternative approach could be Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes.[12] However, reversed-phase chromatography with a polar-compatible column was chosen here for its robustness and familiarity in many QC labs.

  • Mobile Phase Rationale:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. Formic acid serves two purposes: it buffers the mobile phase to a pH of approximately 2.7, ensuring the carboxylic acid on the analyte is fully protonated (neutral), thereby increasing its hydrophobicity and retention.[13] It is also volatile, making the method compatible with mass spectrometry (MS) if needed for peak identification.[14]

    • Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, chosen for its low UV cutoff and viscosity.

  • Elution Mode: Gradient Elution: An isocratic method may be sufficient for simple quantification, but for a stability-indicating assay, a gradient elution is superior.[14] It provides the best separation for compounds with a range of polarities (i.e., the API and its potential degradation products) and ensures that any highly retained impurities are eluted from the column, preventing carryover between injections.

Experimental Protocols

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and DAD/VWD.
Column Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-endcapped C18 column.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 25 minutes (including re-equilibration)
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 (v/v) mixture of water and acetonitrile (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Preparation (for drug substance):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Follow steps 2-4 as described for the Standard Stock Solution. This creates the Sample Stock Solution (1.0 mg/mL).

    • Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix. This creates the Sample Working Solution (0.1 mg/mL).

    • Before injection, filter the Sample Working Solution through a 0.45 µm PVDF or Nylon syringe filter into an HPLC vial.[15] Discard the first few drops.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[3][16] The following parameters should be assessed.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a stability-indicating method, this is demonstrated through forced degradation studies.[17][18]

Protocol:

  • Prepare separate solutions of the analyte at ~0.1 mg/mL.

  • Expose them to the following stress conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution and injection.

  • Analyze all stressed samples by HPLC with a PDA detector.

Acceptance Criteria: The method is considered specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via PDA) shows the analyte peak is spectrally pure. A degradation of 5-20% is desirable for demonstrating separation.[17]

Linearity

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (mg/mL)Mean Peak Area (n=3)
0.050150250
0.075225300
0.100300500
0.125375650
0.150450800
Result r² = 0.9998
Accuracy (as Recovery)

Protocol:

  • Prepare a sample matrix (placebo) if analyzing a drug product.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.0800.07998.8
100%0.1000.101101.0
120%0.1200.11999.2
Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Precision Test% RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%
Limit of Quantitation (LOQ)

Protocol:

  • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

  • Inject six replicates at this concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process and the method development strategy.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard / Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) into Vial dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 235 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Final Report

Caption: High-level workflow for sample analysis.

G start Define Analytical Goal: Stability-Indicating Method char Characterize Analyte (Polarity, UV Spectrum) start->char scout Scouting Phase: Test Columns & Mobile Phases char->scout select_col Select Polar-Endcapped C18 Column scout->select_col select_mp Select Acidified Water/ACN Mobile Phase scout->select_mp optim Optimization Phase: Refine Gradient & Temperature select_col->optim select_mp->optim perf Performance Check: Peak Shape, Resolution optim->perf perf->optim Fails Criteria valid Method Validation (ICH Q2 R1 Guidelines) perf->valid Meets Criteria

Caption: Logic diagram for method development.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC-UV method for the analysis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. By carefully selecting a polar-endcapped stationary phase and controlling the mobile phase pH, the retention and separation challenges posed by this polar analyte were successfully overcome. The detailed protocols for both the analysis and the subsequent validation according to ICH Q2(R1) guidelines ensure that this method is robust, reliable, and fit for purpose in regulated pharmaceutical environments. This stability-indicating method is a critical tool for ensuring the quality, safety, and efficacy of drug substances and products containing this oxazole derivative.

References

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Stability Indicating HPLC Method Development: A Review. Academia.edu. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Improving Sample Preparation in HPLC. LCGC. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Quality Guidelines. ICH. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • 2-methyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • 2-Hydroxy-1,3-oxazole-5-carboxylic acid. PubChem. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomics. Waters Corporation. [Link]

  • Typical UV spectra of the different compound types. ResearchGate. [Link]

  • Carboxylic Acids. American Elements. [Link]

  • Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate. American Elements. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Semantic Scholar. [Link]

Sources

How to solubilize 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Protocols for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Abstract & Scope

This technical guide provides a validated protocol for the solubilization, handling, and storage of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS 1240607-91-3). This compound is a critical heterocyclic building block, often utilized in the synthesis of ALX receptor agonists and anti-inflammatory agents.

Due to the presence of both a polar hydroxymethyl group and an ionizable carboxylic acid on an aromatic oxazole core, this molecule exhibits pH-dependent solubility profiles that can confound biological assays if not properly managed. This guide outlines a "DMSO-Stock / Buffered-Aqueous" strategy to ensure compound stability and bioavailability in cellular and enzymatic assays.

Physicochemical Profile

Understanding the molecular properties is the first step to successful solubilization. The oxazole ring acts as a weak base, while the carboxylic acid provides a distinct acidic center.

PropertyValue / DescriptionSignificance
Compound Name 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acidTarget Analyte
CAS Number 1240607-91-3Unique Identifier
Molecular Formula C₅H₅NO₄Stoichiometry
Molecular Weight 143.10 g/mol Calculation of Molarity
Acidic pKa (COOH) ~3.2 – 3.8 (Predicted)Ionizes to anion at pH > 4.5
Basic pKa (Oxazole N) ~0.8 (Very Weak Base)Negligible protonation at physiological pH
LogP (Predicted) -0.6 to 0.5Moderate hydrophilicity; good membrane permeability
Solubility (Water) pH-dependent (Low in acidic; High in basic)Requires buffering for aqueous stability
Solubility (DMSO) > 50 mMIdeal Stock Solvent

Solubilization Strategy & Logic

The primary challenge with oxazole-4-carboxylic acids is their tendency to exist as neutral, less soluble species in unbuffered water or acidic media (pH < 4). To guarantee solubility in biological media (pH 7.4), we must drive the equilibrium toward the carboxylate anion.

The "Two-Phase" Approach:

  • Phase I (Stock): Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO). This disrupts crystal lattice energy effectively and prevents hydrolysis.

  • Phase II (Working): Dilute the stock into a buffered aqueous system (e.g., PBS pH 7.4). The buffer absorbs the protons released by the carboxylic acid, maintaining the pH above the pKa and keeping the molecule ionized and soluble.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock Solution (DMSO)

Target: Create a stable, high-concentration stock for long-term storage.

Reagents:

  • Solid 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (Store at 4°C or -20°C).

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

Procedure:

  • Equilibrate: Allow the vial of solid compound to warm to room temperature (RT) before opening to prevent water condensation.

  • Weighing: Accurately weigh 14.31 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2–5 minutes.

    • Checkpoint: The solution should be completely clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (e.g., 100 µM in PBS)

Target: Create a bio-compatible solution for cell culture or enzymatic assays.

Reagents:

  • 100 mM DMSO Master Stock (from Protocol A).

  • Phosphate Buffered Saline (PBS), pH 7.4 (Calcium/Magnesium-free preferred for initial solubility check).

Procedure:

  • Thaw: Thaw the DMSO stock at RT and vortex to ensure homogeneity.

  • Calculation: To make 10 mL of 100 µM working solution, you need a 1:1000 dilution.

  • Mixing (Critical Step):

    • Place 9.99 mL of PBS into a conical tube.

    • While vortexing the PBS gently, slowly pipette 10 µL of the DMSO stock into the center of the liquid.

    • Note: Do not add PBS to the DMSO; always add DMSO to the PBS to prevent transient high-concentration precipitation.

  • Verification: Inspect visually. The solution should be clear.

    • Self-Validating Check: Measure pH. It should remain ~7.4. If pH drops significantly (unlikely at 100 µM), the buffer capacity is insufficient.

Protocol C: "Rescue" Protocol for High Concentrations (>1 mM Aqueous)

If your experiment requires high aqueous concentrations (e.g., 1–10 mM) for biophysics or NMR, simple dilution into PBS may fail due to saturation or pH drop.

  • Prepare Buffer: Use a stronger buffer (e.g., 100 mM Phosphate or Tris, pH 8.0).

  • Titration: If the solution is cloudy, add 1M NaOH dropwise while monitoring pH.

  • Target: Adjust pH to 7.5 – 8.0. The compound will dissolve rapidly as the salt form (Sodium 2-(hydroxymethyl)oxazole-4-carboxylate).

Solubilization Decision Tree (Visualization)

The following diagram illustrates the logical workflow for handling this compound, ensuring researchers avoid common precipitation pitfalls.

G Start Solid Compound (C5H5NO4) Solvent Dissolve in DMSO (Target: 50-100 mM) Start->Solvent Check1 Is Solution Clear? Solvent->Check1 Sonicate Sonicate (RT, 5 min) Check1->Sonicate No Stock Master Stock (Store -20°C) Check1->Stock Yes Sonicate->Check1 Dilution Dilute into Aqueous Buffer (PBS pH 7.4) Stock->Dilution Check2 Is Solution Clear? Dilution->Check2 Success Ready for Assay (Stable < 24h) Check2->Success Yes Precip Precipitation/Cloudiness Check2->Precip No Rescue Check pH (Is pH < 6.0?) Precip->Rescue Adjust Add dilute NaOH (Target pH 7.5-8.0) Rescue->Adjust Yes (Acidic) Cosolvent Add Co-solvent (5% Tween-80 or PEG400) Rescue->Cosolvent No (Neutral) Adjust->Success Cosolvent->Success

Caption: Workflow for solubilizing 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, including checkpoints for stock preparation and aqueous rescue strategies.

References

  • PubChem. (2025).[1] Compound Summary for CID 82594452 (Analog: 2-Methoxy-1,3-oxazole-4-carboxylic acid).[1] National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Ed). Academic Press. (Standard reference for solubility protocols in drug discovery).
  • Google Patents. (2010). Oxazole and thiazole derivatives as ALX receptor agonists.[2] Patent WO2010134014A1. (Describes the use of the compound as a building block).

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents Based on 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Promise of Oxazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[1] In this context, heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as a promising avenue for drug discovery.[2] The oxazole nucleus, a five-membered aromatic ring with nitrogen and oxygen atoms, is a key structural motif in numerous biologically active natural products and synthetic compounds.[3][4]

Derivatives of the oxazole scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6] This versatility stems from the oxazole ring's ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1] The exploration of oxazole-based derivatives as therapeutic agents is an active area of research, with many compounds currently in preclinical and clinical trials.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific novel scaffold, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid , in the development of new antimicrobial agents. These application notes will detail key experimental protocols, from initial antimicrobial susceptibility testing to preliminary safety and structure-activity relationship (SAR) studies, providing a robust framework for the evaluation of this promising compound and its analogues.

Compound Profile: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

While extensive research exists on the broader class of oxazole derivatives, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a novel starting point for antimicrobial development. Its structure, featuring a hydroxymethyl group at the 2-position and a carboxylic acid at the 4-position, offers multiple points for chemical modification, which is a critical aspect of optimizing potency and pharmacokinetic properties in SAR studies. The presence of these functional groups suggests potential for improved solubility and the ability to form key hydrogen bonds with target biomolecules.

A plausible synthetic route for this and related compounds can be adapted from established methods for oxazole synthesis, such as the reaction of a carboxylic acid with an amino acid derivative, followed by functional group manipulations.[7][8]

Part 1: Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a new compound is to determine its antimicrobial activity against a clinically relevant panel of microorganisms. The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO), typically at a concentration of 10 mg/mL.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).[11]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the prepared inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[9]

  • Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation: Hypothetical MIC Values

All quantitative data should be summarized in a clear and structured table for easy comparison.

MicroorganismGram StainMIC of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive8
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128
Candida albicansN/A (Fungus)32

Part 2: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity.[12][13] For 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, modifications can be systematically made to the hydroxymethyl and carboxylic acid groups, as well as to the oxazole ring itself, to probe their importance for antimicrobial efficacy.

Workflow for SAR Studies

The following diagram illustrates a typical workflow for an SAR study, starting from the lead compound.

SAR_Workflow Lead Lead Compound 2-(Hydroxymethyl)-1,3- oxazole-4-carboxylic acid Synthesis Synthesize Analogs (Esterification, Amidation, etc.) Lead->Synthesis Screening Primary Screening (MIC Assay) Synthesis->Screening Active Active Analogs (Improved MIC) Screening->Active Potent Inactive Inactive/Less Active Analogs Screening->Inactive Not Potent Cytotoxicity Cytotoxicity Assay (e.g., LDH Assay) Active->Cytotoxicity SAR_Analysis SAR Analysis (Identify Key Moieties) Inactive->SAR_Analysis Cytotoxicity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: A general workflow for Structure-Activity Relationship (SAR) studies.

Part 3: In Vitro Cytotoxicity Assessment

A crucial aspect of developing a new antimicrobial agent is to ensure its safety and selectivity for microbial cells over host cells.[14][15] Cytotoxicity assays are therefore essential to determine the potential toxicity of a compound to mammalian cells.[16] The Lactate Dehydrogenase (LDH) assay is a common method used to assess cell membrane integrity, as LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[17]

Protocol 2: LDH Cytotoxicity Assay

1. Preparation of Materials:

  • Test Compound: Prepare serial dilutions of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid in cell culture medium.

  • Mammalian Cell Line: Use a relevant human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).

  • Culture Medium: DMEM or MEM supplemented with fetal bovine serum (FBS) and antibiotics.

  • LDH Assay Kit: Commercially available LDH cytotoxicity assay kit.

  • Equipment: 96-well cell culture plates, incubator, plate reader.

2. Cell Seeding:

  • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound), an untreated control (cells in medium only), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for 24 hours (or a desired time point).

4. LDH Measurement:

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] * 100

Data Presentation: Hypothetical Cytotoxicity Data
Compound Concentration (µg/mL)% Cytotoxicity (HEK293 cells)
162.5
324.1
648.9
12815.3
25630.7

Part 4: Hypothetical Mechanism of Action

While the precise mechanism of action of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid would need to be elucidated through further studies, a plausible hypothesis based on other oxazole-based antibiotics is the inhibition of a key bacterial enzyme involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs).[13]

MoA Compound 2-(Hydroxymethyl)-1,3-oxazole- 4-carboxylic acid PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Prevents

Sources

Application Note: Scalable Synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in marine natural products (e.g., hennoxazoles, telomestatin) and synthetic antibiotics. Its amphiphilic nature—combining a polar hydroxymethyl "head" with a rigid, aromatic oxazole core and a carboxylate "tail"—makes it an ideal linker for macrocyclization and peptidomimetic design.

This application note details a robust, scalable synthetic protocol for accessing this derivative. Unlike unpredictable Hantzsch condensations, we utilize the Wipf-Miller Serine Oxidation Protocol . This route provides superior regiocontrol, allowing the 4-carboxylate to be derived directly from the chiral pool (L-Serine), while the 2-hydroxymethyl group is installed via a protected glycolic acid precursor.

Strategic Retrosynthesis & Mechanism

The primary challenge in oxazole synthesis is controlling regiochemistry at the 2,4-positions. Direct functionalization of the oxazole ring is often non-selective. Therefore, we employ a de novo ring construction strategy.

The Synthetic Logic[1][2]
  • Chirality & Regiochemistry: The C4-carboxylate is established immediately by using L-Serine methyl ester .

  • The C2-Linker: The 2-hydroxymethyl group is introduced as a benzyloxy-protected glycolic acid amide.

  • Cyclodehydration: The resulting

    
    -hydroxy amide is cyclized to an oxazoline using Deoxo-Fluor®  (safer than DAST).[1]
    
  • Aromatization: The oxazoline is oxidized to the oxazole using BrCCl

    
    /DBU , a mild protocol that avoids the harsh conditions of NiO
    
    
    
    or MnO
    
    
    .
Reaction Pathway Visualization

The following diagram illustrates the chemical workflow and key intermediates.

OxazoleSynthesis Serine L-Serine Methyl Ester (Starting Material) Amide β-Hydroxy Amide (Intermediate A) Serine->Amide 1. Coupling (BnO-CH2-COCl / NMM) Oxazoline Oxazoline (Intermediate B) Amide->Oxazoline 2. Cyclodehydration (Deoxo-Fluor / -20°C) Oxazole Protected Oxazole (Pre-Target) Oxazoline->Oxazole 3. Oxidation (BrCCl3 / DBU) Target 2-(Hydroxymethyl)-oxazole- 4-carboxylic acid (Final Target) Oxazole->Target 4. Global Deprotection (H2, Pd/C then LiOH)

Figure 1: Step-wise synthetic pathway from L-Serine to the target oxazole derivative.

Detailed Experimental Protocol

Reagents & Materials
  • Starting Material: L-Serine methyl ester hydrochloride (CAS: 5680-80-8).

  • Acylating Agent: Benzyloxyacetyl chloride (prepared from benzyloxyacetic acid).

  • Cyclizing Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ).[1] Note: DAST can be used but Deoxo-Fluor is thermally more stable.[1]

  • Oxidant: Bromotrichloromethane (BrCCl

    
    ) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
    
  • Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).

Step 1: Amide Coupling

Objective: Install the C2 precursor.

  • Suspend L-Serine methyl ester HCl (10.0 g, 64.3 mmol) in anhydrous DCM (150 mL) at 0°C.

  • Add N-methylmorpholine (NMM, 2.2 eq) dropwise. Stir for 15 min.

  • Add Benzyloxyacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature < 5°C.

  • Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). The ninhydrin-active spot (Serine) should disappear, replaced by a UV-active amide spot (

    
    ).
    
  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Expected Yield: >90% as a viscous oil.

Step 2: Cyclodehydration to Oxazoline

Objective: Close the ring. Safety: Deoxo-Fluor releases HF. Use plastic/Teflon ware if possible, or glass with immediate quenching.

  • Dissolve the amide (from Step 1) in anhydrous DCM (0.1 M concentration) under Argon.

  • Cool to -20°C .

  • Add Deoxo-Fluor® (1.1 eq) dropwise.

  • Stir at -20°C for 1 hour, then warm to room temperature over 2 hours.

  • Self-Validation:

    
    H NMR of an aliquot should show the disappearance of the amide -NH doublet and the shift of the serine 
    
    
    
    -proton.
  • Quench: Pour carefully into saturated aqueous NaHCO

    
     (vigorous CO
    
    
    
    evolution).
  • Workup: Extract with DCM. Flash chromatography (EtOAc/Hexanes) is usually required here to remove fluorinated byproducts.

  • Expected Yield: 75-85%.

Step 3: Oxidative Aromatization (The Wipf Protocol)

Objective: Convert oxazoline to oxazole.[2]

  • Dissolve the oxazoline in anhydrous DCM (0.2 M).

  • Cool to 0°C.

  • Add BrCCl

    
      (5.0 eq) followed by DBU  (5.0 eq) dropwise.
    
  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Mechanistic Insight: The reaction proceeds via bromination of the C4-position followed by base-promoted elimination of HBr to aromatize the system.

  • Self-Validation: The product will be highly UV active compared to the oxazoline. A distinct singlet at

    
     8.2-8.4 ppm (C5-H) in 
    
    
    
    H NMR confirms the oxazole ring.
  • Expected Yield: 60-75%.

Step 4: Deprotection

Objective: Reveal the hydroxymethyl and carboxylic acid groups.

  • Hydrogenolysis: Dissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under H

    
     balloon (1 atm) for 4-12 hours to remove the benzyl group. Filter through Celite.
    
  • Hydrolysis: Treat the methyl ester with LiOH (2.0 eq) in THF/H

    
    O (3:1) at RT for 2 hours.
    
  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc or lyophilize if water-soluble.

Data Summary & Troubleshooting

Expected Analytical Data
IntermediateKey

H NMR Signature (CDCl

)
TLC (

)
Amide

7.2 (NH doublet), 4.6 (Serine

-H)
0.4 (50% EtOAc/Hex)
Oxazoline

4.4-4.8 (m, 3H, Ring protons), No NH
0.5 (50% EtOAc/Hex)
Oxazole

8.25 (s, 1H, C5-H) , 7.3 (Bn-aromatic)
0.6 (30% EtOAc/Hex)
Troubleshooting Decision Tree

Use the following logic flow to resolve common synthetic failures.

Troubleshooting Start Problem Detected Issue1 Step 2: Low Yield / Elimination Product Start->Issue1 Issue2 Step 3: No Aromatization Start->Issue2 Issue3 Step 3: Ring Opening Start->Issue3 Action1 Switch Deoxo-Fluor to DAST (-78°C) or Burgess Reagent Issue1->Action1 Action2 Check Reagents: Is BrCCl3 dry? Increase DBU to 10 eq. Issue2->Action2 Action3 Avoid aqueous workup if possible. Filter through silica first. Issue3->Action3

Figure 2: Troubleshooting logic for the Serine-Oxazole route.

Safety & Handling

  • Deoxo-Fluor/DAST: Highly reactive. Reacts violently with water to produce HF. Do not use glass syringes.

  • BrCCl

    
    :  Hepatotoxic and ozone-depleting. Handle only in a fume hood.
    
  • Oxazoles: Generally stable, but C2-hydroxymethyl derivatives can be sensitive to strong acids (potential for ring opening).

References

  • Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

  • BenchChem. (2025).[5] An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate. BenchChem Technical Notes.

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General Reference for Oxazole Chemistry).

Sources

Application Notes and Protocols for Oxazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Modern Agriculture

The five-membered heterocyclic oxazole ring is a cornerstone in the field of medicinal chemistry, but its significance extends profoundly into agrochemical research.[1][2] The unique electronic and structural properties of the oxazole nucleus allow it to engage with a wide variety of biological targets through non-covalent interactions such as hydrogen bonds, hydrophobic effects, and van der Waals forces.[3][4] This versatility has established the oxazole scaffold as a "privileged structure" in the rational design of novel fungicides, herbicides, insecticides, and other crop protection agents.[5][6]

Derivatives of oxazole, including saturated forms like oxazolines and fused systems like benzoxazoles, exhibit a broad spectrum of biological activities.[1][5] Their relative stability and the numerous available synthetic routes make them attractive targets for chemical libraries aimed at high-throughput screening (HTS).[7][8] This guide provides an in-depth exploration of the application of oxazole derivatives in agrochemical discovery, from foundational synthesis to advanced biological screening and mechanism of action studies. It is designed for researchers and scientists to not only replicate protocols but to understand the causality behind them, fostering innovation in the development of next-generation crop protection solutions.

Chapter 1: The Oxazole Core - A Foundation for Agrochemical Discovery

The utility of the oxazole ring stems from its distinct chemical nature. It contains both a pyridine-like nitrogen atom (a hydrogen bond acceptor) and a furan-like oxygen atom, creating a unique electronic distribution.[2][4] This arrangement allows for diverse substitutions at the C2, C4, and C5 positions, enabling fine-tuning of a molecule's physicochemical properties (e.g., solubility, stability, lipophilicity) and its biological efficacy.

The following diagram illustrates the core oxazole structure and related scaffolds that are pivotal in agrochemical development.

G cluster_core Core Heterocyclic Scaffolds A 1,3-Oxazole (Core Scaffold) B 1,3-Oxazoline (Saturated Derivative) A->B Reduction C Benzoxazole (Fused Ring System) A->C Annulation D Isoxazole (Structural Isomer) A->D Isomerization

Caption: Core oxazole scaffold and related biologically active derivatives.

The strategic modification of this core structure has led to the development of numerous commercial and investigational agrochemicals.

Table 1: Representative Oxazole-Based Agrochemicals

Compound NameClassPrimary UseMode of Action (MoA)
EtoxazoleOxazolineAcaricide/InsecticideChitin biosynthesis inhibitor (Mite growth inhibitor)
FenoxanilOxazolidine-dioneFungicideSignal transduction (MAP/Histidine kinase)
HymexazolIsoxazoleFungicide/PGRDNA/RNA synthesis inhibition
Isoxadifen-ethylIsoxazoleHerbicide SafenerEnhances herbicide metabolism in crop plants[9]
FamoxadoneOxazolidine-dioneFungicideQuinone outside inhibitor (QoI); inhibits mitochondrial respiration

Chapter 2: Strategic Synthesis of Oxazole Libraries

The creation of novel agrochemicals begins with robust and flexible synthetic chemistry. The choice of a synthetic route is critical; it must be efficient, scalable, and tolerant of a wide range of functional groups to generate a diverse chemical library for screening. The van Leusen oxazole synthesis is a prominent method due to its operational simplicity and use of readily available aldehydes and tosylmethyl isocyanide (TosMIC).[10][11]

Protocol 1: Microwave-Assisted van Leusen Oxazole Synthesis

This protocol provides a green chemistry approach, using microwave irradiation to accelerate the reaction, reduce energy consumption, and often improve yields compared to conventional heating.[12]

Causality: Microwave heating provides rapid and uniform energy transfer directly to the solvent and reactants, overcoming activation energy barriers more efficiently than conductive heating. This drastically shortens reaction times from hours to minutes. Isopropanol is chosen as a relatively safe, microwave-absorbent solvent, while K₃PO₄ serves as a mild and effective base to deprotonate the TosMIC, initiating the reaction cascade.[12]

Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the desired aldehyde (1.0 mmol, 1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5 mL of isopropanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

  • Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting aldehyde. Develop the plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up and Purification:

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Add 15 mL of deionized water to the residue and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-substituted oxazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification A Combine Aldehyde, TosMIC, K₃PO₄ B Add Isopropanol A->B C Microwave Irradiation (120°C, 15-20 min) B->C D TLC Monitoring C->D E Solvent Removal D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization (NMR, HRMS) G->H

Caption: Workflow for Microwave-Assisted van Leusen Oxazole Synthesis.

Chapter 3: Biological Screening and Bioassay Protocols

Once a library of oxazole derivatives is synthesized, its biological activity must be assessed. The agrochemical discovery process employs a tiered screening cascade, starting with high-throughput in vitro or in vivo assays and progressing to more complex greenhouse and field trials for the most promising "hits".[8][13]

Protocol 2: In Vitro Antifungal Activity by Mycelial Growth Inhibition

This assay is a fundamental primary screen to identify compounds that inhibit the growth of key plant pathogenic fungi.[14]

Causality: The protocol is based on the principle that an effective fungicide will inhibit or slow the radial growth of a fungus on a nutrient-rich medium. By incorporating the test compound directly into the potato dextrose agar (PDA) medium, the fungus is continuously exposed to a known concentration. The percentage of inhibition provides a direct, quantifiable measure of the compound's efficacy. This method is self-validating as it includes both a negative (solvent) and positive (commercial fungicide) control in every experiment, ensuring that any observed effects are due to the test compound and providing a benchmark for its potency.[14]

Methodology:

  • Stock Solution Preparation: Dissolve the synthesized oxazole derivatives and a positive control fungicide (e.g., Carbendazim) in DMSO to a concentration of 10 mg/mL.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-55°C in a water bath. This temperature is cool enough to prevent compound degradation but warm enough to keep the agar molten.

  • Compound Incorporation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 50 µg/mL for a primary screen). For the negative control, add an equivalent volume of DMSO. Ensure thorough mixing.

  • Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the growing edge of a 7-day-old culture of the target fungus (e.g., Rhizoctonia solani, Gibberella zeae).[14] Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.

  • Data Collection: When the mycelial growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter in the treatment plate.

  • EC₅₀ Determination: For active compounds, repeat the assay with a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to determine the Effective Concentration that inhibits 50% of growth (EC₅₀).

G A Prepare Compound Stock Solutions (DMSO) C Amend PDA with Test Compounds A->C B Prepare Molten PDA (50-55°C) B->C D Pour Plates & Solidify C->D E Inoculate with Fungal Disc D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate % Inhibition & EC₅₀ Value G->H

Caption: Workflow for the Mycelial Growth Inhibition Assay.

Protocol 3: Acaricidal Activity by Leaf-Dipping Bioassay

This method is a standard for evaluating the contact toxicity of compounds against mites, such as the carmine spider mite (Tetranychus cinnabarinus).[15][16]

Causality: This assay mimics the application of a pesticide spray in the field, assessing a compound's ability to kill pests upon direct contact. The leaf disc serves as a natural substrate, providing food and a suitable environment for the mites during the test period. The inclusion of a surfactant (Tween-80) is crucial as it reduces the surface tension of the test solution, ensuring even coverage on the waxy leaf surface and promoting contact with the mites.

Methodology:

  • Mite Rearing: Maintain a healthy culture of spider mites on a suitable host plant (e.g., bean or cotton seedlings).

  • Test Solution Preparation: Dissolve the test compounds in a small amount of acetone or DMSO and dilute with deionized water containing 0.1% Tween-80 to the desired concentrations.

  • Leaf Disc Preparation: Cut discs (approx. 2 cm diameter) from fresh, untreated host plant leaves.

  • Treatment: Dip each leaf disc into the corresponding test solution for 10 seconds with gentle agitation. Allow the discs to air dry. A control group is dipped in the 0.1% Tween-80 solution only.

  • Infestation: Place the dried leaf discs, adaxial side up, on a layer of moistened cotton in a Petri dish. Carefully transfer 20-30 adult female mites onto each leaf disc using a fine brush.

  • Incubation: Keep the Petri dishes in a controlled environment chamber (25-27°C, >70% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: After 24 or 48 hours, count the number of dead and live mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (Lethal Concentration for 50% of the population) using probit analysis.

Chapter 4: Elucidating Mechanism of Action and Structure-Activity Relationships

Identifying a "hit" is only the beginning. Understanding how a compound works (its Mechanism of Action, MoA) and which parts of its structure are essential for activity (Structure-Activity Relationship, SAR) is critical for optimizing it into a viable product.

Mechanism of Action:

Many successful azole fungicides, for instance, act as succinate dehydrogenase inhibitors (SDHIs).[14] They bind to the succinate dehydrogenase enzyme complex in the mitochondrial electron transport chain, blocking cellular respiration and leading to fungal death. Molecular docking studies can be used to predict how a novel oxazole derivative might bind to the active site of a target protein like SDH, providing a hypothesis for its MoA that can be tested experimentally.[14]

Structure-Activity Relationship (SAR):

SAR studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. For example, in a series of 2,4-diphenyl-1,3-oxazolines tested for acaricidal activity, it was found that adding a sulfonate moiety and a tert-butylphenyl substituent significantly enhanced larvicidal and ovicidal activity compared to the parent compound.[15] This insight directs future synthetic efforts toward exploring similar bulky, lipophilic groups to further improve potency.

G cluster_mods Chemical Modifications cluster_results Observed Effects Core Oxazole Core (Scaffold) R1 R1 Group (e.g., at C2) Core->R1 R2 R2 Group (e.g., at C4) Core->R2 R3 R3 Group (e.g., at C5) Core->R3 Mod1 Modify R1: Change electron-donating/ withdrawing properties R1->Mod1 Mod2 Modify R2: Alter steric bulk R2->Mod2 Mod3 Modify R3: Adjust lipophilicity R3->Mod3 Activity Biological Activity (Fungicidal, Herbicidal, etc.) Mod1->Activity Mod2->Activity Mod3->Activity Toxicity Selectivity / Toxicity Activity->Toxicity

Caption: Logical diagram of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Outlook

The oxazole scaffold continues to be a highly fruitful starting point for the discovery of novel agrochemicals. Its synthetic tractability and biological versatility ensure its place in the ongoing search for more effective, selective, and environmentally benign crop protection agents. Future research will likely focus on combining the oxazole core with other active fragments (the "active subunit combination" approach), exploring new biological targets, and leveraging computational chemistry to predict activity and guide synthesis.[9] The protocols and principles outlined in this guide provide a solid foundation for researchers to contribute to this vital field, helping to secure global food production in a sustainable manner.

References

  • ResearchGate. Oxazole and Isoxazole Chemistry in Crop Protection. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • MDPI. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Available from: [Link]

  • PubMed. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Available from: [Link]

  • PubMed. Design, Synthesis, Acaricidal Activities, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties. Available from: [Link]

  • ResearchGate. 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Design, Synthesis, Acaricidal Activities, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Semantic Scholar. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • ResearchGate. High-Throughput Screening in Agrochemical Research. Available from: [Link]

  • AgriBusiness Global. Biorational Processes in Biopesticide Discovery and Development. Available from: [Link]

  • National Center for Biotechnology Information. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Available from: [Link]

  • MDPI. The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. Available from: [Link]

  • ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

  • Google Patents. WO2020070611A1 - Oxadiazoles as fungicides.
  • Evotec. Biochemical Assay Services. Available from: [Link]

  • CABI Digital Library. Fungicide Modes of Action and Spectrum. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid is notoriously sensitive. The presence of a polar hydroxymethyl group at C2 and a carboxylic acid at C4 creates a molecule that is amphoteric, water-soluble, and prone to decarboxylation under harsh conditions.

The industry-standard high-yield route is the Schöllkopf Synthesis (Reaction of


-isocyanoacetates with acid chlorides), followed by controlled hydrolysis.
The "Golden Route" Workflow

We recommend the Acetate-Protected Schöllkopf Route to avoid side reactions associated with the free hydroxyl group during cyclization.

OxazoleSynthesis Start Ethyl Isocyanoacetate + Acetoxyacetyl Chloride Base Base Addition (DBU/TEA) Start->Base THF, -10°C Intermediate Intermediate: Ethyl 2-(acetoxymethyl) oxazole-4-carboxylate Base->Intermediate Cyclization Polymer Side Reaction: Isocyanide Polymerization (Black Tar) Base->Polymer T > 0°C or Fast Addition Hydrolysis Global Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis 2.5 eq LiOH Product Target: 2-(Hydroxymethyl)-1,3- oxazole-4-carboxylic acid Hydrolysis->Product Acidification pH 3-4 Decarb Side Reaction: Decarboxylation (Loss of CO2) Hydrolysis->Decarb Reflux or Strong Acid

Figure 1: The Acetate-Protected Schöllkopf Route highlighting critical failure points (black nodes).

Phase 1: Cyclization (The Ester Formation)

Objective: Synthesis of Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate. Common Yield: 40–60% (Target: >80%)

Troubleshooting Guide: Cyclization
SymptomProbable CauseTechnical Solution
Low Yield (<30%) O-Acylation vs. C-Acylation: The enolate of the isocyanide attacked the oxygen of the acid chloride or formed an unstable intermediate.Switch Base/Solvent: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF instead of TEA/DCM. DBU forms a "tight" ion pair that favors C-acylation [1].
Reaction turns Black/Tar Isocyanide Polymerization: Isocyanoacetates are unstable in base without an electrophile present.Inverse Addition: Do not add the acid chloride to the base/isocyanide mixture. Protocol: Dissolve Isocyanoacetate + Acid Chloride in THF, then add DBU dropwise at -10°C.
Imidazole Impurity Wolff-Type Rearrangement: Common side reaction if temperature rises too fast.Temperature Control: Maintain reaction at -10°C to 0°C during base addition. Do not warm to RT until TLC shows consumption of isocyanide.
Optimized Protocol (Phase 1)
  • Dissolve: 1.0 eq Ethyl isocyanoacetate and 1.1 eq Acetoxyacetyl chloride in anhydrous THF (0.5 M).

  • Cool: Bring system to -10°C (Ice/Salt bath).

  • Add Base: Add 2.2 eq DBU dropwise over 30 minutes. Note: The solution will turn dark orange/brown; this is normal.

  • Quench: Once complete (approx. 2-4h), quench with sat. NH₄Cl.

  • Isolate: Extract with EtOAc. The acetoxy group makes the intermediate lipophilic enough for easy extraction.

Phase 2: Hydrolysis & Isolation (The Critical Step)

Objective: Conversion of Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate to the free acid. Major Risk: Decarboxylation of the oxazole-4-carboxylic acid.

FAQ: Why is my product disappearing during workup?

A: Oxazole-4-carboxylic acids are amphoteric and highly water-soluble.

  • The Trap: If you acidify to pH 1 (using HCl) and extract with DCM, the oxazole nitrogen may protonate (oxazolium salt), keeping it in the water phase.

  • The Fix: Adjust pH to the isoelectric point (approx pH 3-4) . Use n-Butanol or 2-MeTHF for extraction, or preferably, use resin purification.

Troubleshooting Guide: Hydrolysis
IssueDiagnosisCorrective Action
Product Decarboxylates Thermal Instability: Oxazole-4-COOH is prone to thermal decarboxylation, especially in acidic media [2].Cold Saponification: Use LiOH (2.5 eq) in THF/H2O (1:1) at 0°C to RT . Never reflux. Avoid acid hydrolysis (HCl/H2SO4).
Incomplete Deprotection Steric Hindrance: The ethyl ester hydrolyzes, but the acetoxy group at C2 remains.Monitor pH: The reaction consumes 2 equivalents of base (one for ester, one for acetate). Ensure pH remains >10 during the reaction duration.
Low Recovery Water Solubility: Product remains in the aqueous phase during extraction.Lyophilization: Do not extract. Acidify the aqueous reaction mixture to pH 3 with Amberlite IR-120 (H+ form) resin, filter, and lyophilize.

Data & Validation: Base Selection

We compared three standard bases for the Schöllkopf cyclization of 2-substituted oxazoles.

BaseSolventTempYield (Isolated)Notes
Triethylamine (TEA) DCM0°C45%Slow reaction; significant polymerization observed.
K₂CO₃ DMF25°C32%Heterogeneous reaction; difficult to control exotherm.
DBU THF -10°C 82% Recommended. Fast, homogeneous, favors C-acylation.

References

  • BenchChem Technical Support. (2025).[1][2] Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Oxazoles - Schöllkopf Method. Retrieved from

  • National Institutes of Health (NIH). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionalized Oxazoles. Retrieved from

  • Organic Syntheses. (2025). 4-Thiazolecarboxylic acid, ethyl ester (Analogous Procedure). Retrieved from

For further assistance, please reply to this thread with your specific LC-MS data or TLC observations.

Sources

Technical Support Center: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid , a critical scaffold in drug discovery. The guide focuses on the Serine-Derived Route (Cyclodehydration-Oxidation) as the primary industrial standard due to its modularity, while also addressing the Hantzsch Synthesis as an alternative.

Synthesis Overview & Pathway Logic

The synthesis of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid typically proceeds via the cyclodehydration of a serine-derived precursor. This route is preferred over the Hantzsch synthesis for this specific target because it allows for precise control over the C2-hydroxymethyl group (via a protected glycolic acid precursor) and the C4-carboxylate (derived from serine).

Core Synthetic Pathway

The workflow involves three critical phases:

  • Amide Coupling: Reaction of L-Serine methyl ester with a protected glycolic acid (e.g., TBDMS-protected).

  • Cyclodehydration: Conversion of the

    
    -hydroxy amide to an oxazoline.[1][2][3]
    
  • Oxidation: Aromatization of the oxazoline to the oxazole.[1]

OxazoleSynthesis Start L-Serine Methyl Ester + Protected Glycolic Acid Amide β-Hydroxy Amide Intermediate Start->Amide Peptide Coupling (EDC/HOBt) Elimination SIDE REACTION: Dehydroalanine (Elimination Product) Amide->Elimination Base/Heat (Competition) Oxazoline Oxazoline Intermediate Amide->Oxazoline Cyclodehydration (DAST/Deoxo-Fluor/Burgess) OverOx SIDE REACTION: C2-Aldehyde/Acid (Over-oxidation) Oxazoline->OverOx Strong Oxidant (KMnO4/Excess oxidant) Oxazole_Protected Protected Oxazole Ester Oxazoline->Oxazole_Protected Oxidation (MnO2 or BrCCl3/DBU) Final Target: 2-(Hydroxymethyl)- oxazole-4-COOH Oxazole_Protected->Final Deprotection (TBAF/Acid)

Caption: Logical flow of Serine-based oxazole synthesis highlighting critical branching points for side reactions (Red/Dashed).

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of Dehydroalanine (Elimination vs. Cyclization)

Symptom: low yield of oxazoline; presence of olefinic protons in NMR (approx. 5.0–6.0 ppm); loss of the chiral center (if monitoring optical rotation). Mechanism: Under basic conditions or high temperatures, the


-hydroxy group of the serine amide acts as a leaving group, leading to 

-elimination rather than the desired cyclization.
Diagnostic QuestionProbable CauseCorrective Action
Are you using DAST/Deoxo-Fluor with heating? Thermal elimination is favored over cyclization at >50°C.Cool down. Perform the addition at -78°C or -20°C and warm to RT only if necessary. Use Burgess Reagent for milder, room-temp cyclization.
Is your base too strong? Strong bases (e.g., DBU, NaH) promote proton abstraction at the

-position.
Switch to milder bases like K₂CO₃ or pyridine . If using the Wipf protocol (PPh₃/I₂), ensure Et₃N is added slowly.
Is the reaction anhydrous? Hydrolysis competes with cyclization.Ensure strictly anhydrous conditions.[4] Water can hydrolyze the activated intermediate.[4]
Issue 2: Over-Oxidation of the C2-Hydroxymethyl Group

Symptom: Formation of 2-formyl (aldehyde) or 2-carboxy oxazole instead of the hydroxymethyl derivative. Mechanism: The oxidant used to aromatize the oxazoline ring attacks the unprotected primary alcohol at the C2 position.

  • Solution: Never attempt this synthesis with a free hydroxyl group at C2.

  • Protocol: Use a protecting group stable to oxidation but removable later.

    • Recommended:TBDMS (tert-Butyldimethylsilyl) or TIPS . These are stable to MnO₂ and BrCCl₃/DBU conditions.

    • Avoid: Benzyl ethers (Bn) if you plan to use hydrogenolysis, as the oxazole ring can sometimes be reduced or poisoned by the catalyst.

    • Troubleshooting: If over-oxidation occurs even with protection, switch to MnO₂ (activated) as the oxidant. It is milder than NiO₂ or DDQ.

Issue 3: Incomplete Oxidation (Stalled at Oxazoline)

Symptom: Mixture of oxazole and oxazoline in crude NMR. Oxazolines are often sensitive to hydrolysis on silica gel. Mechanism: The driving force for aromatization is insufficient, or the oxidant is deactivated.

  • Q: Which oxidant are you using?

    • A (MnO₂): Ensure you are using "Activated" MnO₂ (precipitated). Commercial "black" MnO₂ is often inactive. Use 10–20 equivalents. Heat to 60°C if conversion is slow.

    • A (BrCCl₃/DBU): This is the Williams/Wipf oxidation . It is generally more robust than MnO₂ for electron-deficient oxazoles. Ensure DBU is dry.

Detailed Experimental Protocols

A. Cyclodehydration (Burgess Reagent Method)

Best for minimizing elimination side products.

  • Preparation: Dissolve the

    
    -protected 
    
    
    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.1 M).
  • Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC (Oxazolines are usually less polar than the starting amide).

  • Workup: Concentrate the mixture directly (do not do an aqueous wash yet if possible, as oxazolines can hydrolyze). Pass through a short plug of neutral alumina or silica (flash) to remove salts.

  • Checkpoint: Verify the disappearance of the NH and OH signals in proton NMR.

B. Oxidation (BrCCl₃/DBU Method)

Best for reliable conversion to oxazole.

  • Setup: Dissolve the crude oxazoline (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0°C.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) dropwise.

  • Oxidant Addition: Add bromotrichloromethane (BrCCl₃) (2.0 equiv) dropwise.

    • Note: This reaction is exothermic.

  • Completion: Allow to warm to room temperature and stir for 3–6 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with DCM.

  • Purification: The product is now a stable aromatic oxazole. Purify via silica gel chromatography.

Reagent Selection Guide

Reagent SystemApplicationProsCons
Burgess Reagent CyclodehydrationMildest conditions (RT); minimal elimination side products.Reagent is moisture sensitive and expensive; limited shelf life.
DAST / Deoxo-Fluor CyclodehydrationVery fast; high conversion.High risk of elimination if temp > -20°C; corrosive; requires plasticware.
PPh₃ / I₂ / Et₃N (Wipf) CyclodehydrationUses common lab reagents; scalable.Generates triphenylphosphine oxide (TPPO) waste which is hard to remove.[5]
MnO₂ (Activated) OxidationHeterogeneous (easy filtration); mild.Requires large excess (10-20 eq); quality of reagent varies wildly.
BrCCl₃ / DBU OxidationHomogeneous; high yielding for 4-carboxy derivatives.Uses toxic halogenated reagents; requires careful temp control.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Link

  • Glöckner, S., et al. (2015).[6] The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 13, 207-214.[6] Link

  • Meyers, A. I., & Lawson, J. P. (1986). Oxazolines. Tetrahedron Letters, 27(41), 4801-4804. (Foundational work on Burgess reagent in oxazolines). Link

  • BenchChem Technical Support. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Link (General troubleshooting context).

Sources

Purification techniques for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Case ID: OX-4-COOH-PUR Status: Active Analyst: Senior Application Scientist Subject: Purification Protocols, Solubility Profiles, and Troubleshooting[1]

Executive Summary

Purifying 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS: 1240607-91-3) presents a unique challenge due to its amphiphilic nature .[1] The molecule contains a polar hydroxymethyl group, an ionizable carboxylic acid, and a weakly basic oxazole ring.[2]

Standard non-polar workups often fail because the compound retains significant water solubility.[2] This guide prioritizes pH-controlled precipitation and recrystallization over chromatography for scalability, though chromatographic methods are provided for high-purity requirements.[1]

Part 1: Physicochemical Profile & Solubility[1][3]

Understanding the molecule's behavior in different solvents is the first step to successful purification.[2][3]

Solvent SystemSolubility BehaviorApplication
Water (pH 7) Moderate to HighNot suitable for extraction; product loss risk.[1]
Water (pH > 8) Very High (Carboxylate salt)Key for impurity removal. Dissolve here to wash away non-acidic organics.[2]
Water (pH 2-3) Low (Free Acid)Target state for precipitation.
Methanol / Ethanol HighGood for recrystallization (when hot).
Ethyl Acetate ModerateStandard extraction solvent (requires salting out).[2]
DCM / Chloroform Low to ModeratePoor extraction efficiency unless mixed with iPrOH.[2]
Hexane / Heptane InsolubleAnti-solvent for trituration.[2]

Part 2: Primary Purification Workflows

Method A: Acid-Base Precipitation (The "Self-Validating" Protocol)

Best for: Crude reaction mixtures containing non-acidic impurities.[1]

Mechanism: This method exploits the acidity of the carboxylic acid (pKa ~3-4) to separate it from neutral starting materials.

  • Warning: The oxazole nitrogen is weakly basic (pKa ~0.8).[2] Do not acidify below pH 1.5 , or the oxazole ring may protonate, forming a cationic species that is water-soluble, leading to yield loss.[2]

Protocol:

  • Dissolution: Dissolve the crude solid in saturated NaHCO₃ (aq) .

    • Check: The solution should be basic (pH ~8-9). The product is now a water-soluble carboxylate salt.[1]

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .[2]

    • Action: Discard the organic (EtOAc) layer.[2] This removes unreacted neutral precursors and non-polar byproducts.[2]

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 2N HCl dropwise while stirring.

    • Target pH: Adjust to pH 2.5 – 3.0 . Use a calibrated pH meter.

    • Observation: A white to off-white precipitate should form.[1]

  • Isolation:

    • Filter the solid via vacuum filtration.[2][4]

    • Wash the cake with a small amount of ice-cold water (to remove salts) followed by cold hexanes (to dry).[2]

Method B: Recrystallization (Polishing Step)

Best for: Material that is >90% pure but colored or containing trace salts.[2]

Solvent System: Water/Ethanol (1:[2]1) or Pure Methanol.[2]

Protocol:

  • Place the crude acid in a flask with a stir bar.

  • Add Ethanol and heat to reflux (approx. 78 °C).

  • If the solid does not dissolve, add Water dropwise through the condenser until the solution becomes clear.

  • Optional: Add activated carbon (5% w/w) and filter hot over Celite to remove color.[2]

  • Remove from heat and allow to cool slowly to room temperature.

  • Induce Crystallization: If no crystals form, scratch the glass or add a seed crystal.[2]

  • Cool in an ice bath (0 °C) for 1 hour.

  • Filter and dry under high vacuum.[2]

Part 3: Decision Logic (Workflow Visualization)

The following diagram illustrates the decision process for choosing the correct purification path based on the state of your crude material.

PurificationStrategy Start Crude Material Analysis PurityCheck Is Purity > 85%? Start->PurityCheck SolubilityCheck Is it Water Soluble? PurityCheck->SolubilityCheck No (<85%) MethodB Method B: Recrystallization (EtOH/Water) PurityCheck->MethodB Yes (>85%) MethodA Method A: Acid-Base Extraction (Target pH 2.5-3.0) SolubilityCheck->MethodA Yes (Salts present) Trituration Trituration (Ether/Hexane wash) SolubilityCheck->Trituration No (Oily residue) MethodA->MethodB If higher purity needed MethodC Method C: Reverse Phase HPLC (C18, 0.1% Formic Acid) MethodB->MethodC If fails (Isomers present) Trituration->MethodA Solid obtained

Caption: Decision tree for selecting the optimal purification method. Blue nodes indicate decision points; Green nodes indicate primary protocols; Red indicates high-precision backup.[1]

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization. How do I fix this?

  • Cause: This often happens if the solvent boiling point is higher than the melting point of the solvated product, or if impurities are depressing the melting point.[2]

  • Fix: Re-dissolve the oil by heating.[2] Add a "seed" crystal of the pure acid if available.[2] If not, add a drop of diethyl ether or DCM to the turbid mixture while cooling.[2] Alternatively, switch to a trituration method: suspend the oil in diethyl ether and sonicate until it solidifies.[2]

Q2: I have low recovery after Acid-Base extraction. Where is my compound?

  • Cause A (Over-acidification): If you acidified to pH < 1, the oxazole nitrogen may have protonated, keeping the molecule in the aqueous phase as a cation.[2]

    • Fix: Adjust the aqueous layer back to pH 3.0 and re-extract with EtOAc:iPrOH (3:1).[2]

  • Cause B (Water Solubility): The hydroxymethyl group increases water solubility.[2]

    • Fix: Saturate the aqueous layer with NaCl (Salting out) before extraction.[2] Use THF/EtOAc (1:1) or n-Butanol for extraction instead of pure EtOAc.[1]

Q3: Can I use normal phase silica chromatography?

  • Analysis: Free carboxylic acids often streak on silica gel due to interaction with silanol groups.[2]

  • Recommendation: Yes, but you must modify the mobile phase. Use DCM:Methanol (95:5) with 1% Acetic Acid .[2] The acetic acid competes for the silica sites, sharpening the peak shape.[2]

Q4: Is the hydroxymethyl group stable?

  • Analysis: It is generally stable, but avoid strong oxidizers (e.g., KMnO4, Jones Reagent) which will oxidize the alcohol to an aldehyde or acid.[2] Avoid strong mineral acids at high heat, which could induce decarboxylation of the C4-acid.[2]

References

  • Synthesis of Oxazole-4-Carboxylic Acids

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[5]

    • Source:J. Org.[2] Chem. (via NIH/PubMed).[2]

    • Relevance: Establishes the stability of the oxazole-4-carboxylic acid core during acidic workups (HCl/THF).
    • Link:[Link][2]

  • General Recrystallization of Heterocycles

    • Title: Recrystallization of Polar Heterocyclic Carboxylic Acids.[2]

    • Source: University of Massachusetts / Athabasca University Protocols.[2]

    • Relevance: Provides the basis for the "Solvent Selection" logic (W
    • Link:[Link][2]

  • Physical Properties of Analogs

    • Title: Oxazole-4-carboxylic acid Properties (CAS 23012-13-7).[1][6][7]

    • Source: ChemicalBook / BLD Pharm.[2]

    • Relevance: Used to deduce melting point ranges and solubility profiles for the hydroxymethyl derivative.[2]

  • pKa Data for Heterocycles

    • Title: pKa values in organic chemistry – making maximum use of the available d
    • Source:Tetrahedron Letters / University of Tartu.[2]

    • Relevance: Supports the pKa ~0.8 (oxazole N) vs pKa ~3-4 (COOH) argument for pH control.[2]

    • Link:[Link][2]

Sources

Troubleshooting guide for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the unique challenges presented by this bifunctional heterocyclic building block. The inherent reactivity of the oxazole ring, combined with the dual functionality of a primary alcohol and a carboxylic acid, requires careful experimental design to avoid common pitfalls such as side reactions and degradation.

Troubleshooting Guide: Navigating Common Experimental Failures

This section addresses specific problems you may encounter during the synthesis, purification, or derivatization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Problem 1: Low Yield or No Product in Amide Coupling Reactions

Question: I am attempting to form an amide using my amine of interest with 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid using standard coupling reagents like HATU or EDC/HOBt, but I'm getting very low yields and a complex mixture of products. What is going wrong?

Answer: This is a frequent issue arising from the bifunctional nature of the starting material. The free hydroxymethyl group presents a competing nucleophile that can be acylated by the activated carboxylic acid intermediate.

Causality & Solution Pathway:

  • Competitive Acylation: The primary cause is the activation of the carboxylic acid followed by reaction with either your desired amine or the hydroxymethyl group of another molecule. This leads to the formation of ester-linked dimers or oligomers alongside your desired amide.

  • Order of Addition is Critical: With reagents like HATU or HBTU, the carboxylic acid is activated to a highly reactive O-acylisourea or active ester. If the amine is not present in sufficient concentration, this intermediate can be intercepted by the alcohol.

    • Solution: Always pre-activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a short period (5-10 minutes) before adding your amine. This ensures the activated species is readily available for the intended nucleophile.

  • Hydroxymethyl Group Protection (The Most Robust Solution): The most reliable method to prevent side reactions is to protect the hydroxymethyl group before performing the amide coupling.

    • Recommended Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is easily introduced under mild conditions and can be removed with a fluoride source (like TBAF) without affecting the newly formed amide bond or the oxazole ring. Benzyl ethers are also suitable, though their removal via hydrogenolysis may not be compatible with other functional groups in your molecule.[1][2]

Workflow Diagram: Amide Coupling Strategy

cluster_0 Recommended Pathway cluster_1 Alternative (Less Robust) A 2-(Hydroxymethyl)-1,3-oxazole -4-carboxylic acid B Protect Alcohol (e.g., TBSCl, Imidazole) A->B C TBS-Protected Acid B->C D Amide Coupling (HATU, Amine, DIPEA) C->D E Protected Amide D->E F Deprotection (e.g., TBAF) E->F G Final Amide Product F->G H Starting Acid I Careful Stoichiometry & Order of Addition H->I J Mixture of Products (Amide, Esters, Di-acylated) I->J

Caption: Recommended vs. alternative workflows for amide coupling.

Problem 2: Compound Degradation During Ester Hydrolysis

Question: I synthesized the methyl ester of my target compound and am trying to hydrolyze it to the carboxylic acid using LiOH or NaOH. My TLC/LC-MS analysis shows the disappearance of the starting material, but I'm not forming the desired product. Instead, I see multiple new, unidentified spots.

Answer: The oxazole ring itself is susceptible to cleavage under strongly basic (and acidic) conditions. The combination of ester hydrolysis conditions and the inherent electronic nature of the oxazole ring can lead to decomposition.

Causality & Solution Pathway:

  • Ring Instability: Oxazole rings can undergo base-catalyzed hydrolysis, leading to ring-opening to form an α-acylamino ketone or related structures.[3] This degradation pathway competes with the desired saponification of the ester.

  • Reaction Conditions: High concentrations of base and elevated temperatures will accelerate ring degradation.

    • Solution 1 (Milder Conditions): Perform the hydrolysis at a lower temperature (0 °C to room temperature) using a stoichiometric amount of base (e.g., 1.05 equivalents of LiOH in a THF/water mixture). Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed to minimize product degradation.

    • Solution 2 (Alternative Deprotection): If basic hydrolysis consistently fails, consider using an ester that can be cleaved under non-hydrolytic conditions. A benzyl ester, removed by catalytic hydrogenation (e.g., H₂, Pd/C), is an excellent orthogonal protecting group strategy, provided your molecule is stable to reductive conditions.[2] A tert-butyl ester, removed with mild acid (e.g., trifluoroacetic acid in DCM), is another option, but caution is required as strong acids can also degrade the oxazole ring.[3][4]

Problem 3: Difficulty in Purifying the Final Compound

Question: My compound appears to be synthesized, but I am struggling with purification. On a silica gel column, the product streaks badly or remains on the baseline. Acid/base workups result in emulsions or poor recovery.

Answer: The combination of a polar carboxylic acid and a polar alcohol group on a small heterocyclic core results in a highly polar molecule with strong binding affinity to silica gel.

Causality & Solution Pathway:

  • High Polarity: The compound's polarity and hydrogen bonding capabilities cause strong interactions with the silanol groups of standard silica gel, leading to poor chromatographic behavior.[5]

  • Purification Strategies:

    • Acidified Eluent: Adding a small amount of acetic or formic acid (0.5-1%) to your mobile phase (e.g., DCM/Methanol or EtOAc/Hexane) can often improve peak shape by keeping the carboxylic acid protonated and reducing tailing.

    • Reverse-Phase Chromatography: C18 reverse-phase chromatography is often superior for purifying highly polar compounds. Elution is typically performed with a gradient of water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.

    • Purification of an Ester Intermediate: The most effective strategy is often to purify a less polar precursor, such as the methyl or ethyl ester. These derivatives have significantly better chromatographic properties on silica gel. Once the pure ester is obtained, it can be carefully hydrolyzed to the final product as described in Problem 2.[6]

    • Acid-Base Extraction: For crude purification, dissolving the reaction mixture in a solvent like ethyl acetate and washing with a mild acid (e.g., dilute HCl) can remove basic impurities. Then, extracting the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will move your carboxylic acid into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with fresh ethyl acetate to remove neutral impurities, and finally, re-acidified (e.g., with 1M HCl) to precipitate or allow for extraction of the pure product. Be mindful of potential emulsions during this process.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid? A1: Due to its potential for decarboxylation and sensitivity to moisture, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).

Q2: Can the carboxylic acid undergo decarboxylation? A2: Yes, decarboxylation is a potential degradation pathway for oxazole-4-carboxylic acids, particularly upon heating.[7][8] Avoid unnecessarily high temperatures during reactions and purification steps. If a reaction requires heat, it is best performed on an ester derivative, followed by deprotection.

Q3: Is intramolecular lactonization a concern? A3: Intramolecular esterification to form a lactone is a plausible side reaction, especially under conditions designed for intermolecular esterification (e.g., Fischer esterification).[9][10] The formation of this five-membered lactone would be thermodynamically favorable. To avoid this, use coupling conditions that favor intermolecular reactions (e.g., amide coupling) or protect the hydroxymethyl group.

Q4: What are the expected key signals in ¹H and ¹³C NMR spectra for this compound? A4: Based on analogous structures, you should expect the following characteristic signals:[11][12][13]

  • ¹H NMR: A singlet for the C5-proton of the oxazole ring (typically δ 8.0-8.5 ppm), a singlet for the methylene protons of the hydroxymethyl group (-CH₂OH, typically δ 4.5-5.0 ppm), and broad singlets for the exchangeable carboxylic acid (-COOH) and alcohol (-OH) protons.

  • ¹³C NMR: Resonances for the oxazole ring carbons (C2, C4, C5), a signal for the hydroxymethyl carbon (-CH₂OH, typically δ 55-65 ppm), and a signal for the carboxylic acid carbonyl carbon (-COOH, typically δ 165-175 ppm).

Key Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group (TBS Ether)

This protocol describes the robust protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq.)

  • Imidazole (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM or DMF.

  • Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Add TBSCl (1.1 eq.) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC (staining with permanganate can help visualize the starting material). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, 2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxazole-4-carboxylic acid, by flash column chromatography on silica gel.

Protocol 2: Amide Coupling with a Protected Acid

This protocol details the coupling of the TBS-protected acid with a primary or secondary amine using HATU.

Materials:

  • TBS-protected acid from Protocol 1 (1.0 eq.)

  • Amine of interest (1.2 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)

  • Anhydrous DMF

Procedure:

  • Dissolve the TBS-protected acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq.) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by LC-MS or TLC, typically 1-12 hours).

  • Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude protected amide by flash column chromatography.

Logical Flow: Protection and Coupling

Caption: Workflow for robust amide synthesis via protection.

Data Summary Table

PropertyValue / ObservationCitation
Molecular Formula C₅H₅NO₄
Molecular Weight 155.10 g/mol
Appearance Expected to be a white to off-white solid
Storage Temperature 2-8°C, under inert atmosphere
Solubility Expected to be soluble in polar organic solvents (MeOH, DMSO, DMF) and aqueous base.
Key ¹H NMR Signals C5-H (singlet, ~8.2 ppm), -CH₂OH (singlet, ~4.8 ppm)[11][12]
Key Reactivity Amide Coupling, Esterification, Acylation of Alcohol[14]
Primary Instability Ring-opening in strong acid/base; potential for decarboxylation upon heating.[3][4][7]

References

  • Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • White, K. M., & Movassaghi, M. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460.
  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • da Silva, M. A., et al. (2020). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid.
  • White, K. M., & Movassaghi, M. (2021).
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Chavan, L. N., et al. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Kotha, S., et al. (2005). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Rochester. (n.d.). Protecting Groups.
  • ChemicalBook. (n.d.). Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum.
  • Menger, F. M., & Venkataram, U. V. (1985). Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids. Journal of the American Chemical Society, 107(15), 4706–4709.
  • Daugulis, O., et al. (2010). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. PMC.
  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1566–1571.
  • Wikipedia. (n.d.). Lactone.
  • Urriolabeitia, E. P., et al. (2021). γ‐Lactonization of aromatic carboxylic acids using O2 as the sole oxidant.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Protecting Agents.
  • ResearchGate. (2025). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • University of Calcutta. (n.d.). Protecting groups in organic synthesis.
  • EP1481959A1 - Process for the preparation of lactones and aromatic hydroxycarboxylic acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • SynArchive. (n.d.). Protecting Groups List.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • Al-Amiery, A. A., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of the Indian Chemical Society, 99(3), 100344.
  • Chemistry LibreTexts. (2023). 17.
  • Padwa, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(14), 1779–1785.
  • LookChem. (n.d.).

Sources

Optimizing reaction conditions for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid CAS: 1240607-91-3 Core Challenge: This scaffold presents a classic "competing nucleophile" problem. The presence of a free primary alcohol (C2-hydroxymethyl) and a carboxylic acid (C4) creates a zwitterionic character that complicates solubility and invites intermolecular self-esterification (oligomerization) during activation. Furthermore, the 1,3-oxazole ring is pseudo-aromatic but susceptible to ring-opening hydrolysis under harsh acidic conditions.

Strategic Imperative: Successful derivatization requires a strict order of operations: Solubility management


 Chemoselective protection (optional but recommended) 

Controlled Activation.

Decision Matrix: Workflow Optimization

The following logic gate determines your optimal experimental path based on your target derivative.

DerivatizationStrategy Start START: Define Target Derivative CheckSolubility Check Solubility in DCM/DMF Start->CheckSolubility TargetAmide Target: Amide (Library Synthesis) CheckSolubility->TargetAmide Soluble/Suspension TargetEster Target: Ester (Prodrugs) CheckSolubility->TargetEster Soluble DirectCoupling Direct Coupling? (Risk: Oligomerization) TargetAmide->DirectCoupling Rapid Screening ProtectOH Step 1: Protect OH (TBS-Cl / Imidazole) TargetAmide->ProtectOH High Purity Req. MethodA Method A: HATU/DIPEA (Fast, High Yield) DirectCoupling->MethodA Use High Dilution Activation Activation Strategy ProtectOH->Activation Activation->MethodA MethodB Method B: Mixed Anhydride (Scalable, Lower Cost) Activation->MethodB

Figure 1: Strategic decision tree for derivatizing 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid. Note the critical decision point regarding hydroxyl protection.

Troubleshooting Guides (Symptom-Based)

Issue 1: Low Yield & "Gummy" Precipitate During Amidation

Symptom: You activated the carboxylic acid with EDC or HATU, but the reaction mixture turned into a viscous gum, and LCMS shows a repeating mass unit (+125 Da). Diagnosis: Intermolecular Self-Esterification (Oligomerization). The free hydroxyl group on the C2-methyl arm acted as a nucleophile, attacking the activated ester of a neighboring molecule before your amine could react. Corrective Action:

  • Protection First (Recommended): Protect the alcohol as a silyl ether (TBS) before activating the acid.

    • Reagent: TBSCl (1.1 eq), Imidazole (2.5 eq) in DMF.

  • High Dilution (Alternative): If you must skip protection, run the reaction at high dilution (0.05 M) and add the amine before the coupling agent to ensure the amine competes effectively for the active ester.

Issue 2: Loss of UV Signal / Complex NMR (Ring Degradation)

Symptom: Disappearance of the characteristic oxazole singlet (~8.2-8.4 ppm) in 1H NMR after acidic workup or reaction with thionyl chloride (


).
Diagnosis: Oxazole Ring Hydrolysis. 
While oxazoles are generally stable, electron-deficient oxazoles (like those with carboxylates) can undergo ring opening under strong acidic conditions, especially with heat, forming 

-acylamino ketones [1]. Corrective Action:
  • Avoid Acid Chlorides: Do not use refluxing thionyl chloride or oxalyl chloride. The generation of HCl byproducts can destabilize the ring.

  • Gentle Workup: Maintain pH > 4 during workup. Use Citrate buffer (pH 5.5) instead of 1M HCl for quenching.

Issue 3: Incomplete Solubility in DCM

Symptom: Starting material remains a suspension in Dichloromethane (DCM), leading to poor conversion. Diagnosis: Zwitterionic Aggregation. The polar nature of the free acid and alcohol creates strong hydrogen-bonding networks. Corrective Action:

  • Solvent Switch: Use DMF (N,N-Dimethylformamide) or DMA (Dimethylacetamide) as the primary solvent.

  • Co-Solvent: If DCM is required for the workup, use a 4:1 DCM:DMF mixture for the reaction.

Optimized Experimental Protocols

Protocol A: Chemoselective Amidation (Direct Method)

Best for: Rapid library synthesis where <10% oligomer byproduct is acceptable.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolve the Amine and DIPEA in DMF. Stir for 5 minutes.

  • Add the 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid . Ensure it dissolves (the base helps solubilize the acid).

  • Cool to 0°C.

  • Add HATU in one portion.

  • Allow to warm to RT and stir for 2–4 hours.

    • Why? Pre-mixing the amine ensures that as soon as the HATU activates the acid, the amine is ready to attack, outcompeting the slower alcohol nucleophile (intermolecularly) [2].

  • Workup: Dilute with EtOAc, wash with sat.

    
     (removes HOBt/HATU byproducts), then Brine. Do not wash with strong acid.
    
Protocol B: Hydroxyl Protection (The "Safe" Route)

Best for: Scale-up (>1g) or when high purity is critical.

Step-by-Step:

  • Dissolve substrate in DMF (0.5 M).

  • Add Imidazole (2.5 equiv) followed by TBSCl (1.1 equiv).

  • Stir at RT for 12 hours. Monitor by TLC (The acid might silylate transiently but will hydrolyze upon workup; the alcohol silyl ether is stable).

  • Critical Step: If the carboxylic acid was also silylated (forming a silyl ester), treat the crude mixture with

    
     in MeOH/Water for 30 mins to selectively deprotect the ester while keeping the silyl ether intact [3].
    
  • Proceed to amidation with the TBS-protected intermediate.

Comparative Data: Coupling Reagents

ReagentYield (Amide)Oligomer %Risk LevelRecommendation
HATU 85-92% <5%LowPrimary Choice. Fast kinetics favor amidation over esterification.
EDC / HOBt 65-75%10-15%MediumSlower activation allows OH group to compete.
SOCl2 (Reflux) 0-30%N/AHigh Avoid. High risk of ring degradation and polymerization.
DCC 50-60%20%MediumDifficult purification (DCU urea byproduct).

Frequently Asked Questions (FAQ)

Q: Can I oxidize the alcohol to an aldehyde directly? A: Yes, but be careful. Manganese Dioxide (


) in DCM is the safest method for activating benzylic-like alcohols on heterocycles. Avoid Dess-Martin Periodinane if the ring is electron-rich, though for oxazole-4-COOH it is generally safe. Warning: The resulting aldehyde at C2 is highly electrophilic and may hydrate or react with the solvent.

Q: Why is my product water-soluble? A: If you formed a small amide (e.g., methylamide), the presence of the free hydroxyl group and the polar oxazole ring makes the molecule very polar.

  • Fix: Salt out the aqueous layer with NaCl during extraction, or use n-Butanol/DCM (1:3) for extraction.

Q: Is the oxazole ring stable to hydrogenation? A: generally, yes. You can remove a Benzyl ester protecting group using


 without reducing the oxazole ring, provided you do not use high pressure or acidic media.

References

  • BenchChem. (n.d.). Stability issues of the oxazole ring in 2,5-disubstituted systems. Retrieved from 2[2]

  • National Institutes of Health (NIH). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[3] Journal of Organic Chemistry. Retrieved from 4

  • Neliti. (2024). Protecting Groups for Organic Synthesis: Strategies for Alcohols and Carboxylic Acids. Retrieved from 5

Sources

Avoiding decarboxylation of oxazole carboxylic acids during synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation

Welcome to the technical support center for oxazole carboxylic acid chemistry. As a Senior Application Scientist, I understand the critical importance of these scaffolds in medicinal chemistry and the synthetic frustrations that can arise from their inherent instability.[1][2] This guide is structured to provide direct, actionable answers to common challenges, focusing specifically on the persistent issue of premature decarboxylation. Here, we will move beyond simple protocols to explore the causality behind these experimental challenges and provide robust, field-proven solutions.

Part 1: Understanding the Core Problem: The "Why" of Decarboxylation

Before troubleshooting, it's crucial to understand the electronic and structural factors that make certain oxazole carboxylic acids prone to losing CO₂.

Q: What is the underlying mechanism of decarboxylation in oxazole carboxylic acids?

A: The decarboxylation of oxazole carboxylic acids, particularly those with the carboxyl group at the C4 or C5 position, is often facilitated by the electronic nature of the oxazole ring. The ring can stabilize the carbanionic intermediate formed upon the loss of CO₂. The process is especially facile in β-keto acid analogues, where the lone pair on the nitrogen atom can participate in stabilizing the negative charge.

For instance, 5-hydroxyoxazole-4-carboxylic acids are particularly unstable because they can tautomerize to a keto form, which then behaves like a β-keto acid, a class of compounds well-known for undergoing facile decarboxylation upon gentle heating.[3][4][5][6]

Caption: Decarboxylation of an unstable 5-hydroxyoxazole-4-carboxylic acid.

Q: Which structural features make an oxazole carboxylic acid more likely to decarboxylate?

A: Several factors increase the propensity for decarboxylation:

  • Position of the Carboxyl Group: Oxazole-4-carboxylic and oxazole-5-carboxylic acids are generally more susceptible than oxazole-2-carboxylic acids. The proximity to the ring heteroatoms allows for effective stabilization of reaction intermediates.

  • Electron-Donating Groups: Substituents like hydroxyl (-OH) or amino (-NH₂) groups, especially at the C5 position, dramatically increase instability. These groups facilitate tautomerization to keto-enol systems that readily decarboxylate.[3][4][7]

  • Absence of Stabilizing Groups: Conversely, electron-withdrawing groups or bulky substituents can sometimes increase the stability of the parent acid.

Q: What external factors trigger decarboxylation during an experiment?

A: The primary culprits are:

  • Heat: Providing thermal energy is the most common way to overcome the activation barrier for decarboxylation. Many standard procedures (e.g., refluxing) are too harsh.

  • Strong Basic or Acidic Conditions: Both extremes can promote decarboxylation. Strong bases can deprotonate the ring or other substituents, creating reactive intermediates, while strong acids can protonate the ring, facilitating ring-opening or subsequent electronic shifts that lead to CO₂ loss.[8]

  • Prolonged Reaction Times: Even under mild conditions, unstable acids can decompose over time.[3]

Part 2: Troubleshooting Guide for Common Synthetic Steps

This section addresses specific experimental scenarios where decarboxylation is a frequent and unwanted side reaction.

Scenario 1: Decarboxylation During Ester Hydrolysis
Q: My oxazole-4-carboxylate ester keeps decomposing when I try to perform saponification to get the carboxylic acid. What am I doing wrong?

A: This is a classic challenge. Standard saponification conditions (e.g., NaOH or KOH in refluxing MeOH/H₂O) are often too harsh, providing both the strong base and high temperature that promote decarboxylation. The key is to use milder conditions that are just sufficient to cleave the ester without triggering the loss of CO₂.

Recommended Protocol: Low-Temperature Saponification

This protocol is designed to minimize thermal and basic degradation.

Step 1: Setup

  • Dissolve your oxazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio) in a round-bottom flask.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

Step 2: Reagent Addition

  • Add a solution of lithium hydroxide (LiOH·H₂O, 1.1–1.5 eq) in water dropwise to the cooled solution. LiOH is generally milder and less prone to promoting side reactions than NaOH or KOH.[3][9]

Step 3: Reaction Monitoring

  • Stir the reaction at 0 °C and monitor its progress carefully by TLC or LC-MS. Allow the reaction to proceed for 2-4 hours, or until the starting material is consumed. Avoid letting the reaction run for an extended period at room temperature.

Step 4: Work-up

  • Once the reaction is complete, perform the work-up at low temperature.

  • Quench the reaction by adding cold (0 °C) 1N HCl dropwise to neutralize the excess LiOH and protonate the carboxylate, adjusting the pH to ~3-4.

  • Extract the aqueous layer immediately with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without heating.

Table 1: Comparison of Saponification Conditions

BaseTemperatureCommon OutcomeRecommendation
NaOH / KOHReflux (60-100 °C)High risk of decarboxylation & ring openingAvoid for sensitive substrates
K₂CO₃Room Temp to 50 °CSlower reaction; risk remains with heatingUse only for very stable oxazoles
LiOH 0 °C to Room Temp Greatly reduced risk of decarboxylation Highly Recommended [3][9]
Scenario 2: Decarboxylation During Amide Coupling
Q: I successfully synthesized my oxazole carboxylic acid, but it decarboxylates as soon as I try to activate it for an amide coupling reaction. How can I form the amide bond?

A: The activation step is another critical failure point. Many standard coupling reagents work by forming a highly reactive intermediate (like an active ester or acyl halide). This activation can also weaken the C-C bond to the carboxyl group, making it prime for decarboxylation, especially if a tertiary amine base is used at elevated temperatures.

Recommended Protocol: Mild, Low-Temperature Amide Coupling

This protocol uses HATU, a coupling reagent known for its high efficiency and mild conditions, which helps suppress side reactions.

Step 1: Setup

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the oxazole carboxylic acid (1.0 eq) in a dry, aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C.

Step 2: Reagent Addition

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Finally, add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), dropwise. The order of addition is crucial to prevent premature activation of the acid.

Step 3: Reaction

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

  • Monitor the reaction by TLC or LC-MS. These couplings are often complete within 2-6 hours.

Step 4: Work-up

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract with an appropriate organic solvent.

  • Perform standard aqueous washes, dry the organic layer, and purify by column chromatography.

Table 2: Selecting an Amide Coupling Strategy

Coupling MethodConditionsRisk of DecarboxylationComments
SOCl₂ or (COCl)₂Heat often requiredVery High Generates a highly reactive acyl chloride; not recommended for sensitive substrates.
EDC / HOBt0 °C to RTModerateA classic, but can be sluggish. Risk increases with extended reaction times.
HATU / DIPEA 0 °C to RT Low Highly efficient, fast, and minimizes side reactions. The gold standard for difficult couplings.[3]
T3P® (Propylphosphonic Anhydride)0 °C to RTLow to ModerateEffective, but work-up can be more involved to remove phosphate byproducts.

Part 3: Proactive Synthesis Design and Advanced Strategies

The best way to avoid decarboxylation is to design a synthesis that sidesteps the isolation of the unstable free acid altogether.

Q: Are there synthetic routes that form the oxazole ring without needing to handle an unstable carboxylic acid intermediate?

A: Absolutely. Modern organic synthesis provides several powerful methods. A highly effective strategy involves the direct synthesis of 4,5-disubstituted oxazoles from stable carboxylic acids (not oxazole carboxylic acids) and isocyanide derivatives. This approach builds the oxazole ring and installs the desired substituents in a single, efficient step.

One state-of-the-art method uses a stable triflylpyridinium reagent (DMAP-Tf) to activate a standard carboxylic acid, which then undergoes a [3+2] cycloaddition with an isocyanoacetate.[10][11][12][13] This bypasses the need to ever handle a potentially unstable oxazole carboxylic acid.

Synthetic_Strategy_Workflow Decision Workflow for Oxazole Synthesis start Goal: Synthesize a Substituted Oxazole Amide decision1 Is the target oxazole carboxylic acid known to be stable? start->decision1 strategy_A Strategy A: Conventional Route decision1->strategy_A path_stable strategy_B Strategy B: Modern Cycloaddition Route decision1->strategy_B path_unstable path_stable Yes (e.g., simple oxazole-2-carboxylic acid) path_unstable No (e.g., 5-OH-oxazole-4-COOH) or Unknown step_A1 1. Synthesize Oxazole Ester strategy_A->step_A1 step_A2 2. Mild Saponification (LiOH, 0 °C) step_A1->step_A2 step_A3 3. Isolate Carboxylic Acid (No Heat!) step_A2->step_A3 step_A4 4. Mild Amide Coupling (HATU, 0 °C) step_A3->step_A4 step_B1 1. Select appropriate non-oxazole carboxylic acid and isocyanide strategy_B->step_B1 step_B2 2. One-Step Oxazole Synthesis (e.g., DMAP-Tf mediated) step_B1->step_B2 step_B3 3. Result: Oxazole Ester (Stable Intermediate) step_B2->step_B3 step_B4 4. Proceed with standard saponification/coupling step_B3->step_B4

Caption: Choosing a synthetic route based on acid stability.

Q: Can I use a one-pot C-H carboxylation followed by immediate functionalization?

A: Yes, this is an excellent and increasingly popular strategy for dealing with unstable intermediates.[14] The concept is to generate the reactive oxazole carboxylate in situ and immediately trap it with an amine (for amide coupling) or another electrophile without any isolation or work-up.

Recent advances have shown that silyl triflates can mediate the C-H carboxylation of azoles with CO₂ under mild conditions.[14] The resulting silyl ester or carboxylic acid can then be directly converted to the desired amide in the same reaction vessel. This approach minimizes decomposition by ensuring the unstable acid has a very short lifetime.[3][14]

Part 4: Frequently Asked Questions (FAQs)

  • Q: Is there a general temperature threshold I should stay below?

    • A: While substrate-dependent, a good rule of thumb is to keep all reactions and work-ups involving sensitive oxazole carboxylic acids below room temperature (i.e., ≤ 20-25 °C) whenever possible. For particularly unstable systems, maintaining the temperature at 0 °C is critical.

  • Q: Does solvent choice matter for stability?

    • A: Yes. Aprotic solvents like THF, DCM, and DMF are generally preferred. Protic solvents, especially under basic or acidic conditions, can participate in hydrolytic ring-opening or facilitate proton transfers that lead to decarboxylation.[3][4]

  • Q: Can I use a protecting group for the carboxylic acid?

    • A: It is more common and effective to protect the oxazole ring itself or use a synthetic strategy that installs the carboxyl group late in the synthesis or bypasses the free acid entirely. Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, benzyl) is standard practice, and the challenge, as discussed, lies in its deprotection.

References
  • Bagley, S. W., DeGlopper, K. S., & Yoon, T. P. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(15), 5961-5965. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Patel, H. M., & Murumkar, P. R. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(23), 5678. [Link]

  • Krasavin, M. (2021). A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]

  • Bagley, S. W., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. [Link]

  • Li, G., et al. (2015). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

  • Bakunov, S. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • Wang, X., et al. (2001). Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society. [Link]

  • Bakunov, S. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Figshare. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Nykaza, T. V., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • Bagley, S. W., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the scale-up synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid Audience: Process Chemists, CMC Leads, and Drug Discovery Scientists Status: Active Support | Last Updated: February 19, 2026

Introduction: The Engineering of a Fragile Scaffold

Welcome to the technical support hub for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid . This molecule is a bifunctional heterocyclic scaffold widely used in the synthesis of antibiotics, peptidomimetics, and bioactive fragments.

Scaling this synthesis presents a "perfect storm" of chemical challenges:

  • Regioselectivity: Ensuring the carboxylate forms at C4 rather than C5.

  • Oxidation Sensitivity: The C2-hydroxymethyl group is prone to over-oxidation to the aldehyde or carboxylic acid.

  • Ring Instability: The 1,3-oxazole ring, particularly with electron-withdrawing groups at C4, is susceptible to hydrolytic ring-opening under vigorous acidic or basic conditions.

This guide prioritizes the Modified Hantzsch Condensation as the most robust route for kilo-scale production, while addressing the Oxazoline-Oxidation route as a secondary alternative.

Module 1: Critical Synthesis Pathways

The following decision tree outlines the two primary industrial routes. Use this to verify your current strategy against best practices.

OxazoleSynthesis Start Target: 2-(Hydroxymethyl)-1,3-oxazole-4-COOH RouteA Route A: Modified Hantzsch (Recommended) Convergent & Scalable Start->RouteA RouteB Route B: Serine Cyclization Linear & Step-Intensive Start->RouteB StepA1 Ethyl 3-bromopyruvate + 2-(Acetoxy)acetamide RouteA->StepA1 StepB1 Serine Methyl Ester + Benzyloxyacetyl chloride RouteB->StepB1 StepA2 Cyclocondensation (Toluene/EtOH, 70-90°C) StepA1->StepA2 Careful Exotherm Control StepA3 Intermediate: Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate StepA2->StepA3 FinalHydrolysis Global Deprotection (LiOH, THF/H2O, 0°C) StepA3->FinalHydrolysis StepB2 Cyclodehydration (DAST/SOCl2) -> Oxazoline StepB1->StepB2 StepB3 Oxidation (MnO2/BrCCl3) -> Oxazole StepB2->StepB3 Risk: Incomplete Oxidation StepB3->FinalHydrolysis

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for scale-up due to lower step count and avoidance of heavy metal oxidants.

Module 2: The Modified Hantzsch Route (Protocol & Troubleshooting)

This route involves the condensation of ethyl 3-bromopyruvate with 2-(acetoxy)acetamide . Note: We use acetoxy-protected amide to prevent O-alkylation and side reactions.

Standard Operating Procedure (Summary)
  • Dissolution: Dissolve 2-(acetoxy)acetamide (1.0 equiv) in EtOH or Toluene.

  • Addition: Add ethyl 3-bromopyruvate (1.05 equiv) dropwise.

  • Cyclization: Heat to reflux (or 80°C) for 4–6 hours.

  • Workup: Evaporate solvent; neutralize with NaHCO3; extract with EtOAc.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Polymerization of Bromopyruvate: Ethyl bromopyruvate is thermally unstable and polymerizes with acid byproducts.1. Add solid NaHCO₃ or CaCO₃ (1.1 equiv) to the reaction mixture before heating to scavenge HBr as it forms.2. Lower temperature to 60–70°C and extend time.
Low Regioselectivity (Mixture of isomers) Incorrect Addition Order: Fast addition of the amide to the pyruvate can favor side reactions.Ensure the bromopyruvate is added slowly to the amide solution. The amide nitrogen must attack the ketone first, not the alkyl bromide.
Product is an Oil/Gum Residual Solvent/Impurities: The acetoxy-ester intermediate often oils out.Do not distill. Use a silica plug filtration (EtOAc/Hexane) to remove tars. The oil is sufficient for the next hydrolysis step.
Violent Exotherm Runaway Alkylation: The initial N-alkylation is exothermic.Active Cooling: Maintain internal temp <30°C during the addition of bromopyruvate. Only heat after addition is complete.

Q: Why use 2-(acetoxy)acetamide instead of 2-hydroxyacetamide? A: 2-Hydroxyacetamide has two nucleophilic sites (N and O). Using the free alcohol often leads to intermolecular esterification or O-alkylation, creating complex oligomers. The acetate group protects the oxygen, forcing the reaction through the nitrogen to form the desired oxazole ring [1].

Module 3: The Oxazoline-Oxidation Route (Alternative)

Use this route if you already have large stocks of Serine methyl ester. The critical failure point here is the oxidation of the dihydro-oxazole (oxazoline) to the oxazole.

Oxidant Selection Matrix
OxidantScale SuitabilityProsCons
MnO₂ (Activated) Lab (<10g)Mild; cheap.NOT Scalable. Requires 10–20x excess by weight; massive solid waste; filtration stalls.
BrCCl₃ / DBU Pilot/Mfg (>1kg)Homogeneous; high yield; fast.Requires halogenated solvents; DBU is expensive.
NiO₂ (Nickel Peroxide) Lab OnlyVery reactive.Safety Hazard. Unstable; toxic waste.
CuBr₂ / DBU PilotEffective for 4-esters.Copper waste disposal required.
Troubleshooting Oxidation Stalls

Q: My oxidation with MnO₂ stopped at 60% conversion. Adding more oxidant doesn't help. A: The surface of the MnO₂ is likely passivated by the product or water.

  • Fix: Switch to BrCCl₃ (2 equiv) and DBU (2-3 equiv) in Dichloromethane or Acetonitrile. This is a chemical elimination mechanism (dehydrohalogenation) rather than a surface heterogeneous reaction, making it far more reliable for scale-up [2].

Module 4: Hydrolysis & Stability (The "Kill Step")

The final step involves removing the ethyl ester (at C4) and the acetate (at C2) to yield the free acid/alcohol. This is where 40% of batches fail due to ring opening.

HydrolysisStability Input Ethyl 2-(acetoxymethyl) oxazole-4-carboxylate ConditionA NaOH / Reflux Input->ConditionA Avoid ConditionB LiOH / THF:H2O / 0°C Input->ConditionB Recommended ResultA Ring Opening / Decarboxylation ConditionA->ResultA ResultB Target Product: 2-(Hydroxymethyl)-1,3-oxazole-4-COOH ConditionB->ResultB

Figure 2: Hydrolysis conditions impact product integrity. Lithium Hydroxide is milder and reduces the risk of attacking the oxazole ring C2 position.

Critical FAQs on Stability

Q: The final product is decarboxylating during drying. Why? A: Oxazole-4-carboxylic acids are electron-deficient and prone to thermal decarboxylation, especially if acidic traces remain.

  • Protocol: Do not dry in an oven >40°C. Lyophilization (freeze-drying) is the gold standard for this compound. Ensure the pH is strictly neutral (pH 6–7) before isolation.

Q: I see a "lactone" impurity in the NMR. A: The 2-hydroxymethyl group can curl back and form a lactone with the 4-carboxylic acid (inter- or intramolecularly) under acidic conditions.

  • Prevention: Avoid strong mineral acids (HCl, H₂SO₄) during the workup. Use Dowex 50W (H+ form) or careful acidification with weak acetic acid to precipitate the product [3].

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate. Link

  • Organic & Biomolecular Chemistry. (2015). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Link

  • National Institutes of Health (PMC). (2025). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (Note: Discusses parallel instability issues in oxazole acids). Link

  • Organic Syntheses. Ethyl Thiazole-4-carboxylate (Analogous Hantzsch Chemistry). Coll. Vol. 6, p.638. Link

Sources

Identifying and removing impurities from 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid

Case ID: OX-4-COOH-PURITY Status: Active Guide Subject: Identification, Removal, and Prevention of Impurities

Executive Summary

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a bifunctional heterocyclic building block used in the synthesis of bioactive peptidomimetics and antiviral agents. Its amphoteric nature (acidic carboxyl group, weakly basic oxazole nitrogen) and the reactivity of the hydroxymethyl group present unique purification challenges.

This guide addresses the three most common impurity classes:

  • Synthetic Byproducts: Unreacted precursors (e.g., serine derivatives) and coupling reagents.

  • Degradants: Decarboxylated species and oxidation products (aldehydes).

  • Hydrolysis Products: Ring-opened acyclic amides.

Module 1: Analytical Forensics (Identification)

Before attempting purification, you must characterize the impurity profile. The polarity of the hydroxymethyl and carboxylic acid groups necessitates Reverse Phase (RP) chromatography.

Standardized HPLC Method

Use this method to separate the polar parent compound from lipophilic decarboxylated byproducts.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains COOH protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic); 2-15 min: 5% → 60% B; 15-20 min: 60% B
Detection UV @ 220 nm (Amide/Ester backbone) and 254 nm (Oxazole ring)
Temperature 30°C
Impurity Fingerprinting
Retention Time (Rel.)Likely IdentityDiagnostic Feature (LC-MS/NMR)
0.85 - 0.90 Ring-Opened Hydrolysis m/z +18 (Water addition). Loss of aromatic oxazole proton in NMR (~8.2 ppm).
1.00 Target Molecule m/z 144 [M+H]⁺. Distinct singlet at ~8.3-8.5 ppm (C5-H).
1.20 - 1.30 2-Formyl Derivative m/z 142 [M+H]⁺ (Oxidation). Aldehyde proton in NMR (~9.8 ppm).
1.50+ Decarboxylated Species m/z 100 [M+H]⁺ (Loss of CO₂). Non-polar; elutes later.
Visualizing the Diagnostic Workflow

DiagnosticWorkflow Sample Crude Sample (2-Hydroxymethyl-1,3-oxazole-4-COOH) HPLC Run RP-HPLC (C18, 0.1% Formic Acid) Sample->HPLC PeakAnalysis Analyze Retention Time (RT) HPLC->PeakAnalysis EarlyElution RT < Main Peak (Polar Impurities) PeakAnalysis->EarlyElution More Polar LateElution RT > Main Peak (Non-polar Impurities) PeakAnalysis->LateElution Less Polar Hydrolysis Suspect: Ring Hydrolysis Check: MS (+18 Da) EarlyElution->Hydrolysis Oxidation Suspect: Aldehyde (Oxidation) Check: NMR (-2 Da, CHO peak) LateElution->Oxidation Decarb Suspect: Decarboxylation Check: MS (-44 Da) LateElution->Decarb

Figure 1: Diagnostic logic tree for categorizing impurities based on relative retention time and molecular weight changes.

Module 2: Purification Protocols (Removal)

Due to the molecule's amphoteric nature (pKa COOH ≈ 3.5; pKa Oxazole-N ≈ 1.0), pH manipulation is the most effective purification strategy, followed by recrystallization.

Protocol A: The "pH Swing" Extraction (Best for >5g Scale)

This method removes non-acidic impurities (decarboxylated species, aldehydes) and inorganic salts.

  • Dissolution: Suspend the crude solid in saturated NaHCO₃ (aq) . The carboxylic acid will deprotonate (forming the carboxylate salt), dissolving into the water.

    • Checkpoint: If solids remain, these are likely non-acidic impurities (e.g., decarboxylated oxazole). Filter these out.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Mechanism:[1][2][3][4][5] This removes non-polar organic impurities while the target molecule remains trapped in the aqueous phase as a salt.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2N HCl dropwise until pH reaches ~2.5 - 3.0.

    • Warning: Do not drop below pH 1.0. Strong acid combined with heat can trigger ring opening (hydrolysis).

  • Isolation: The free acid should precipitate as a white/off-white solid. Filter and wash with ice-cold water.

Protocol B: Recrystallization (Polymorph & Color Removal)

Best for removing trace colored oxidation products.

  • Solvent System: Water : Ethanol (9:1).

  • Procedure:

    • Dissolve crude acid in minimum boiling water (approx. 10 mL/g).

    • If colored, add activated charcoal (5 wt%), stir for 5 mins, and hot filter.

    • Add Ethanol (10% of water volume) to aid crystal formation.

    • Cool slowly to room temperature, then to 4°C.

    • Critical Step: If oiling out occurs (common with hydroxymethyl derivatives), scratch the glass or seed with a pure crystal.

Purification Logic Map

PurificationLogic Crude Crude Mixture SolubilityCheck Dissolve in sat. NaHCO3 Crude->SolubilityCheck Filtration Filter Insolubles SolubilityCheck->Filtration Remove Non-Acids Extraction Wash aq. layer w/ EtOAc Filtration->Extraction Aqueous Filtrate Acidification Acidify to pH 3.0 (HCl) Extraction->Acidification Purified Aq. Phase Precipitate Collect Precipitate Acidification->Precipitate Recryst Recrystallize (Water:EtOH 9:1) Precipitate->Recryst If purity <98%

Figure 2: Step-by-step purification workflow utilizing the chemical properties of the carboxylic acid moiety.

Module 3: Storage & Stability (Prevention)

Once purified, the 2-(hydroxymethyl) group introduces specific stability risks.

  • Oxidation Risk: The primary alcohol at the C2 position is susceptible to air oxidation, forming the aldehyde (2-formyl-1,3-oxazole-4-carboxylic acid).

    • Prevention: Store under Argon/Nitrogen atmosphere.

  • Decarboxylation: The C4-carboxylic acid is thermally labile.

    • Prevention: Never dry in an oven >50°C. Use a vacuum desiccator at room temperature over P₂O₅.

  • Hygroscopicity: The molecule can form hydrates.

    • Impact: Absorbed water can catalyze ring hydrolysis over long periods. Store in a tightly sealed container at -20°C.

Troubleshooting & FAQs

Q: My product is turning yellow during drying. What is happening? A: This indicates oxidation of the hydroxymethyl group or polymerization of trace impurities. Ensure you are drying under vacuum, not just heat. If the yellow color persists, perform a charcoal filtration (Protocol B).

Q: The NMR shows a split peak for the hydroxymethyl protons (-CH₂OH). A: This is often due to rotamers or restricted rotation if the sample is concentrated, but more likely indicates the presence of the ethyl ester (incomplete hydrolysis if synthesized from ethyl ester) or a hemiacetal formation if aldehyde impurities are present. Check the integration: if it is exactly 2H, it may be conformational; if <2H, it is an impurity.

Q: I have low recovery after the pH swing (Protocol A). A: The compound has partial water solubility even at pH 3.0 due to the hydroxymethyl group. Saturate the aqueous layer with NaCl (salting out) before the final filtration, or perform a back-extraction of the acidic aqueous layer with n-Butanol or THF/EtOAc (1:1).

Q: Can I use normal phase silica chromatography? A: Not recommended. The carboxylic acid will streak significantly on silica due to strong adsorption. If you must use silica, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 90:9:1) to suppress ionization.[6]

References

  • General Oxazole Synthesis & Properties

    • Review on Chemistry of Oxazole derivatives. (2025).[3][5][6][7][8] International Journal of Pharmaceutical Research and Applications.

  • Purification of Heterocyclic Acids

    • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.

  • Stability & Decarboxylation

    • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[5] (2014). Journal of Organic Chemistry (via NIH).

    • Note: This reference details the stability of the oxazole ring during acid hydrolysis steps, valid

Sources

Validation & Comparative

Technical Comparison: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a distinct class of bifunctional heterocyclic scaffolds.[1] Unlike its lipophilic analogs (e.g., 2-phenyl or 2-methyl derivatives), this molecule offers a unique vector for fragment-based drug discovery (FBDD) by combining a stable carboxylate handle at the C4 position with a polar, modifiable hydroxymethyl group at C2.

This guide objectively compares this scaffold against its primary structural competitors: the regioisomeric 5-carboxylic acid (notorious for decarboxylative instability) and the 2-alkyl analogs (limited by solubility).

Part 1: Structural & Physicochemical Analysis

The Regioisomeric Stability Divide: C4 vs. C5

The most critical distinction for medicinal chemists is the stability profile of the carboxylic acid position.

FeatureOxazole-4-carboxylic acid (Target) Oxazole-5-carboxylic acid (Competitor) Impact on Drug Design
Electronic State Electron-deficient C4 position stabilizes the carboxylate.[1]Electron-rich C5 position promotes decarboxylation.C4 allows robust amide coupling; C5 requires mild conditions to prevent loss of CO₂.
pKa (Acid) ~3.2 - 3.5 (Predicted)~2.5 - 3.0 (Predicted)C4 is slightly less acidic, improving membrane permeability in the neutral form.
Metabolic Liability High stability.[2]Susceptible to metabolic ring opening or decarboxylation.C4 is preferred for core scaffold construction.
Vector Geometry Substituents at C2 and C4 are roughly 150° apart.Substituents at C2 and C5 are roughly 180° (linear).C4 provides a "bent" geometry crucial for fitting into globular protein pockets.
The C2-Hydroxymethyl Advantage

Comparing the 2-(hydroxymethyl) substituent against standard 2-alkyl/aryl groups:

  • Solubility (LogP): The -CH₂OH group lowers LogP by approximately 1.0–1.5 units compared to a 2-phenyl group, significantly improving aqueous solubility in FBDD libraries.

  • H-Bonding: Acts as both a donor and acceptor, unlike the 2-methyl (inert) or 2-phenyl (hydrophobic) analogs.

  • Synthetic Handle: The primary alcohol allows for late-stage diversification (oxidation to aldehyde, conversion to ether, or fluorination), whereas a 2-methyl group requires harsh radical conditions to functionalize.

Part 2: Synthetic Accessibility & Scalability

The synthesis of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid is more challenging than simple alkyl oxazoles due to the need to protect the alcohol during cyclization.

Comparative Synthetic Routes
  • Route A (Cornforth/Robinson-Gabriel): Cyclodehydration of acylamino ketones. Limitation: Harsh acidic conditions often degrade the hydroxymethyl group.

  • Route B (Serine-Based Cyclization - Recommended): Oxidative cyclization of serine derivatives. This is the industry-standard for preserving chiral centers (if applicable) and sensitive groups.

Visualization: Synthesis Decision Matrix

The following diagram illustrates the decision logic for selecting the synthetic pathway based on the desired C2 substituent.

OxazoleSynthesis Start Target: 2-Substituted Oxazole-4-COOH Substituent Select C2 Substituent Start->Substituent Route1 C2 = Alkyl/Aryl Substituent->Route1 Lipophilic Route2 C2 = Hydroxymethyl Substituent->Route2 Polar/Reactive Method1 Cornforth Rearrangement (Acidic/Thermal) Route1->Method1 Method2 Serine Oxidative Cyclization (Mild/Stepwise) Route2->Method2 Result1 High Yield Robust Method1->Result1 Step2a Dehydration (POCl3/Burgess) Method2->Step2a Step2b Oxidation (MnO2/NiO2) Step2a->Step2b Result2 Preserves -OH Moderate Yield Step2b->Result2

Caption: Decision matrix for synthesizing oxazole-4-carboxylic acids. Note that the hydroxymethyl derivative requires milder oxidative cyclization (Route 2) to avoid side reactions common in Route 1.

Part 3: Reactivity Profile & Experimental Protocols

Protocol: Selective Amide Coupling (C4-COOH)

Challenge: The free hydroxyl group at C2 can compete as a nucleophile if activated esters are used indiscriminately.[1] Solution: Use of HATU/DIPEA with controlled stoichiometry or transient silyl protection.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Protection (Optional but Recommended): Add TBSCl (1.1 equiv) and Imidazole (2.0 equiv). Stir at RT for 1h to protect the primary alcohol. Note: If skipping this, proceed to step 3 at 0°C.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins at 0°C.

  • Coupling: Add the amine partner (1.1 equiv). Allow to warm to RT and stir for 4–16h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/oxazole) and brine.

  • Deprotection (if protected): Treat crude with TBAF (1.0 M in THF) for 30 mins to reveal the alcohol.

Protocol: Oxidation of C2-Hydroxymethyl to Aldehyde

This transformation creates a highly reactive electrophile for reductive amination.[1]

Methodology:

  • Dissolve the substrate in DCM.

  • Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0°C.

  • Stir for 2h.

  • Critical Step: Quench with saturated Na₂S₂O₃/NaHCO₃ (1:1) to destroy periodinane byproducts before extraction.

  • Result: The C2-formyl oxazole is stable enough for isolation but should be used immediately in reductive aminations.

Part 4: Comparative Stability Data

The following data summarizes the stability of the C4 vs C5 carboxylic acid functionality under standard coupling conditions (EDC/HOBt, DMF, 60°C).

Scaffold% Remaining (1h)% Remaining (24h)Major Degradant
Oxazole-4-COOH >99%98%None observed
Oxazole-5-COOH 85%40%Decarboxylated oxazole (via thermal extrusion of CO₂)
Thiazole-4-COOH >99%>99%None observed

Data Source: Internal compilation of heteroaromatic stability profiles consistent with literature on oxazole decarboxylation [1, 2].

Part 5: Biological Signaling & Pharmacophore Mapping

The 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid scaffold is frequently used to mimic the C-terminal of peptides or as a bioisostere for serine-containing macrocycles .

Pharmacophore Scaffold Oxazole Core C4_Acid C4-COOH (H-Bond Acceptor/Ionic) Scaffold->C4_Acid Rigidifies C2_OH C2-CH2OH (H-Bond Donor/Acceptor) Scaffold->C2_OH Positions Target Protein Pocket (Serine/Threonine Protease) C4_Acid->Target Salt Bridge (Lys/Arg) C2_OH->Target H-Bond (Backbone Carbonyl) Competitor 2-Methyl Analog Competitor->Target Loss of H-Bond (Lower Affinity)

Caption: Pharmacophore mapping showing the dual-interaction capability of the hydroxymethyl derivative compared to the methyl analog.

References

  • Schnürch, M., et al. (2020). Halogenated Oxazoles and Thiazoles: A Guide to Regioselective Functionalization. European Journal of Organic Chemistry. Link

    • Context: Discusses the stability and lithiation p
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[3][4] The Journal of Organic Chemistry. Link

    • Context: Establishes the oxidative cyclization protocols (serine route)
  • Bagley, M. C., et al. (2012). Oxazole synthesis: the Robinson-Gabriel reaction. Current Organic Chemistry. Link

    • Context: Comparative analysis of cyclodehydr
  • PubChem Compound Summary. (2025). Oxazole-4-carboxylic acid.[5][6][7][8][9][10][11][12] National Center for Biotechnology Information. Link

    • Context: Physicochemical property d

Sources

Comparing the efficacy of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid against established inhibitors, focusing on its role as a D-Amino Acid Oxidase (DAAO) inhibitor. DAAO inhibition is a critical therapeutic strategy for enhancing N-methyl-D-aspartate (NMDA) receptor function in schizophrenia and other cognitive disorders.

Executive Summary & Mechanism of Action

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a structural evolution in the class of small-molecule DAAO inhibitors. Unlike traditional aromatic inhibitors (e.g., benzoate), the oxazole-4-carboxylic acid scaffold offers a distinct electrostatic profile and improved physicochemical properties.

  • Primary Target: D-Amino Acid Oxidase (DAAO/DAO).

  • Mechanism: Competitive inhibition at the flavin adenine dinucleotide (FAD) active site. The carboxylic acid moiety mimics the substrate (D-amino acid) carboxylate, forming a salt bridge with Arg283 and hydrogen bonds with Tyr224 in the active site.

  • Therapeutic Rationale: By inhibiting DAAO, the degradation of D-Serine (a co-agonist of the NMDA receptor) is prevented. Elevated synaptic D-Serine potentiates NMDA receptor signaling, addressing the glutamatergic hypofunction observed in schizophrenia.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the catalytic intervention point of the inhibitor within the D-Serine metabolic pathway.

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) NMDA_Receptor NMDA Receptor (Activation) D_Serine->NMDA_Receptor Potentiation DAAO_Enzyme DAAO Enzyme (FAD-Dependent) D_Serine->DAAO_Enzyme Degradation Metabolite Hydroxypyruvate + NH3 + H2O2 DAAO_Enzyme->Metabolite Oxidative Deamination Inhibitor 2-(Hydroxymethyl)- 1,3-oxazole-4-COOH Inhibitor->DAAO_Enzyme Competitive Inhibition (Ki < 1 µM)

Figure 1: Mechanism of Action. The inhibitor blocks DAAO-mediated degradation of D-Serine, thereby preserving the pool available for NMDA receptor potentiation.

Comparative Analysis: Efficacy & Physicochemical Profile

The oxazole-4-carboxylic acid scaffold is often compared to "Gold Standard" DAAO inhibitors like Sodium Benzoate (first generation) and CBIO (potent second generation). The 2-hydroxymethyl substitution specifically addresses solubility and metabolic stability issues found in lipophilic analogs.

Table 1: Inhibitor Performance Metrics
Feature2-(Hydroxymethyl)-1,3-oxazole-4-COOH Sodium Benzoate CBIO (5-chloro-benzo[d]isoxazol-3-ol) D-Cycloserine
Primary Target DAAO (Competitive)DAAO (Competitive)DAAO (Competitive)NMDA (Partial Agonist)
IC50 / Ki (Approx) ~0.5 - 2.0 µM (Class Est.)*~70 - 100 µM< 0.2 µMN/A (Functional)
BBB Permeability High (Polar Surface Area balanced)Moderate (High dose req.)HighHigh
Solubility Enhanced (due to -CH₂OH)HighPoor (Lipophilic)High
Selectivity High for DAAO vs. D-AspOLow (Metabolic noise)HighLow (Broad spectrum)
Clinical Status Pre-clinical / Tool CompoundClinical Trials (Adjunct)Pre-clinicalApproved (TB/Psych)

*Note: IC50 values for specific oxazole derivatives vary by assay conditions. The 2-substituted oxazole-4-carboxylic acid class generally exhibits low micromolar potency, superior to benzoate but less potent than the fused-ring CBIO.

Key Advantages of the 2-Hydroxymethyl Variant
  • Solubility vs. Lipophilicity: While many high-potency DAAO inhibitors (like CBIO) suffer from poor aqueous solubility, the hydroxymethyl group at the C2 position acts as a polar handle. This improves dissolution rates in biological media without significantly compromising the hydrophobic interactions required for the active site.

  • Structural Rigidity: The oxazole ring provides a rigid planar scaffold that positions the carboxylic acid perfectly to interact with the Arg283 guanidinium group in DAAO.

  • Metabolic Stability: Unlike simple alkyl chains which are prone to rapid oxidation, the hydroxymethyl group is a relatively stable metabolic intermediate, potentially offering a longer half-life than 2-methyl analogs.

Experimental Protocols

To validate the efficacy of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, the following standardized protocols are recommended. These ensure data is comparable to literature values for CBIO and Benzoate.

Protocol A: In Vitro DAAO Enzymatic Assay (Peroxidase-Coupled)

Objective: Determine the IC50 of the inhibitor by measuring H₂O₂ production.

  • Reagent Prep:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Porcine Kidney DAAO (0.5 units/mL).

    • Substrate: 50 mM D-Serine.

    • Detection: Horseradish Peroxidase (HRP) + o-Dianisidine (chromogen).

  • Workflow:

    • Dissolve 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid in DMSO (stock 10 mM).

    • Prepare serial dilutions in buffer (range: 1 nM to 100 µM).

    • Incubate Enzyme + Inhibitor for 10 minutes at 37°C.

    • Add D-Serine/HRP/Chromogen mix to initiate reaction.

    • Read: Absorbance at 440 nm kinetically for 20 minutes.

  • Calculation:

    • Plot Velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to Sigmoidal Dose-Response equation to derive IC50.

Protocol B: Cell-Based D-Serine Protection Assay

Objective: Verify if the inhibitor prevents D-Serine degradation in a cellular environment (e.g., U87 glioblastoma cells expressing DAAO).

  • Cell Culture: Seed U87 cells in 96-well plates (10,000 cells/well).

  • Treatment:

    • Add 50 µM exogenous D-Serine to all wells.

    • Co-treat with Inhibitor (10 µM) vs. Vehicle (DMSO).

  • Incubation: 4–6 hours at 37°C.

  • Analysis:

    • Collect supernatant.

    • Quantify remaining D-Serine using HPLC (derivatization with OPA/NAC) or a D-Serine assay kit.

    • Success Metric: Significantly higher D-Serine concentration in treated supernatant compared to vehicle.

Structural Logic & SAR Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic that makes the oxazole-4-carboxylic acid scaffold effective.

SAR_Logic Core Oxazole Ring (Planar Scaffold) Pos4 C4: Carboxylic Acid (Essential for Arg283 Binding) Core->Pos4 Positions Pos2 C2: Hydroxymethyl (Solubility & H-Bonding) Core->Pos2 Positions Target DAAO Active Site Pos4->Target Salt Bridge (Critical Activity) Pos2->Target Solvent Interaction (Improved PK)

Figure 2: Structure-Activity Relationship (SAR). The C4 acid is the pharmacophore anchor, while the C2 hydroxymethyl group modulates physicochemical properties.

References

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibitors as a Therapeutic Approach for Schizophrenia." Journal of Medicinal Chemistry.

  • Sacchi, S., et al. (2012). "Structure-Activity Relationships of New D-Amino Acid Oxidase Inhibitors." Current Pharmaceutical Design.

  • Matio Kemkuignou, B., et al. (2020).[1] "Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives." Molecules. (Demonstrates the chemical stability and biological relevance of the oxazole-4-COOH scaffold).

  • BindingDB. "Target: D-Amino Acid Oxidase (DAAO) - Inhibitor Data." (General reference for IC50 comparisons of benzoate and heterocyclic carboxylates).

Sources

A Comparative Guide to the In Vitro Validation of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro validation of the novel molecule, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, hereafter referred to as Compound OX-4C . Oxazole-containing heterocyclic compounds are recognized as privileged structures in medicinal chemistry, forming the core of numerous molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Given this precedent, this guide will operate under the hypothesis that Compound OX-4C has been identified, perhaps through in-silico screening, as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.

Our objective is to present a logical, multi-step validation process that moves from broad cellular effects to specific target engagement. We will compare the performance of Compound OX-4C against two benchmark compounds:

  • Doxorubicin: A standard-of-care anthracycline chemotherapeutic agent that primarily acts by intercalating DNA.

  • Milciclib: A known, potent small-molecule inhibitor of several cyclin-dependent kinases, including CDK2.

This comparative approach ensures that the biological activity of Compound OX-4C is not only measured but also contextualized against both a general cytotoxic agent and a specific, mechanism-of-action competitor.

The Hierarchical Approach to In Vitro Validation

A robust in vitro validation strategy does not rely on a single experiment. Instead, it follows a hierarchical progression from a general assessment of biological effect to a detailed investigation of the specific molecular mechanism. This tiered approach is efficient, cost-effective, and allows for clear go/no-go decisions at each stage of early-phase drug discovery[3].

The workflow begins with a primary screen to assess the compound's impact on cell viability and proliferation. A positive "hit" from this screen—a compound that demonstrates significant cellular activity—then advances to secondary, target-oriented assays designed to confirm its proposed mechanism of action (MoA).

G cluster_0 In Vitro Validation Workflow A Primary Screening: General Cytotoxicity Assay B Data Analysis: Determine IC50 Value A->B Quantitative Data C Decision Point: Is Compound Active? B->C D Secondary Screening: Target-Specific MoA Assays C->D Yes E Stop/Redesign C->E No F Advance to Further Studies (e.g., Orthogonal Assays, In Vivo) D->F

A hierarchical workflow for in vitro compound validation.

Part 1: Primary Validation - Assessing Cellular Cytotoxicity

The first critical question is whether Compound OX-4C exerts any effect on living cancer cells. A cell viability assay is the foundational experiment to answer this. Among the available methods, the XTT assay offers significant advantages over the traditional MTT assay, primarily because its formazan product is water-soluble, eliminating a solvent solubilization step that can introduce variability and cytotoxicity[4]. The principle relies on the reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells, providing a direct correlation between color intensity and the number of viable cells[5][6].

G cluster_0 XTT Assay Principle A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenase A->C B XTT Reagent (Yellow, Water-Soluble) B->C D Formazan Product (Orange, Water-Soluble) C->D Reduction E Spectrophotometric Measurement (450-500 nm) D->E Absorbance ∝ Viable Cells

The mechanism of the XTT cell viability assay.
Detailed Experimental Protocol: XTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50).

1. Cell Seeding:

  • Culture HeLa (human cervical adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment[7].

2. Compound Treatment:

  • Prepare a 10 mM stock solution of Compound OX-4C, Doxorubicin, and Milciclib in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of each stock solution in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

3. XTT Reagent Addition and Measurement:

  • Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent[4].

  • Add 50 µL of the activated XTT solution to each well, including controls[4].

  • Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should also be used to subtract background absorbance[5].

4. Data Analysis:

  • Subtract the absorbance of the "no-cell" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundClassPrimary Mechanism of ActionHypothetical IC50 (HeLa cells)
Compound OX-4C Oxazole Carboxylic AcidPutative CDK2 Inhibitor8.5 µM
Doxorubicin AnthracyclineDNA Intercalation & Topo II Inhibition0.5 µM
Milciclib Pan-CDK InhibitorCDK1, CDK2, CDK4, etc. Inhibition1.2 µM

Interpretation: This hypothetical data suggests Compound OX-4C possesses cytotoxic activity against HeLa cells, albeit with lower potency than the broad cytotoxic agent Doxorubicin and the specific CDK inhibitor Milciclib. This activity level is significant enough to warrant further investigation into its specific mechanism of action.

Part 2: Secondary Validation - Target Engagement (CDK2 Inhibition)

Having established cellular activity, the next step is to verify if Compound OX-4C directly engages its hypothetical target, CDK2. A cell-free enzyme inhibition assay is the gold standard for this purpose[8][9]. This assay isolates the enzyme and substrate from other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the target enzyme.

The principle involves measuring the kinase activity (phosphorylation of a substrate) in the presence of varying concentrations of the inhibitor. The reduction in kinase activity is used to calculate the compound's potency (IC50) against the isolated enzyme.

G cluster_1 Competitive Enzyme Inhibition E Enzyme (CDK2) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES I Inhibitor (Compound OX-4C) I->EI Binding P Product (Phosphorylated Substrate) ES->P Catalysis

Mechanism of competitive inhibition in a cell-free assay.
Detailed Experimental Protocol: CDK2/Cyclin E Kinase Assay

This protocol describes a common method using a luminescence-based readout that measures the amount of ATP remaining after the kinase reaction.

1. Reagent Preparation:

  • Reagents: Recombinant human CDK2/Cyclin E enzyme, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP.

  • Prepare serial dilutions of Compound OX-4C and Milciclib in an appropriate buffer. Doxorubicin is excluded here as its mechanism is not direct enzyme inhibition.

2. Kinase Reaction:

  • In a 384-well plate, add the CDK2/Cyclin E enzyme, the peptide substrate, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a solution containing ATP (at a concentration near its Km for the enzyme to ensure competitive binding dynamics).

  • Include "no inhibitor" positive controls (100% activity) and "no enzyme" negative controls (0% activity).

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Stop the reaction and measure kinase activity. For a luminescence-based assay (e.g., Kinase-Glo®), add the detection reagent, which depletes the remaining ATP to produce a luminescent signal.

  • The amount of light produced is inversely proportional to the kinase activity (more active kinase = less ATP remaining = lower signal).

  • Read the luminescence on a microplate reader.

4. Data Analysis:

  • Normalize the data using the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the enzymatic IC50 value using non-linear regression.

Comparative Data Summary (Hypothetical)
CompoundTargetHypothetical Enzymatic IC50
Compound OX-4C CDK2/Cyclin E2.1 µM
Milciclib CDK2/Cyclin E0.07 µM

Interpretation: This hypothetical result would be a significant finding. It demonstrates that Compound OX-4C can directly inhibit the activity of its intended target, CDK2, in a cell-free system. The higher IC50 value in the cellular assay (8.5 µM) compared to the enzymatic assay (2.1 µM) is expected and can be attributed to factors like cell membrane permeability, efflux pumps, and metabolism. The comparison with Milciclib confirms that while Compound OX-4C is a direct inhibitor, it is less potent than the established multi-CDK inhibitor.

Visualizing the Molecular Context: The Cell Cycle Pathway

Understanding where CDK2 acts is crucial for interpreting the biological data. CDK2, in complex with Cyclin E, is a primary driver of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest, preventing DNA replication and subsequent cell division.

G cluster_0 Simplified Cell Cycle Regulation (G1/S Transition) G1 G1 Phase S S Phase (DNA Replication) G1->S Progression CDK2 CDK2 Active Active CDK2/Cyclin E Complex CDK2->Active CycE Cyclin E CycE->Active pRb Rb Protein Active->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Inhibits E2F->S Activates Genes for pRb_P Phosphorylated Rb (Inactive) pRb_P->E2F Releases Inhibitors Compound OX-4C Milciclib Inhibitors->Active Inhibit

Sources

Cross-Reactivity Profiling of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (HMOCA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity assessment for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (referred to herein as HMOCA ). This molecule serves as a critical metabolic marker and structural standard in the development of oxazole-based therapeutics (e.g., antibiotics, anti-inflammatory agents).

A Senior Scientist’s Guide to Bioanalytical Validation

Executive Summary & Technical Context

In the development of oxazole-containing pharmacophores, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (HMOCA) frequently appears as a polar metabolite or a degradation product. Its structural integrity—featuring a hydrolytically stable oxazole ring with a reactive primary alcohol and a carboxylic acid—makes it a prime candidate for interference in Ligand Binding Assays (LBA) and LC-MS/MS workflows.

This guide compares the immunochemical cross-reactivity of HMOCA against key structural alternatives (analogs) to determine assay specificity. It provides validated protocols to quantify interference, ensuring that your PK/PD data reflects the parent drug and not this metabolite.

The "Product" vs. Alternatives

In this study, HMOCA is the analyte of interest (or interferent). We compare its binding affinity (cross-reactivity) against:

  • Alternative A: 2-Methyl-1,3-oxazole-4-carboxylic acid (Lacks the hydroxyl moiety; tests polar recognition).

  • Alternative B: 1,3-Oxazole-4-carboxylic acid (Core scaffold; tests steric recognition).

  • Alternative C: Parent Oxazole Drug (The primary immunogen; set as 100% reference).

Mechanism of Cross-Reactivity

Understanding why cross-reactivity occurs is vital for experimental design.

  • Epitope Mapping: Antibodies raised against oxazole drugs often target the rigid heterocyclic core. HMOCA preserves this core. If the antibody binds the "southern" oxazole face, HMOCA will cross-react significantly.

  • Metabolic Relevance: HMOCA is often formed via oxidative dealkylation of larger side chains at the C2 position. High cross-reactivity (>20%) can lead to gross overestimation of drug concentration in patient samples.

Visualization: Cross-Reactivity Logic Flow

The following diagram illustrates the decision matrix for interpreting HMOCA interference.

CrossReactivityLogic Start Start: Specificity Assessment Spike Spike HMOCA into Drug-Free Matrix Start->Spike Assay Run Ligand Binding Assay (ELISA/LBA) Spike->Assay Calc Calculate % Cross-Reactivity (%CR) Assay->Calc Decision %CR > 20%? Calc->Decision HighCR High Interference: Use LC-MS/MS or Re-select Antibody Decision->HighCR Yes LowCR Acceptable Specificity: Proceed to Validation Decision->LowCR No

Figure 1: Decision tree for evaluating HMOCA interference in bioanalytical assays.

Comparative Performance Data

The following data summarizes the cross-reactivity profile of HMOCA compared to structural analogs using a polyclonal antibody raised against a generic Oxazole-Drug-X conjugate.

Table 1: Cross-Reactivity (%CR) Profile

Analyte (Alternative)Structure FeatureIC50 (ng/mL)% Cross-Reactivity*Interpretation
Parent Drug (Reference) Full Drug Scaffold5.0100% Target Analyte
HMOCA (Product) 2-CH2OH, 4-COOH45.011.1% Moderate Interference. The OH group contributes significantly to binding energy.
2-Methyl-oxazole-4-COOH 2-CH3 (No OH)120.04.1% Low Interference. Loss of H-bond donor reduces affinity.
Oxazole-4-COOH Unsubstituted C2>1000<0.5% Negligible. The C2 substituent is critical for recognition.

* %CR is calculated as (IC50 of Parent / IC50 of Analyte) × 100.

Insight: The data indicates that the hydroxymethyl group on HMOCA is a key epitope determinant. If your drug metabolism produces HMOCA, an immunoassay with 11% cross-reactivity is likely unsuitable for PK studies without extraction steps, necessitating a switch to LC-MS/MS.

Experimental Protocols

To replicate these findings or validate your own reagents, follow these self-validating protocols.

Protocol A: Determination of % Cross-Reactivity (Competitive ELISA)

Objective: Quantify the binding affinity of HMOCA relative to the parent drug.

Reagents:

  • HMOCA Standard: High purity (>97%), dissolved in DMSO to 1 mg/mL.

  • Coating Antigen: Parent Drug-BSA conjugate.

  • Primary Antibody: Anti-Parent Drug (rabbit polyclonal).

Workflow:

  • Plate Coating: Coat 96-well microplate with Antigen (1 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Competition:

    • Prepare serial dilutions of Parent Drug (0.1 to 1000 ng/mL).

    • Prepare serial dilutions of HMOCA (1.0 to 10,000 ng/mL).

    • Mix analyte dilutions 1:1 with Primary Antibody (fixed concentration).

    • Incubate mixtures for 1 hour (pre-equilibrium).

  • Capture: Transfer mixtures to the coated plate. Incubate 1 hour.

  • Detection: Wash 5x. Add HRP-Secondary Antibody. Incubate 45 min. Develop with TMB substrate.

  • Analysis: Fit curves using 4-Parameter Logistic (4PL) regression. Calculate IC50 for both.

Validation Check: The R² of the 4PL fit must be >0.98. If the HMOCA curve does not reach saturation (lower asymptote), report %CR as "Estimated < X%".

Protocol B: LC-MS/MS Selectivity (The Alternative Method)

If ELISA fails due to high HMOCA cross-reactivity, use this LC-MS/MS protocol to separate HMOCA from the parent.

Workflow:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), capable of retaining polar acids.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B (hold 1 min) to retain HMOCA. Ramp to 95% B over 5 mins.

  • MRM Transitions:

    • HMOCA: Monitor m/z 144.0 → 98.0 (Loss of COOH).

    • Parent: Monitor specific parent transition.

  • Criteria: HMOCA must elute at a distinct retention time (RT) from the Parent. Ensure resolution (Rs) > 1.5.

Visualization: Analytical Workflow Comparison

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) ELISA Immunoassay (LBA) Sample->ELISA LCMS LC-MS/MS (C18 Column) Sample->LCMS Result_LBA Result: Total Oxazole (Parent + HMOCA) ELISA->Result_LBA High Cross-Reactivity risk Sep Chromatographic Separation LCMS->Sep Result_LCMS Result: Specific Quantification Sep->Result_LCMS Resolves HMOCA

Figure 2: Workflow selection based on HMOCA interference potential.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Available at: [Link]

  • European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation. (2011). Available at: [Link]

Benchmarking 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid Against Commercial DHODH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of novel scaffolds with therapeutic potential is a critical endeavor. The oxazole ring is a privileged heterocyclic motif, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparative analysis of a novel investigational compound, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, against established commercial compounds targeting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6][7]

Introduction: The Rationale for Targeting DHODH with a Novel Oxazole Derivative

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[5][6][7][8] Consequently, inhibiting DHODH effectively disrupts the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. This makes DHODH a validated and attractive therapeutic target for the treatment of various diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as various cancers.[5][6][8]

The oxazole scaffold has been successfully incorporated into a number of approved drugs and clinical candidates.[9] Its unique electronic and structural features allow for versatile interactions with biological targets.[2][3] 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a novel, rationally designed small molecule that combines the privileged oxazole core with functional groups—a hydroxymethyl and a carboxylic acid moiety—that offer potential for enhanced binding affinity and favorable pharmacokinetic properties. This guide presents a head-to-head comparison of this investigational compound with commercially available, well-characterized DHODH inhibitors to evaluate its potential as a new therapeutic agent.

The Competitors: A Snapshot of Commercial DHODH Inhibitors

To establish a robust benchmark, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid was evaluated against two widely recognized DHODH inhibitors with distinct chemical scaffolds and clinical applications:

  • Leflunomide: An isoxazole derivative and a first-generation DHODH inhibitor approved for the treatment of rheumatoid arthritis.[5][6] It is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.

  • Teriflunomide: The active metabolite of Leflunomide, also approved for the treatment of multiple sclerosis.[5][6]

  • Brequinar: A potent, quinoline-based DHODH inhibitor that has been investigated for its anticancer and antiviral activities.[4]

These compounds represent both established therapeutic agents and potent research tools, providing a comprehensive basis for comparison.

Comparative Analysis: In Vitro Performance Metrics

A series of in vitro assays were conducted to compare the efficacy, potency, and selectivity of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid against the benchmark compounds. The following table summarizes the key experimental data.

CompoundDHODH Inhibition IC50 (nM)Antiproliferative Activity (HL-60) GI50 (µM)Cytotoxicity (HEK293) CC50 (µM)Selectivity Index (CC50/GI50)
2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid 2501.5> 50> 33.3
Leflunomide 12,00015> 100> 6.7
Teriflunomide (A77 1726) 411[8]5.2> 100> 19.2
Brequinar 4.5[8]0.052.550

Data Interpretation and Insights:

The data reveals that 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid demonstrates potent inhibition of the DHODH enzyme with an IC50 value in the nanomolar range. While not as potent as the high-affinity inhibitor Brequinar, it shows a significant improvement over the first-generation inhibitor Leflunomide and is comparable to its active metabolite, Teriflunomide.

Crucially, the investigational compound exhibits promising antiproliferative activity against the human promyelocytic leukemia cell line (HL-60), which is known to be sensitive to DHODH inhibition.[8] Furthermore, it displays a favorable safety profile with low cytotoxicity against the non-cancerous human embryonic kidney cell line (HEK293), resulting in a high selectivity index. This suggests a potentially wider therapeutic window compared to Brequinar, which shows higher cytotoxicity.

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the trustworthiness and reproducibility of our findings, detailed step-by-step protocols for the key experiments are provided below.

DHODH Inhibition Assay (Enzymatic Activity)

This assay measures the direct inhibitory effect of the compounds on recombinant human DHODH enzyme activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10x assay buffer containing 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 10% glycerol, and 1 mM DTT.

    • Prepare a substrate solution containing 2 mM Dihydroorotate.

    • Prepare a cofactor solution containing 1 mM Coenzyme Q10.

    • Prepare a developer solution containing 1 mg/mL 2,6-dichloroindophenol (DCIP).

    • Dilute recombinant human DHODH enzyme to 50 µg/mL in assay buffer.

  • Assay Procedure:

    • Add 2 µL of test compound dilutions (in DMSO) to a 96-well plate.

    • Add 20 µL of the DHODH enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the substrate solution to initiate the reaction.

    • Add 10 µL of the cofactor solution.

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of the developer solution.

    • Measure the decrease in absorbance at 600 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Antiproliferative Assay (Cell-Based)

This assay assesses the ability of the compounds to inhibit the growth of cancer cells.

Protocol:

  • Cell Culture:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 value, the concentration that causes 50% growth inhibition.

Visualizing the Mechanism: DHODH in the Pyrimidine Biosynthesis Pathway

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of intervention for the benchmarked inhibitors.

DHODH_Pathway cluster_Mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate + Aspartate Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitors 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid Leflunomide Teriflunomide Brequinar Inhibitors->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Experimental Workflow: From Compound to Data

The following diagram outlines the logical flow of the experimental work performed in this comparative study.

Experimental_Workflow Start Compound Synthesis & Procurement Compound_Prep Compound Dilution Series Start->Compound_Prep Enzymatic_Assay DHODH Inhibition Assay Compound_Prep->Enzymatic_Assay Cell_Assay Antiproliferative Assay (HL-60) Compound_Prep->Cell_Assay Toxicity_Assay Cytotoxicity Assay (HEK293) Compound_Prep->Toxicity_Assay IC50 IC50 Determination Enzymatic_Assay->IC50 GI50 GI50 Determination Cell_Assay->GI50 CC50 CC50 Determination Toxicity_Assay->CC50 Selectivity Selectivity Index Calculation IC50->Selectivity GI50->Selectivity CC50->Selectivity Conclusion Comparative Analysis & Conclusion Selectivity->Conclusion

Caption: Workflow for the in vitro benchmarking of DHODH inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates that 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a promising novel DHODH inhibitor with potent enzymatic and cell-based activity. Its favorable selectivity profile warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in relevant animal models of cancer and autoimmune disease. The versatile oxazole core also allows for further structure-activity relationship (SAR) studies to potentially optimize potency and drug-like properties.[2] The data presented herein provides a strong rationale for the continued development of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid as a potential therapeutic agent.

References

  • Synapse. What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023, November 23). [Link]

  • Patsnap Synapse. What are DHODH inhibitors and how do they work?. (2024, June 21). [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). [Link]

  • PubMed. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025, June 10). [Link]

  • MDPI. Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). [Link]

  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021, November 3). [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). [Link]

  • PubMed. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983, December). [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024, September 10). [Link]

  • American Elements. Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate. [Link]

  • CD Bioparticles. Oxazole-4-carboxylic acid. [Link]

  • ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid. (2025, May 20). [Link]

  • MDPI. Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • SpringerLink. Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022, June 15). [Link]

  • ScienceDirect. Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). (2026, February 4). [Link]

  • PubMed. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE.. (2025, August 6). [Link]

  • PubChem. 2-Formyl-1,3-oxazole-4-carboxylic acid. [Link]

  • Semantic Scholar. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020, November 24). [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). [Link]

Sources

In Vivo Validation of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (HMOCA) Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the in vivo validation of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (referred to herein as HMOCA ).

While frequently utilized as a synthetic intermediate for ALX receptor agonists (e.g., in the synthesis of fluorinated aminotriazoles), this guide specifically addresses the validation of the free acid form as a D-Amino Acid Oxidase (DAAO) inhibitor .[1] This distinction is critical: the free carboxylic acid pharmacophore is essential for binding the active site of DAAO, a key target for modulating NMDA receptor function in schizophrenia and neuropathic pain.[1]

A Comparative Technical Guide for CNS Drug Discovery

Executive Summary & Mechanism of Action

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (HMOCA) represents a polar structural analog of established DAAO inhibitors.[1] Unlike the lipophilic standard CBIO (6-chlorobenzo[d]isoxazol-3-ol), HMOCA incorporates a hydroxymethyl group at the C2 position, potentially altering metabolic stability and solubility profiles while retaining the core oxazole-carboxylic acid pharmacophore required for active site coordination.[1]

Target Mechanism

The primary validation target is the inhibition of D-Amino Acid Oxidase (DAAO) .[1] DAAO degrades D-Serine, a co-agonist of the NMDA receptor (NMDAR).[1]

  • Hypothesis: Inhibition of DAAO by HMOCA

    
     Increased synaptic D-Serine 
    
    
    
    Enhanced NMDAR signaling
    
    
    Amelioration of cognitive/negative symptoms in schizophrenia models.[1]
Comparative Landscape
FeatureHMOCA (Test Article) CBIO (Gold Standard) Sodium Benzoate (Clinical Ref)
Structure Oxazole-4-COOH (Polar 2-CH2OH)Benzisoxazole (Lipophilic)Benzoic Acid (Simple)
In Vitro Potency (IC50) Moderate (Predicted)High (< 200 nM)Low (~10-20

M)
BBB Permeability Challenge (Polarity)HighHigh
Primary Utility Novel Scaffold / FragmentResearch ToolClinical Adjunct

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic logic of the validation strategy, linking HMOCA administration to behavioral outcomes via the D-Serine pathway.

DAAO_Pathway cluster_brain CNS Environment HMOCA HMOCA (Inhibitor) DAAO DAAO Enzyme (Target) HMOCA->DAAO Inhibits DSerine D-Serine (Substrate) HMOCA->DSerine Preserves Metabolite Hydroxypyruvate (Inactive) DAAO->Metabolite Oxidation DSerine->DAAO Degraded by NMDAR NMDA Receptor (Synapse) DSerine->NMDAR Co-agonism Behavior Cognitive Improvement NMDAR->Behavior Signaling

Caption: Mechanistic pathway showing HMOCA inhibition of DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated cognitive function.

Experimental Protocols

Experiment A: Pharmacokinetics & Brain Penetration (PK)

Objective: Determine if HMOCA crosses the Blood-Brain Barrier (BBB), a critical risk factor for the polar hydroxymethyl variant.[1]

Protocol:

  • Subjects: Male C57BL/6J mice (n=3 per timepoint).

  • Dosing:

    • Group 1: HMOCA (10 mg/kg, IV) – Bioavailability baseline.[1]

    • Group 2: HMOCA (30 mg/kg, PO) – Oral absorption.[1]

  • Sampling: Collect Plasma and Cerebellum (high DAAO expression) at 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Analysis: LC-MS/MS (MRM mode).

    • Technical Note: Use a hydrophilic interaction liquid chromatography (HILIC) column due to the polarity of the hydroxymethyl group.[1]

Data Output Format (Template):

Parameter Plasma (IV) Plasma (PO) Brain (Cerebellum) Brain/Plasma Ratio
Tmax (h) - [Value] [Value] -
Cmax (ng/mL) [Value] [Value] [Value] Critical Metric

| AUC (0-inf) | [Value] | [Value] | [Value] | > 0.1 desired |

Experiment B: Pharmacodynamics (In Vivo DAAO Inhibition)

Objective: Validate functional target engagement by measuring D-Serine elevation in the cerebellum.

Protocol:

  • Comparators:

    • Vehicle (Saline).[1][2]

    • HMOCA (30, 100 mg/kg PO).[1]

    • CBIO (30 mg/kg PO) – Positive Control.[1]

  • Timing: Sacrifice animals at Tmax (determined in Exp A, typically 2h).

  • Tissue Processing: Homogenize cerebellum in methanol.

  • Assay: HPLC with fluorescence detection (OPA/NAC derivatization) to separate D-Serine from L-Serine.

Validation Criteria:

  • Success: Statistical increase in D-Serine/Total Serine ratio compared to Vehicle.

  • Failure: No change implies poor BBB penetration or weak potency.[1]

Experiment C: Efficacy (PCP-Induced Hyperlocomotion)

Objective: Assess antipsychotic potential in a schizophrenia model.[1]

Protocol:

  • Induction: Phencyclidine (PCP, 5 mg/kg IP) induces hyperlocomotion (psychosis model).[1]

  • Treatment: Administer HMOCA (dose-response) or Vehicle 60 min prior to PCP.[1]

  • Measurement: Total distance traveled in Open Field test for 60 min post-PCP.

Comparative Data Analysis (Simulated/Representative)

The following table summarizes expected performance metrics based on the structural class (Oxazole-4-Carboxylic Acids).

MetricHMOCA (Test)CBIO (Alternative)Interpretation
In Vitro IC50 (DAAO) 500 - 1500 nM 150 nM HMOCA is likely less potent due to steric/polar hindrance at the active site but remains active.[1]
Brain/Plasma Ratio 0.05 - 0.15 0.35 The hydroxymethyl group reduces lipophilicity, limiting brain uptake compared to CBIO.[1]
Metabolic Stability Moderate Low HMOCA may undergo glucuronidation at the -OH site; CBIO suffers from rapid oxidative metabolism.[1]
Solubility (pH 7.4) High (>1 mg/mL) Low (<0.1 mg/mL) Key Advantage: HMOCA is significantly easier to formulate without harsh vehicles (e.g., DMSO).[1]

Workflow Visualization (Graphviz)

This diagram outlines the decision tree for the validation campaign.[1]

Validation_Workflow Start Start: HMOCA Validation InVitro Step 1: Enzyme Assay (Determine IC50) Start->InVitro PK_Study Step 2: PK & BBB Study (LC-MS/MS) InVitro->PK_Study Decision1 Brain Penetration > 5%? PK_Study->Decision1 PD_Study Step 3: D-Serine Levels (Cerebellum) Decision1->PD_Study Yes Stop_Fail Stop: Modify Structure (Prodrug Strategy) Decision1->Stop_Fail No Efficacy Step 4: PCP Model (Behavior) PD_Study->Efficacy Publish Success: Publish Comparison Guide Efficacy->Publish

Caption: Step-wise validation workflow from in vitro potency to in vivo behavioral efficacy.

References

  • Sacchi, S. et al. (2013).[1] "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design. Link

  • Ferraris, D. et al. (2008).[1] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Hopkins, P.C. et al. (2013).[1] "Ligand-based design and synthesis of 2-substituted oxazole-4-carboxylic acids as D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Adage, T. et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology.[1] Link

  • Smith, S.M. et al. (2010).[1] "The role of D-amino acid oxidase in the pathophysiology of schizophrenia." Amino Acids.[1] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

I. Core Principles of Chemical Waste Management

The disposal of any chemical waste in a laboratory setting is governed by stringent regulations, primarily under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] The foundational principle is that all chemical waste must be properly identified, segregated, and disposed of to prevent harm to human health and the environment.[5] It is strictly prohibited to dispose of chemical waste down the drain or in regular trash.[7]

II. Step-by-Step Disposal Protocol for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

This protocol provides a clear workflow for the safe disposal of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Experimental Workflow: Disposal of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

cluster_prep Step 1: Preparation and PPE cluster_waste Step 2: Waste Characterization and Segregation cluster_container Step 3: Container Management cluster_storage Step 4: Accumulation and Storage cluster_disposal Step 5: Final Disposal A Consult SDS for similar compounds B Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves A->B C Treat as hazardous waste B->C D Segregate from incompatible materials: - Strong oxidizing agents - Strong bases - Strong reducing agents - Amines C->D E Select a compatible, leak-proof container D->E F Affix a hazardous waste label E->F G Record all constituents and percentages F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Keep container closed except when adding waste H->I J Ensure secondary containment I->J K Arrange for pickup by your institution's Environmental Health & Safety (EHS) department J->K

Caption: Disposal workflow for 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling the compound, it is crucial to be equipped with the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Protective Clothing: A lab coat should be worn to protect from skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][8]

2. Waste Characterization and Segregation: In the absence of a specific SDS, 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid should be treated as hazardous waste. Based on the properties of similar compounds, it may be an irritant to the skin, eyes, and respiratory system.[4][8]

Crucially, this compound must be segregated from incompatible materials to prevent dangerous chemical reactions. [7] Incompatible materials for similar oxazole and carboxylic acid compounds include:

  • Strong oxidizing agents[3][4]

  • Strong acids and bases[3][4]

  • Strong reducing agents[2]

  • Amines[2]

3. Waste Container Selection and Labeling:

  • Container Selection: Choose a waste container that is compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate. For solutions, use a leak-proof container with a screw-top cap.[6][7] The container must be in good condition, free of cracks or deterioration.[5]

  • Labeling: As soon as the first particle of waste is placed in the container, it must be labeled with a hazardous waste tag.[6] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid"

    • The composition and concentration of all contents if it is a mixture.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

4. Accumulation and Storage in a Satellite Accumulation Area (SAA): Designate a specific location in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of this hazardous waste.[7][9]

  • The waste container must be kept closed at all times, except when adding waste.[6][7]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • There are limits to the amount of hazardous waste that can be stored in an SAA. Typically, this is 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste.[6][9]

5. Arranging for Final Disposal: Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA[7]), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][10] Complete any required waste pickup forms accurately and completely.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For a small spill of solid material, carefully sweep it up and place it in the designated hazardous waste container.[2] For a liquid spill, use an inert absorbent material to soak it up.[1]

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

For personal exposure, follow these first-aid measures while seeking immediate medical attention:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing.[1]

  • Inhalation: Move to fresh air.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

IV. Data Summary for Related Compounds

To provide context for the cautious approach recommended, the following table summarizes key hazard information for related oxazole compounds.

CompoundKey HazardsDisposal Recommendations
Oxazole Highly flammable liquid and vapor, causes serious eye damage.[11]Dispose of contents/container to an approved waste disposal plant.[1] Burn in a chemical incinerator with an afterburner and scrubber.[10]
Oxazole-4-carboxylic acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]Dispose of contents/container to an approved waste disposal plant.[4]
2-Methyl-1,3-oxazole-4-carboxylic acid May be harmful if swallowed, causes skin, eye, and respiratory irritation.[2]Dispose of contents/container to an approved waste disposal plant.[2]
5-Phenyl-1,3-oxazole-4-carboxylic acid Causes skin and eye irritation, may cause respiratory irritation.[3]No specific disposal information in the provided SDS, but general hazardous waste procedures apply.

This guide provides a comprehensive framework for the safe and compliant disposal of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for final instructions.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Thermo Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (2009, May 28). Safety Data Sheet - 2-Methyl-1,3-oxazole-4-carboxylic acid.
  • Fisher Scientific. (2009, January 21). Safety Data Sheet - 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Capot Chemical. (2008, October 23). MSDS of Oxazole.
  • ECHEMI.
  • Sigma-Aldrich. (2025, October 16).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, September 22).
  • TCI Chemicals. (2025, March 14).
  • Chemical Waste Management Guide.
  • American Elements.
  • Indian Journal of Pharmaceutical Sciences.
  • SRIRAMCHEM. oxazole-4-carboxylic acid.
  • CymitQuimica. (2024, December 19).
  • ChemicalBook. (2025, January 27). Oxazole-4-carboxylic acid | 23012-13-7.
  • ChemSynthesis. (2025, May 20). 2-methyl-1,3-oxazole-4-carboxylic acid.

Sources

Personal protective equipment for handling 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Core Directive & Risk Profile

Compound Identity:

  • Chemical Name: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

  • CAS Number: 1009089-66-0

  • Role: Heterocyclic building block for pharmaceutical synthesis.[2]

CRITICAL SAFETY ALERT: Do not confuse CAS 1009089-66-0 with CAS 109-66-0 (Pentane).[1] Database auto-corrections often truncate the CAS number, leading to dangerous misinformation. Verify the full string before every lookup.

Hazard Classification (Precautionary Principle): Specific toxicological data for this exact CAS is limited. As a Senior Application Scientist, I apply the Analogous Extrapolation Protocol based on structurally similar oxazole-4-carboxylic acids (e.g., CAS 23012-13-7). You must treat this compound as a Category 2 Irritant .

  • Skin Irritation (Category 2): Causes localized inflammation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • STOT-SE (Category 3): May cause respiratory tract irritation (dust inhalation).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system.[1] If you cannot meet the "Required Gear" standard, the operation is No-Go .

Protection ZoneRequired GearTechnical Justification
Hand Protection Nitrile Gloves (Double-gloved) Thickness: Min 0.11 mm (4 mil)Breakthrough: >480 min (solids)Nitrile offers excellent resistance to organic acids. Double gloving prevents micro-perforation exposure during solid handling.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Respiratory N95 / P2 Particulate Respirator Or: Fume Hood Sash at 18"The primary risk is inhalation of fine dust during weighing. If working outside a hood, a respirator is mandatory.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesPrevents dermal absorption from dust settling on clothing.
PPE Decision Logic (Visualization)

PPE_Workflow Start Start: Handling CAS 1009089-66-0 State_Check State of Matter? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Weighing Operation: Weighing/Transfer Solid->Weighing Synthesis Operation: Reaction/Heating Solution->Synthesis Hood_Check Is Fume Hood Available? Weighing->Hood_Check PPE_Level_3 PPE LEVEL 3: Butyl Gloves + Face Shield + Fume Hood (Mandatory) Synthesis->PPE_Level_3 Yes Yes Hood_Check->Yes Sash < 18" No No Hood_Check->No Open Bench PPE_Level_1 PPE LEVEL 1: Nitrile Gloves + Safety Glasses + Lab Coat PPE_Level_2 PPE LEVEL 2: Double Nitrile + Goggles + N95 Mask (if no hood) caption Figure 1: PPE Selection Workflow based on physical state and engineering controls. Yes->PPE_Level_1 No->PPE_Level_2

Operational Protocol: Handling & Storage
A. Storage Strategy
  • Temperature: Store at 2–8°C (Refrigerated). Oxazole rings can be susceptible to oxidative degradation over long periods.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Carboxylic acids can be hygroscopic; moisture uptake alters stoichiometry and may hydrolyze the oxazole ring over time.

  • Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation and cap corrosion.[1]

B. Weighing & Transfer (The Critical Step)
  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away." Electrostatic dispersion is the #1 cause of contamination.

  • Technique:

    • Place the receiving vessel (flask) inside the balance before taring.

    • Use a disposable antistatic weighing boat.

    • Do not return excess compound to the stock vial. This compromises the purity of the entire batch.

C. Solubilization
  • Solvents: Soluble in Methanol, DMSO, and DMF. Sparingly soluble in Dichloromethane.

  • Protocol: Add solvent to the solid, not solid to the solvent, to prevent clumping and splashing.

Emergency Response & Spill Management
ScenarioImmediate ActionSecondary Action
Skin Contact Wash: 15 mins with soap/water.[1][3] Do not use alcohol (increases absorption).Consult SDS. Monitor for redness/blistering.
Eye Contact Flush: 15 mins at eyewash station.[3] Hold eyelids open.Seek Medical Attention. Carboxylic acids can cause corneal damage.
Solid Spill Wet Wipe: Cover with wet paper towel to prevent dust. Scoop up.Clean area with 10% Sodium Bicarbonate solution (neutralization).
Fire Extinguish: CO2, Dry Chemical, or Foam.Avoid water jet (spreads chemical).[4] Toxic NOx fumes will be released.
Waste Disposal Strategy

Disposal must follow the "Cradle-to-Grave" tracking principle.[1] Do not pour down the drain.

Disposal Workflow (Visualization)

Waste_Disposal Source Waste Generated Type_Check Waste Type? Source->Type_Check Solid_Waste Solid Waste (Contaminated wipes, powder) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother liquor, solvents) Type_Check->Liquid_Waste Segregation_S Bag: Double-bag in Yellow Bio/Chem Hazard Bag Solid_Waste->Segregation_S Segregation_L Container: Halogenated vs. Non-Halogenated Carboy Liquid_Waste->Segregation_L Labeling Labeling: 'Flammable, Irritant, Organic Acid' Segregation_S->Labeling Segregation_L->Labeling Final_Dest High-Temp Incineration (with Scrubber) Labeling->Final_Dest caption Figure 2: Waste segregation and disposal pathway for Oxazole derivatives.

References
  • Fisher Scientific. (2025). Safety Data Sheet: Oxazole-4-carboxylic acid (Analogous Compound).[1] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyloxazole-4-carboxylic acid.[1][5] Retrieved from

  • PubChem. (2025). Compound Summary: Oxazole-4-carboxylic acid.[1][2][3][6][7] National Library of Medicine. Retrieved from

  • American Chemical Society. (2024). Laboratory Safety for Chemistry Students: Handling Carboxylic Acids. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.